4-Di-2-ASP
Description
fluorescent probe; structure given in first source
Properties
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPKWLIHFGTFQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909746 | |
| Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105802-46-8 | |
| Record name | 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105802-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Di-2-ASP: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a cationic styryl fluorescent dye renowned for its utility in cellular imaging.[1] Its photostability and low cellular toxicity make it a valuable tool for visualizing mitochondria and monitoring neuronal activity in living cells and tissues.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and life sciences.
Core Mechanism of Action
The primary mechanism of action of this compound as a mitochondrial and nerve terminal probe is underpinned by two key principles: its electrostatic-driven accumulation in organelles with a negative membrane potential and the environmentally sensitive nature of its fluorescence.
As a positively charged cation, this compound is actively drawn to and accumulates in compartments with a negative interior, most notably the mitochondrial matrix.[1] The mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV, creates a strong electrophoretic gradient that drives the uptake of the dye from the cytosol.[1] This accumulation is therefore a direct indicator of mitochondrial health and activity; healthy, well-polarized mitochondria will exhibit significantly higher this compound fluorescence compared to depolarized or dysfunctional mitochondria.
The fluorescence of this compound is highly dependent on its local environment. In aqueous solutions, the dye exhibits low fluorescence. However, upon partitioning into the lipophilic environment of the mitochondrial or plasma membrane, its fluorescence quantum yield increases significantly. This enhancement is attributed to the restriction of intramolecular rotation within the dye molecule when it is embedded in the more viscous membrane environment, which reduces non-radiative decay pathways.
The relationship between the accumulation of a cationic dye like this compound and the mitochondrial membrane potential can be described by the Nernst equation:
ΔΨm ≈ (RT/zF) * ln([C]in / [C]out)
Where:
-
ΔΨm is the mitochondrial membrane potential
-
R is the ideal gas constant
-
T is the absolute temperature
-
z is the charge of the ion (in this case, +1 for this compound)
-
F is the Faraday constant
-
[C]in is the concentration of the dye inside the mitochondria
-
[C]out is the concentration of the dye in the cytoplasm
This relationship allows for the semi-quantitative, and with appropriate calibration, quantitative assessment of mitochondrial membrane potential through fluorescence intensity measurements.[3][4][5]
Data Presentation
Photophysical Properties of this compound
| Property | Value | Solvent/Condition | Reference |
| Chemical Formula | C₁₈H₂₃IN₂ | - | |
| Molecular Weight | 394.29 g/mol | - | |
| Excitation Maximum (λex) | 485 nm | Methanol | [2] |
| Emission Maximum (λem) | 607 nm | Methanol | [2] |
| Melting Point | 214-216 °C | - |
Uptake Kinetics in BeWo Cells (for the related compound 4-Di-1-ASP)
| Parameter | Value | Reference |
| Km (Michaelis-Menten constant) | 580 ± 110 µM | [1] |
| Vmax (Maximum velocity) | 97 ± 9 nmol/mg protein/30 min | [1] |
Experimental Protocols
Protocol 1: Vital Staining of Mitochondria in Cultured Cells
This protocol provides a general guideline for staining mitochondria in live cultured cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on coverslips or in imaging dishes
-
Balanced salt solution (BSS) or cell culture medium without phenol (B47542) red
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~480 nm, emission ~600 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Prepare a working solution of this compound in BSS or phenol red-free medium. A final concentration in the range of 1-10 µM is a good starting point.
-
Staining: Remove the culture medium from the cells and wash once with warm BSS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm BSS to remove excess dye and reduce background fluorescence.
-
Imaging: Mount the coverslip on a slide with a drop of BSS or view the imaging dish directly on a fluorescence microscope. Acquire images using appropriate filter sets.
Protocol 2: Staining of Neuromuscular Junctions in Whole-Mount Muscle Preparations
This protocol is adapted from general methods for staining neuromuscular junctions and may require optimization for specific muscle types and species.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Dissected muscle tissue (e.g., mouse diaphragm or tibialis anterior)
-
Physiological saline solution (e.g., Ringer's solution)
-
(Optional) α-Bungarotoxin conjugated to a fluorophore with a different emission spectrum (e.g., Alexa Fluor 488-conjugated α-bungarotoxin) to label acetylcholine (B1216132) receptors.
-
Dissection microscope and tools
-
Fluorescence or confocal microscope
Procedure:
-
Muscle Dissection: Carefully dissect the muscle of interest, keeping it in oxygenated physiological saline. Pin the muscle at its resting length in a dissecting dish.[6]
-
Staining Solution Preparation: Prepare a working solution of this compound in physiological saline. A typical concentration range is 1-5 µM.
-
Staining: Incubate the muscle preparation in the this compound working solution. For live imaging of nerve terminal activity, this can be done directly on the microscope stage. For fixed imaging, incubate for 10-30 minutes at room temperature.
-
Washing: Thoroughly wash the muscle preparation with physiological saline to remove unbound dye. Multiple washes over 30-60 minutes are recommended to reduce background fluorescence.[6]
-
(Optional) Post-staining Fixation: For long-term preservation, the muscle can be fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30-60 minutes after staining and washing.[6]
-
Mounting and Imaging: Mount the muscle preparation on a slide in an appropriate mounting medium. Image the neuromuscular junctions using a fluorescence or confocal microscope.
Mandatory Visualizations
Conclusion
This compound is a powerful and versatile fluorescent probe for the real-time visualization of mitochondria and nerve terminals in living cells. Its mechanism of action, rooted in its cationic nature and environmentally sensitive fluorescence, allows for the reliable assessment of mitochondrial membrane potential and neuronal activity. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and drug development contexts. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. This compound | 105802-46-8 | Benchchem [benchchem.com]
- 2. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 3. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. treat-nmd.org [treat-nmd.org]
4-Di-2-ASP Fluorescent Dye: A Technical Guide
Introduction
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a cationic, styryl-based fluorescent dye. It is a versatile and photostable probe widely utilized by researchers for the dynamic visualization of cellular structures and processes. Primarily recognized as a potentiometric dye, it is extensively used for labeling mitochondria and living nerve terminals.[1][2][3] Its fluorescence characteristics are sensitive to the electric potential of membranes, making it an invaluable tool for investigating mitochondrial membrane potential and neuronal activity. This guide provides an in-depth overview of its technical specifications, mechanism of action, applications, and experimental protocols for researchers in cell biology, neuroscience, and drug development.
Core Properties and Specifications
The fundamental chemical and spectral properties of this compound are summarized below. These values are critical for designing and executing experiments, particularly for selecting appropriate optical filters and laser lines for fluorescence microscopy.
Table 1: Chemical and Physical Properties
| Property | Value | Citations |
| Full Chemical Name | 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide | [3] |
| Synonyms | This compound, Styryl Pyridinium Dye | [1][4][5] |
| CAS Number | 105802-46-8 | [1][4] |
| Molecular Formula | C18H23IN2 | [4] |
| Molecular Weight | 394.29 g/mol | [4] |
| Appearance | Dark red crystalline powder | [3] |
| Purity | >97% | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at +4°C, protected from light and moisture. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C. | [1][3] |
Table 2: Spectral Properties
| Property | Value | Citations |
| Excitation Maximum (λex) | ~485 nm | [3] |
| Emission Maximum (λem) | ~603 nm (in Methanol) | [3] |
| Fluorescence Wavelength Range | Orange-Red | [1] |
Mechanism of Action
This compound is a lipophilic cation that can passively diffuse across the plasma membrane of live cells. Its primary mechanism involves its accumulation in organelles with a negative transmembrane potential, most notably the mitochondrial matrix. The inner mitochondrial membrane maintains a significant negative potential (Δψm) of approximately -150 to -180 mV. This strong negative potential drives the electrophoretic accumulation of the positively charged this compound dye inside the mitochondria.
Upon accumulation, the dye molecules aggregate, leading to a significant enhancement of their fluorescence. Changes in mitochondrial membrane potential directly affect the concentration of the dye within the mitochondria, resulting in corresponding changes in fluorescence intensity. For instance, mitochondrial depolarization, which can be induced by agents like the uncoupler FCCP, leads to the release of the dye from the mitochondria into the cytoplasm.[6] This redistribution can be observed as a change in the staining pattern from punctate (healthy, polarized mitochondria) to a more diffuse cytoplasmic fluorescence.[6] This property allows for the dynamic monitoring of mitochondrial health and function.
Key Applications
The unique properties of this compound make it suitable for a range of applications in life sciences research.
-
Neuroscience: this compound is highly effective for staining living nerve terminals and neuromuscular junctions across various species.[2] It can be used for long-term imaging to monitor the structural configuration of motor terminals without apparent toxic effects.[2] A key advantage is its ability to stain presynaptic terminals independent of neuronal activity, making it an excellent tool for visualizing neuronal architecture.[3]
-
Mitochondrial Studies: As a vital mitochondrial marker, it is used to assess mitochondrial health and function.[1][5] Researchers can monitor changes in mitochondrial membrane potential in response to pharmacological agents, toxins, or pathological conditions.[6]
-
Cellular Imaging: The dye has been successfully used to label and identify specific cell types in living tissue slices, such as pulmonary neuroepithelial bodies (NEBs), ciliated cells, and Clara cells.[6] This allows for the study of local cellular interactions and physiological responses in complex tissue environments.[6][7]
Experimental Protocols
The following protocols are generalized guidelines. Optimal conditions, including dye concentration and incubation time, should be determined empirically for specific cell types and experimental setups.
Protocol 1: General Live-Cell Staining and Imaging
This protocol outlines the basic steps for staining cultured cells with this compound.
-
Reagent Preparation:
-
Prepare a 1-2 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
Staining Procedure:
-
Warm the required volume of cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium to a final working concentration, typically between 1-10 µM.
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, the cells can be imaged directly in the staining solution, or the solution can be replaced with fresh, pre-warmed medium to reduce background fluorescence.
-
Use a fluorescence microscope equipped with standard FITC/TRITC filter sets. For optimal signal, use an excitation wavelength of ~485 nm and collect emission at ~600 nm.
-
Protocol 2: Functional Imaging of Mitochondrial Potential in Tissue Slices
This protocol is adapted from studies on live lung slices and is suitable for investigating dynamic changes in response to stimuli.[6]
-
Tissue Preparation:
-
Prepare live tissue slices (e.g., vibratome sections) in an appropriate buffer, such as Artificial Cerebrospinal Fluid (ACSF) for brain slices, continuously bubbled with 95% O₂ and 5% CO₂.[8]
-
-
Staining:
-
Incubate the slices in the buffer containing this compound at a final concentration of 1-5 µM for 15-30 minutes at room temperature or 37°C.
-
For simultaneous calcium imaging, co-incubate with a calcium indicator like Fluo-4 AM.
-
-
Functional Imaging Workflow:
-
Mount the stained slice in an imaging chamber on the microscope stage and perfuse with fresh buffer.
-
Acquire a baseline fluorescence signal for 5-10 minutes.
-
Introduce a stimulus by switching the perfusion buffer to one containing a depolarizing agent (e.g., 50 mM KCl) or a mitochondrial uncoupler (e.g., FCCP).
-
Capture images using time-lapse confocal or widefield microscopy to record changes in this compound fluorescence intensity and distribution over time.
-
After the stimulation period, switch back to the control buffer to observe any recovery.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over specific cells or subcellular structures.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
-
Plot the change in fluorescence (ΔF/F₀) over time to quantify the response to the stimulus.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CAS-Number 105802-46-8 - Order from Chemodex [chemodex.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. apexbt.com [apexbt.com]
- 6. Functional Live Cell Imaging of the Pulmonary Neuroepithelial Body Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
4-Di-2-ASP excitation and emission spectra
An In-Depth Technical Guide to 4-Di-2-ASP: Excitation, Emission, and Core Applications
Introduction
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as this compound, is a cationic styryl pyridinium (B92312) fluorescent dye.[1][2] It is a versatile probe widely utilized in biological research for its ability to stain mitochondria in living cells and to report changes in plasma membrane potential.[1][3][4][5] Its photostability and low cytotoxicity at working concentrations make it a valuable tool for imaging living nerve terminals, neuromuscular junctions, and other excitable cells.[2][6] This guide provides a comprehensive overview of its spectral properties, experimental protocols, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Core Spectral Properties
The fluorescence of this compound is highly sensitive to its local environment. Its excitation and emission maxima, as well as its quantum yield, can shift depending on the polarity of the solvent or whether it is bound to a lipid membrane. This solvatochromic property is fundamental to its function as a membrane potential sensor.
Data Presentation: Spectral Characteristics of this compound
The following table summarizes the key quantitative spectral data for this compound in various conditions.
| Property | Value | Condition / Solvent | Reference(s) |
| Excitation Maximum (λex) | 485 nm | Methanol | [6] |
| 488 nm | In live animal imaging applications | [6] | |
| 451 - 495 nm (Range) | General for Mitochondria Staining | [1] | |
| Emission Maximum (λem) | 603 nm | Methanol | |
| 607 nm | In live animal imaging applications | [6] | |
| 591 - 620 nm (Range) | General for Mitochondria Staining | [1] | |
| Molecular Formula | C₁₈H₂₃IN₂ | N/A | |
| Molecular Weight | 394.29 g/mol | N/A | |
| Solubility | Soluble in DMSO, DMF, Chloroform | N/A | [6] |
Mechanism of Action
This compound functions through two primary mechanisms depending on the application: mitochondrial accumulation and voltage sensitivity.
-
Mitochondrial Staining : As a lipophilic cation, this compound readily crosses the plasma membrane of live cells. It then accumulates in organelles with a negative interior potential, primarily the mitochondria, driven by the large negative mitochondrial membrane potential (~ -150 to -180 mV). This accumulation leads to a significant increase in local dye concentration, allowing for bright and specific visualization of the mitochondrial network.
-
Voltage Sensitivity : The fluorescence of this compound is sensitive to the electric field across the membrane. When the plasma membrane of an excitable cell, such as a neuron, depolarizes (becomes less negative on the inside), the dye molecules can undergo a change in their electronic distribution or orientation within the membrane. This process alters the dye's fluorescence properties, typically resulting in an increase in fluorescence intensity.[4] This response allows researchers to optically monitor neuronal activity and other changes in membrane potential.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Live Cell Staining of Mitochondria
This protocol provides a general guideline for staining mitochondria in cultured cells. Optimization may be required depending on the cell type.
-
Reagent Preparation :
-
Prepare a stock solution of this compound at 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.[1]
-
-
Cell Preparation :
-
Culture adherent cells on sterile glass coverslips or in chamber slides to an appropriate confluency. For suspension cells, prepare a cell suspension at a density of 1 x 10⁶ cells/mL.
-
-
Staining :
-
Prepare a fresh working solution by diluting the this compound stock solution into a warm (37°C) balanced salt solution (e.g., HBSS) or complete culture medium to a final concentration of 1-10 µM.
-
For adherent cells, remove the culture medium and wash once with warm buffer. Add the staining solution to cover the cells.
-
For suspension cells, add the staining solution directly to the cell suspension.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging :
-
Remove the staining solution and wash the cells two to three times with warm culture medium or buffer to remove excess dye.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the dye's spectra (e.g., a standard FITC or TRITC filter set, although specific filters for ~488 nm excitation and >600 nm emission are optimal).
-
Protocol 2: Monitoring Neuronal Activity (Membrane Depolarization)
This protocol describes how to use this compound to visualize depolarization, for example, by using a high potassium chloride (KCl) solution.
-
Staining :
-
Label the neuronal culture or tissue slice with this compound as described in Protocol 1. A typical concentration is 5-10 µM for 15-20 minutes.
-
-
Baseline Imaging :
-
After washing, place the sample on the microscope stage and perfuse with a normal physiological buffer (e.g., Tyrode's solution).
-
Acquire a baseline time-lapse series of fluorescence images to establish a stable signal before stimulation.
-
-
Stimulation and Recording :
-
Prepare a stimulation buffer containing a high concentration of KCl (e.g., 50 mM), replacing an equimolar amount of NaCl to maintain osmolarity.
-
Switch the perfusion to the high-KCl buffer to induce membrane depolarization.
-
Continuously record the fluorescence intensity from regions of interest (e.g., cell bodies or nerve terminals) during the perfusion. An increase in fluorescence intensity indicates depolarization.[4]
-
-
Data Analysis :
-
Quantify the change in fluorescence intensity over time. The data is typically expressed as a relative change in fluorescence (ΔF/F₀), where ΔF is the change from the baseline fluorescence (F₀).
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Cellular Imaging
Caption: General workflow for staining live cells with this compound.
Mechanism of Voltage Sensitivity
Caption: Conceptual model of this compound fluorescence change with membrane potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound - CAS-Number 105802-46-8 - Order from Chemodex [chemodex.com]
4-Di-2-ASP: An In-depth Technical Guide to a Potent Mitochondrial Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP), a fluorescent styryl dye utilized for its specificity as a mitochondrial marker. We will delve into its mechanism of action, quantitative properties, detailed experimental protocols, and its position relative to other common mitochondrial probes. This document is intended to serve as a core technical resource for professionals in life sciences research and drug development.
Core Principles: Mitochondrial Staining and the Role of Membrane Potential
The mitochondrion, central to cellular energy production and apoptosis, maintains a significant electrochemical proton gradient across its inner membrane. This gradient, generated by the electron transport chain, results in a substantial negative membrane potential (ΔΨm) within the mitochondrial matrix, typically ranging from -150 to -180 mV. This potent negative charge serves as a natural attractant for lipophilic, cationic molecules.
This compound is a cationic styryl dye that leverages this principle for its selective accumulation within mitochondria.[1][2] Its positive charge drives it across the inner mitochondrial membrane and into the negatively charged matrix, where it concentrates and produces a strong fluorescent signal upon excitation. The intensity of this signal is therefore directly proportional to the mitochondrial membrane potential, making this compound a valuable tool for assessing mitochondrial health and function. A collapse in ΔΨm, an early indicator of apoptosis, will result in a corresponding loss of this compound signal.[3]
Quantitative Data and Properties of this compound
The utility of a fluorescent probe is defined by its physicochemical and spectral properties. This compound is noted for its photostability and low cytotoxicity, making it suitable for imaging living cells and tissues.[4][5]
| Property | Value | Source(s) |
| Chemical Identity | 4-(4-diethylaminostyryl)-N-methylpyridinium iodide | [6] |
| Molecular Formula | C₁₈H₂₃IN₂ | [4] |
| Molecular Weight | 394.29 g/mol | |
| Purity | >97% | |
| Excitation Max (λex) | ~485 - 488 nm | [4] |
| Emission Max (λem) | ~603 - 607 nm (in Methanol) | [5] |
| Solubility | Soluble in DMSO | |
| Biological Nature | Synthetic, Cationic Dye | [4] |
| Reported Toxicity | Generally considered nontoxic to cells at working concentrations | [4][5] |
| Photostability | Described as a photostable dye | [4][5] |
Mechanism of Action and Specificity
This compound is a ratiometric, potential-sensitive dye. Its accumulation is a direct function of the mitochondrial membrane potential. This dependency provides a semi-quantitative readout of mitochondrial health. While it is broadly used as a mitochondrial marker, it has found a specific niche in neuroscience for its ability to effectively stain living nerve terminals at neuromuscular junctions and in various epithelial tissues.[4][6] This high-fidelity staining in presynaptic terminals is attributed to the high density of active mitochondria required to meet the energetic demands of neurotransmission.[6] Notably, some studies indicate that this staining of nerve terminals occurs independently of neuronal activity.[4][5]
The diagram below illustrates the fundamental mechanism of this compound accumulation.
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 4. This compound [cogershop.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Di-2-ASP Staining for Researchers and Drug Development Professionals
An overview of the styryl pyridinium (B92312) fluorescent dye, 4-Di-2-ASP, covering its core principles, experimental applications, and detailed protocols for its use in vital imaging of mitochondria, nerve terminals, and sensory hair cells.
Core Principles of this compound Staining
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide (this compound) is a cationic, styryl pyridinium fluorescent dye renowned for its utility in vital staining, particularly of mitochondria and nerve terminals.[1][2][3] Its lipophilic nature allows it to readily partition into cell membranes, while its positive charge drives its accumulation in organelles with a negative membrane potential, most notably mitochondria. This potential-dependent accumulation is the primary mechanism behind its function as a mitochondrial marker.
The dye is characterized by its photostability and generally low toxicity to cells, making it a valuable tool for imaging living cells and tissues over time.[1][2] It has been successfully employed to visualize living nerve terminals in a variety of species and tissues, including rabbit corneal epithelium, rat epidermis, and neuromuscular junctions in mice, snakes, and frogs.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, essential for designing and executing fluorescence microscopy experiments.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₂₃IN₂ | |
| Molecular Weight | 394.29 g/mol | |
| Excitation Maximum (λex) | ~485 nm | In methanol.[2] Can be effectively excited by a 488 nm laser line. |
| Emission Maximum (λem) | ~603 nm | In methanol.[2] |
| Solubility | Soluble in DMSO | |
| Purity | >97% |
Key Applications and Experimental Protocols
This compound has proven to be a versatile tool in cellular and neurobiological research. Below are detailed protocols for its primary applications.
Visualizing Mitochondria and Assessing Mitochondrial Membrane Potential
The accumulation of this compound within mitochondria is directly proportional to the mitochondrial membrane potential (ΔΨm). Healthy, energized mitochondria maintain a high negative potential, leading to robust dye accumulation and bright fluorescence. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis or cellular stress, results in reduced dye accumulation and dimmer fluorescence.
Experimental Protocol: Assessing Mitochondrial Membrane Potential in Cultured Cells
This protocol is adapted from general methods for cationic mitochondrial dyes and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM).
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.
-
-
Staining Procedure:
-
Remove the culture medium from the cells and wash once with a pre-warmed buffer.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
For experiments investigating changes in membrane potential, include appropriate controls. A positive control for mitochondrial depolarization can be achieved by co-incubating a separate sample with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM.
-
-
Imaging:
-
After incubation, gently wash the cells two to three times with a pre-warmed buffer to remove excess dye.
-
Add fresh, pre-warmed buffer or imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~488 nm, emission ~600 nm).
-
Acquire images from both control and experimental conditions using identical imaging parameters (e.g., laser power, exposure time, gain).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of mitochondrial regions in multiple cells for each condition.
-
A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
Staining of Living Nerve Terminals and Neuromuscular Junctions
This compound is an excellent tool for visualizing the morphology and distribution of living nerve terminals, independent of neuronal activity.[1] This allows for the long-term tracking of identified terminals to study processes like synaptic plasticity, development, and degeneration.
Experimental Protocol: Staining Neuromuscular Junctions in Mouse Tissue
This protocol is a general guideline for whole-mount muscle preparations.
-
Tissue Preparation:
-
Dissect the muscle of interest (e.g., diaphragm, tibialis anterior) in a physiological saline solution.
-
Pin the muscle in a dissecting dish to maintain its resting length.
-
-
Staining Solution Preparation:
-
Prepare a working solution of this compound in physiological saline. A concentration range of 1-10 µM is a good starting point.
-
-
Staining Procedure:
-
Incubate the muscle preparation in the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Gently agitate the preparation during incubation to ensure even staining.
-
-
Washing:
-
After incubation, wash the muscle extensively with fresh physiological saline for at least 30 minutes, with several changes of the solution, to reduce background fluorescence.
-
-
Imaging:
-
Mount the stained muscle for observation with a fluorescence microscope.
-
Use appropriate objectives and imaging settings to visualize the fine details of the nerve terminals.
-
References
4-Di-2-ASP: A Technical Guide to its Chemical Properties, Structure, and Applications in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a fluorescent lipophilic cationic dye with significant applications in cellular imaging, particularly in the fields of neuroscience and cell biology. Its utility stems from its ability to accumulate in mitochondria in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial function and visualizing nerve terminals. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.
Chemical Properties and Structure
This compound is a synthetic organic compound belonging to the styrylpyridinium class of dyes. Its chemical structure features a positively charged pyridinium (B92312) ring linked to a diethylaminostyryl group, with iodide as the counter-ion. This amphipathic nature allows it to readily partition into cellular membranes.
| Property | Value | References |
| IUPAC Name | 4-((E)-2-(4-(diethylamino)phenyl)vinyl)-1-methylpyridinium iodide | [1] |
| Synonyms | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, DiASP | [2] |
| CAS Number | 105802-46-8 | [1][3] |
| Molecular Formula | C₁₈H₂₃IN₂ | [1] |
| Molecular Weight | 394.29 g/mol | [1] |
| Appearance | Dark red crystalline powder | [2] |
| Solubility | Soluble in DMSO, DMF, and chloroform. Insoluble in water. | [2][3][4] |
| Melting Point | 214-216 °C | [3] |
| Excitation Maximum (λex) | ~485 nm (in methanol) | [1][3] |
| Emission Maximum (λem) | ~603 nm (in methanol) | [1][3] |
Experimental Protocols
Live-Cell Imaging of Neuroepithelial Bodies (NEBs) and Calcium Signaling
This protocol is adapted from studies on living lung slices and is designed to visualize NEBs and simultaneously monitor intracellular calcium dynamics.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fluo-4 AM calcium indicator stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Vibratome or other tissue slicer
-
Confocal microscope with appropriate filter sets for this compound (Excitation: ~488 nm, Emission: ~600 nm) and Fluo-4 (Excitation: ~495 nm, Emission: ~515 nm)
-
Live-cell imaging chamber
Procedure:
-
Tissue Preparation: Prepare 150-200 µm thick vibratome slices of the tissue of interest (e.g., lung) in ice-cold physiological salt solution.
-
Dye Loading:
-
Prepare a loading solution containing 5 µM this compound and 5 µM Fluo-4 AM, with 0.05% Pluronic F-127 in the physiological salt solution.
-
Incubate the tissue slices in the loading solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the slices three times with the physiological salt solution to remove excess dye.
-
Mounting: Mount the stained slices in a live-cell imaging chamber perfused with the physiological salt solution.
-
Imaging:
-
Place the chamber on the stage of the confocal microscope.
-
Identify NEBs by their characteristic morphology and bright red fluorescence from this compound.
-
Simultaneously acquire images in the red (this compound) and green (Fluo-4) channels.
-
Establish a baseline fluorescence for both dyes.
-
-
Stimulation and Data Acquisition:
-
Perfuse the chamber with a stimulus (e.g., high potassium solution to induce depolarization).
-
Acquire time-lapse images to monitor changes in both this compound and Fluo-4 fluorescence. An increase in Fluo-4 fluorescence indicates a rise in intracellular calcium. Changes in this compound fluorescence can be correlated with alterations in mitochondrial membrane potential.[3]
-
Signaling Pathways and Mechanisms
This compound is primarily used as an indicator of mitochondrial membrane potential (ΔΨm). A higher ΔΨm leads to greater accumulation of the dye within the mitochondria, resulting in a stronger fluorescent signal. Changes in cellular signaling that affect mitochondrial function, such as those initiated by neurotransmitters or other stimuli, can be indirectly monitored by observing changes in this compound fluorescence.
For instance, in neuronal cells, synaptic activity can lead to an influx of calcium ions. This increase in intracellular calcium can be taken up by mitochondria, a process that can transiently decrease the mitochondrial membrane potential. This change in ΔΨm can be detected as a change in this compound fluorescence. Therefore, this compound can be used in conjunction with calcium indicators to study the interplay between calcium signaling and mitochondrial function.[3][4]
Figure 1: Signaling cascade showing the use of this compound and Fluo-4.
Experimental Workflow
The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound.
Figure 2: Experimental workflow for live-cell imaging with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroepithelial Bodies of Pulmonary Airways Serve as a Reservoir of Progenitor Cells Capable of Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Live Cell Imaging of the Pulmonary Neuroepithelial Body Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Di-2-ASP for Vital Labeling of Neuroepithelial Bodies
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the use of the styryl pyridinium (B92312) dye, 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP), for the fluorescent labeling of pulmonary neuroepithelial bodies (NEBs) in living tissue preparations. This technique is pivotal for the functional imaging and physiological study of NEBs, which are implicated as polymodal airway sensors.
Introduction to this compound and Neuroepithelial Bodies
Pulmonary neuroepithelial bodies (NEBs) are innervated clusters of neuroendocrine cells located within the airway epithelium of mammalian lungs. These bodies are thought to function as airway sensors that respond to stimuli such as hypoxia and hypercapnia by releasing signaling molecules like serotonin (B10506) (5-HT).[1][2] Their diffuse distribution makes them challenging to study in vivo. The fluorescent styryl dye this compound has emerged as a reliable tool for selectively labeling NEBs in viable ex vivo lung slice preparations, enabling real-time functional analysis.[3]
This compound is a lipophilic cation that is taken up by living cells, with its fluorescence intensity being dependent on the mitochondrial membrane potential.[3] This property allows for the unambiguous identification of NEBs, as well as other cell types like ciliated cells, in live lung tissue.[3] The acceptable viability of this compound-labeled NEB cells has been demonstrated, even over extended periods, making it suitable for physiological experiments.
Experimental Protocols
The following protocols are synthesized from established methodologies for the preparation of lung slices and subsequent labeling with this compound.
Preparation of Live Lung Slices
This procedure is optimized for obtaining viable lung tissue slices suitable for microscopy.
Materials:
-
Low-melting-point agarose (B213101)
-
Krebs-Ringer bicarbonate buffer (KRBB), gassed with 95% O2 / 5% CO2
-
Vibratome
-
Dissection tools
Procedure:
-
Anesthetize the animal (e.g., mouse, rat, hamster, rabbit) according to approved institutional protocols.
-
Perfuse the vasculature with ice-cold KRBB to remove blood.
-
Instill the lungs with a low-melting-point agarose solution via the trachea.
-
Excise the lungs and place them in ice-cold KRBB.
-
Cut the lung lobes into smaller blocks suitable for mounting on a vibratome.
-
Section the tissue into thin slices (e.g., 150-200 µm) using a vibratome in a bath of ice-cold KRBB.
-
Collect the slices and maintain them in gassed KRBB at room temperature.
This compound Staining of NEBs
This protocol details the vital staining process for identifying NEBs.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Krebs-Ringer bicarbonate buffer (KRBB)
-
Live lung slices
Procedure:
-
Prepare a working solution of this compound in KRBB. A typical final concentration is 1-2 µM.
-
Incubate the live lung slices in the this compound working solution for 15-30 minutes at 37°C.
-
Wash the slices with fresh KRBB to remove excess dye.
-
Mount the slices in a perfusion chamber on a microscope stage for imaging.
-
NEBs will appear as brightly fluorescent cell clusters within the airway epithelium. Nerve fibers innervating the NEBs may also be labeled.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for this compound labeling and functional studies of NEBs.
| Parameter | Value | Species | Notes | Reference |
| This compound Staining | ||||
| Concentration | 1-2 µM | Rat, Mouse, Hamster, Rabbit | Effective for selective labeling of NEBs. | |
| Incubation Time | 15-30 min | Rat, Mouse, Hamster, Rabbit | Sufficient for dye uptake. | |
| Functional Imaging | ||||
| FCCP Concentration | 10 µM | Mouse | Mitochondrial uncoupler, causes an increase in this compound fluorescence. | [3] |
| High [K+]o Stimulation | 50 mM | Mouse | Evokes a rapid increase in intracellular Ca2+ in NEB cells. | [3] |
| NEB Morphometry | ||||
| NEB Frequency (Peak) | 175.5 NEB/mm³ | Rabbit (6 days postnatal) | Number of NEBs changes with age. | [4] |
| NEB Size (Peak) | 659.54 µm² (mean surface area) | Rabbit (11 days postnatal) | Size of NEBs varies with developmental stage. | [4] |
| NEB Frequency (PHD-1 deficient) | 2.24 ± 0.4 % area/mm² | Mouse (P2) | Significantly increased compared to wild-type. | [5] |
| NEB Size (PHD-1 deficient) | 1494.6 ± 175.3 µm² | Mouse (P2) | Approximately twice the size of wild-type. | [5] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Labeling and Functional Imaging
The following diagram illustrates the general workflow for preparing and labeling lung tissue to study NEB function.
Caption: Workflow for NEB labeling and functional analysis.
Hypothesized Signaling in NEBs upon Hypoxia/Hypercapnia
This diagram depicts a potential signaling cascade within NEB cells in response to changes in airway gas composition, which can be investigated using this compound in conjunction with other functional indicators like Fluo-4 for calcium imaging.
Caption: NEB sensory transduction pathway.
Applications in Research and Drug Development
The ability to vitally label and functionally assess NEBs using this compound opens several avenues for research and therapeutic development:
-
Drug Screening: The ex vivo lung slice model with labeled NEBs provides a platform for screening compounds that may modulate NEB activity.[] This is relevant for conditions where NEB hyperplasia is observed, such as in certain pediatric and adult lung disorders.[5]
-
Disease Modeling: This technique allows for the direct visualization and study of local interactions within the NEB microenvironment in models of lung disease.[3]
-
Understanding Sensory Mechanisms: By combining this compound with other fluorescent indicators, researchers can dissect the signaling pathways involved in NEB responses to various stimuli. For example, simultaneous imaging of mitochondrial membrane potential (via this compound) and intracellular calcium (via Fluo-4) can elucidate the sequence of events following sensory transduction.[3]
Conclusion
This compound is an invaluable tool for the selective labeling and functional study of neuroepithelial bodies in living lung tissue. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to employ this technique to investigate the physiological and pathophysiological roles of these important airway sensors. The combination of vital labeling with functional imaging in an ex vivo setting provides a powerful system for exploring the complex biology of the NEB microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and contraversies on the role of pulmonary neuroepithelial bodies as airway sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Live Cell Imaging of the Pulmonary Neuroepithelial Body Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution and frequency of neuro-epithelial bodies in post-natal rabbit lung: quantitative study with monoclonal antibody against serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 21: Hyperplasia of Pulmonary Neuroepithelial Bodies (NEB) in Lungs of Prolyl Hydroxylase –1(PHD-1) Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Di-2-ASP Fluorescence for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the styryl fluorescent dye 4-Di-2-ASP, (4-(4-diethylaminostyryl)-N-methylpyridinium iodide), a versatile tool in cellular imaging. We will delve into its core principles, quantitative fluorescent properties, and detailed experimental protocols for its primary applications in neuroscience and cell biology. This document is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.
Core Principles of this compound Fluorescence
This compound is a lipophilic cationic dye that exhibits low fluorescence in aqueous environments but becomes intensely fluorescent upon insertion into lipid membranes. This property makes it an excellent probe for visualizing cellular membranes, particularly those of mitochondria and nerve terminals. Its fluorescence characteristics are sensitive to the local electric field, enabling its use as a potentiometric probe to monitor changes in membrane potential.
The mechanism of its voltage sensitivity is attributed to an electrochromic effect, where a change in the transmembrane potential alters the electronic environment of the dye's chromophore. This leads to a shift in its excitation and emission spectra, as well as a change in its fluorescence intensity. Depolarization of the membrane typically causes a decrease in the fluorescence of styryl dyes like this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.
| Property | Value | Environment/Solvent |
| Molecular Weight | 394.29 g/mol | N/A |
| Excitation Maximum (λex) | ~485 nm | Methanol[1] |
| Emission Maximum (λem) | ~603 nm | Methanol[1] |
| Excitation Maximum (λex) | ~488 nm | In living cells |
| Emission Maximum (λem) | ~607 nm | In living cells |
| Quantum Yield (Φf) | Low in aqueous solution, high in membranes | General observation[2][3] |
| Molar Extinction Coefficient (ε) | High in lipid environments | General for styryl dyes[4] |
Note: The exact quantum yield and molar extinction coefficient of this compound in a membrane-bound state are not consistently reported in the literature and can vary depending on the specific lipid composition and experimental conditions.
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below.
Staining of Mitochondria in Cultured Neurons
This protocol is adapted from general procedures for staining mitochondria in live cells.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Cultured primary neurons on coverslips
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging medium
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC, depending on the desired spectral overlap)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) HBSS or imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Cell Preparation: Wash the cultured neurons twice with pre-warmed HBSS to remove any residual culture medium.
-
Staining: Replace the HBSS with the this compound staining solution and incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS or imaging medium to remove excess dye.
-
Imaging: Mount the coverslip on a microscope slide with a drop of imaging medium. Image the cells immediately using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
Imaging Synaptic Vesicle Recycling in Neurons
This protocol is based on the established methods for using styryl dyes like the FM series to track synaptic vesicle turnover.[2][3][5][6][7]
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Cultured primary neurons on coverslips
-
Tyrode's solution (or other suitable physiological buffer)
-
High potassium (High K+) Tyrode's solution (e.g., 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)
-
Field stimulation chamber and stimulator
-
Fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in Tyrode's solution to a final concentration of 2-10 µM.
-
Baseline Imaging: Mount the coverslip in the stimulation chamber and perfuse with normal Tyrode's solution. Acquire baseline images of the nerve terminals.
-
Stimulation and Staining (Loading): Perfuse the chamber with the this compound staining solution. Stimulate the neurons to induce synaptic vesicle exocytosis and subsequent endocytosis in the presence of the dye. This can be achieved by either:
-
Electrical Field Stimulation: Apply a train of action potentials (e.g., 10 Hz for 1-2 minutes).[5]
-
Chemical Depolarization: Perfuse with High K+ Tyrode's solution for 1-2 minutes.
-
-
Washing: After stimulation, wash the cells extensively with dye-free Tyrode's solution for 5-10 minutes to remove all extracellular and surface-bound dye.
-
Imaging of Loaded Terminals: Acquire images of the fluorescently labeled synaptic terminals. The fluorescence intensity is proportional to the number of recycled vesicles.
-
Stimulation and Destaining (Unloading): To observe vesicle exocytosis, stimulate the neurons again in dye-free Tyrode's solution using either electrical or chemical methods.
-
Imaging of Unloading: Acquire a time-lapse series of images during the destaining stimulation. The decrease in fluorescence intensity over time reflects the rate of synaptic vesicle exocytosis.
Measurement of Relative Changes in Mitochondrial Membrane Potential
This protocol outlines a method to monitor changes in mitochondrial membrane potential using this compound.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Cultured cells of interest
-
Physiological buffer (e.g., HBSS)
-
Mitochondrial membrane potential uncoupler (e.g., FCCP or CCCP) as a positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation and Staining: Follow steps 1-4 of the mitochondrial staining protocol (Section 3.1).
-
Baseline Measurement: Acquire baseline fluorescence intensity measurements of the stained cells.
-
Induce Membrane Potential Change: Treat the cells with the experimental compound of interest. To validate the assay, treat a separate group of cells with an uncoupler like FCCP (e.g., 1-10 µM) to induce mitochondrial depolarization.
-
Time-Lapse Imaging/Measurement: Acquire a time-series of fluorescence intensity measurements to monitor the change in this compound fluorescence over time. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline for each condition.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound fluorescence.
Mechanism of Voltage Sensitivity
Caption: Simplified model of the electrochromic mechanism of this compound.
Experimental Workflow for Synaptic Vesicle Recycling Imaging
References
- 1. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 2. scispace.com [scispace.com]
- 3. Imaging synaptic vesicle recycling by staining and destaining vesicles with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]
- 6. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
The Dawn of Illumination: A Technical Guide to the Discovery and Development of Styryl Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styryl dyes, a versatile class of fluorescent molecules, have carved a significant niche in biological and pharmaceutical research. Their unique photophysical properties, characterized by high sensitivity to the molecular environment, have made them indispensable tools for visualizing and quantifying dynamic cellular processes. This in-depth technical guide explores the core facets of styryl dye discovery and development, from their fundamental synthesis to their diverse applications. We delve into their mechanism of action, present key quantitative data, and provide detailed experimental protocols for their use. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows, providing a comprehensive resource for researchers and professionals in the field.
Introduction: The Rise of Styryl Dyes
The story of styryl dyes is one of continuous innovation, driven by the need for more sensitive and dynamic fluorescent probes in biological imaging. These dyes typically consist of an electron-donating and an electron-accepting moiety connected by a conjugated π-system, often a vinylene bridge.[1] This "push-pull" electronic structure is the basis for their remarkable sensitivity to the local environment, such as membrane potential and solvent polarity.[2]
One of the most well-known families of styryl dyes is the 'FM' (Fei Mao) series, which has revolutionized the study of synaptic vesicle recycling.[3] These amphiphilic molecules reversibly stain membranes, exhibiting low fluorescence in aqueous solution but becoming intensely fluorescent upon insertion into the lipid bilayer.[4] This property allows for the real-time tracking of endocytosis and exocytosis.[2][5] Beyond neuroscience, styryl dyes have found applications as DNA labels, probes for protein aggregates, and voltage-sensitive indicators in various cell types.[6][7] Their development continues to be an active area of research, with efforts focused on improving photostability, extending emission wavelengths into the near-infrared, and creating targeted probes for specific cellular components.[8]
Synthesis and Chemical Diversity
The synthesis of styryl dyes is often achieved through Knoevenagel condensation reactions.[2] This versatile reaction allows for the combination of a wide variety of electron-donating and electron-accepting heterocyclic systems, leading to a vast chemical space with tunable photophysical properties.[9] For instance, reacting 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde with active methylene (B1212753) compounds yields novel push-pull styryl chromophores.[2] Another common strategy involves the condensation of N-ethylated heteroaromatic compounds with an indole (B1671886) aldehyde in an aldol-type reaction.[1]
Modifications to the core structure can significantly impact the dye's properties. For example, replacing a pyridinium (B92312) moiety with a quinolinium extends the π-conjugation, resulting in a bathochromic (red) shift in the absorption and emission spectra.[10] The introduction of "clickable" moieties, such as alkynes, allows for the covalent attachment of styryl dyes to biomolecules for targeted labeling.[11]
Photophysical Properties of Styryl Dyes
The utility of styryl dyes is intrinsically linked to their photophysical characteristics. Key parameters include their absorption and emission maxima (λ_abs and λ_em), Stokes shift (the difference between λ_em and λ_abs), and fluorescence quantum yield (Φ_f). These properties are highly dependent on the solvent environment and binding to biological targets.[1]
Table 1: Photophysical Properties of Selected Styryl Dyes
| Dye | Solvent/Environment | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |
| Styryl-QL | DMSO | 531 | 625 | 94 | 0.05 | [1] |
| MeOH | 525 | 620 | 95 | 0.03 | [1] | |
| PBS | 520 | 600 | 80 | <0.01 | [1] | |
| PBS + DNA | - | - | - | - | [1] | |
| Styryl-BT | DMSO | 473 | 575 | 102 | 0.03 | [1] |
| MeOH | 465 | 570 | 105 | 0.02 | [1] | |
| PBS | 460 | 550 | 90 | <0.01 | [1] | |
| PBS + DNA | - | - | - | - | [1] | |
| FM1-43 | Methanol | 470 | 580 | 110 | - | [10] |
| DMSO | 488 | 595 | 107 | - | [10] | |
| PBS | 480 | 600 | 120 | <0.01 | [10] | |
| DOPC Liposomes | 465 | 600 | 135 | - | [10] | |
| SP-468 | Methanol | 468 | 580 | 112 | 0.04 | [10] |
| DMSO | 475 | 585 | 110 | 0.07 | [10] | |
| PBS | 460 | 600 | 140 | <0.01 | [10] | |
| DOPC Liposomes | 460 | 600 | 140 | 0.12 | [10] | |
| SQ-535 | Methanol | 535 | 650 | 115 | 0.03 | [10] |
| DMSO | 545 | 660 | 115 | 0.05 | [10] | |
| PBS | 525 | 660 | 135 | <0.01 | [10] | |
| DOPC Liposomes | 525 | 660 | 135 | 0.10 | [10] |
Experimental Protocols
General Synthesis of Cationic Styryl Dyes
This protocol describes a general two-step synthesis for cationic styryl dyes, adapted from the literature.[1]
-
N-ethylation of Heteroaromatic Compounds: Prepare N-ethylated heteroaromatic compounds (e.g., 4-ethylquinoline, 2-ethylbenzothiazole) and 1-ethylindole-3-carbaldehyde by heating the respective precursors.
-
Knoevenagel Condensation: Condense the N-ethylated indole aldehyde with the quinolinium or benzothiazolium salt in refluxing ethanol. This aldol-type reaction yields the cationic styryl dyes.
-
Purification: Purify the resulting dyes using standard chromatographic techniques.
Staining and Imaging of Synaptic Vesicle Recycling with FM1-43
This protocol is a generalized procedure for visualizing synaptic vesicle turnover in cultured neurons using FM1-43.[1][5]
-
Preparation of Solutions:
-
Prepare a stock solution of FM1-43 (e.g., 1-5 mM in water) and store at 4°C, protected from light.
-
Prepare a high-potassium (high K+) stimulation buffer (e.g., containing 90 mM KCl) and a standard physiological saline solution.
-
-
Staining (Loading):
-
Bathe the neuronal preparation in the high K+ buffer containing 2-10 µM FM1-43 for 1-2 minutes at room temperature to induce depolarization and vesicle endocytosis.
-
-
Washing:
-
Rapidly wash the preparation with standard saline solution for 5-10 minutes to remove the extracellular dye that is not internalized in vesicles.
-
-
Imaging:
-
Image the stained nerve terminals using an epifluorescence microscope equipped with a suitable filter set for FM1-43 (e.g., excitation ~480 nm, emission ~560 nm).[1]
-
-
Destaining (Unloading):
-
To observe exocytosis, stimulate the neurons again in a dye-free standard saline solution (e.g., with high K+ buffer or electrical stimulation).
-
Monitor the decrease in fluorescence intensity as the dye is released from the vesicles into the extracellular space.
-
DNA Labeling and Fluorescence Spectroscopy
This protocol outlines the general steps for studying the interaction of styryl dyes with DNA.[12]
-
Preparation of Solutions:
-
Prepare a stock solution of the styryl dye (e.g., 5 mM in DMSO).
-
Prepare a solution of DNA (e.g., from calf thymus) in a suitable buffer (e.g., 0.01 M PBS, pH 7.4).
-
-
Spectroscopic Measurements:
-
For absorption spectra, add the dye stock solution to the buffer to a final concentration of 10 µM in the absence and presence of DNA. Record the UV-Vis absorption spectrum.
-
For fluorescence spectra, excite the sample at a suitable wavelength (e.g., 488 nm) and record the emission spectrum in the absence and presence of DNA.[12]
-
-
Quantum Yield Calculation:
-
Calculate the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., fluorescein (B123965) in DMSO, Φ = 0.79).[1]
-
Signaling Pathways and Experimental Workflows
Styryl dyes are powerful tools for visualizing complex biological processes. Below are diagrams illustrating some of these applications.
Visualization of Neuronal Action Potential
Voltage-sensitive styryl dyes can monitor the changes in membrane potential that occur during an action potential. The dye molecules insert into the neuronal membrane and their fluorescence intensity or spectrum changes in response to the electric field across the membrane.[13][14]
Caption: Neuronal action potential and corresponding styryl dye fluorescence changes.
Experimental Workflow for Synaptic Vesicle Recycling Assay
The use of FM dyes to study synaptic vesicle recycling involves a series of staining, washing, and imaging steps to track the endocytosis and exocytosis of vesicles.[2][5]
Caption: Workflow for studying synaptic vesicle recycling with FM dyes.
Clathrin-Mediated Endocytosis Pathway
Styryl dyes are internalized into cells via endocytosis. This diagram illustrates the clathrin-mediated pathway, a major route for cellular uptake.
Caption: Simplified diagram of the clathrin-mediated endocytosis pathway.
Applications in Drug Discovery and Development
The unique properties of styryl dyes make them valuable tools in the drug discovery pipeline.
-
High-Throughput Screening (HTS): Styryl dyes can be used in HTS assays to identify compounds that modulate ion channel activity or membrane trafficking. Changes in fluorescence can serve as a readout for drug efficacy.
-
Toxicity Screening: Some styryl dyes can be used to assess cytotoxicity by monitoring changes in membrane integrity or mitochondrial function.
-
Drug Delivery: The styryl group itself can be incorporated into drug molecules to enhance properties like lipophilicity and oral absorption.[15] Furthermore, fluorescent styryl moieties can be attached to drug candidates to visualize their cellular uptake and subcellular localization.
Conclusion
Styryl dyes represent a remarkable class of fluorescent probes that have significantly advanced our understanding of cellular biology. From their initial discovery to the ongoing development of novel derivatives with enhanced properties, these molecules continue to be at the forefront of bioimaging. This technical guide provides a comprehensive overview of their synthesis, properties, and applications, serving as a valuable resource for researchers and professionals seeking to harness the power of these versatile tools in their own investigations. The continued exploration of styryl dye chemistry promises to yield even more sophisticated probes for unraveling the complexities of the cell.
References
- 1. scispace.com [scispace.com]
- 2. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Khan Academy [khanacademy.org]
- 5. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 6. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [en.bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 12. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 14. High-Throughput Approaches for Screening and Analysis of Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. teachmephysiology.com [teachmephysiology.com]
An In-depth Technical Guide to 4-Di-2-ASP: Solubility, Solvent Preparation, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent dye 4-Di-2-ASP ((E)-4-(4-(diethylamino)styryl)-1-methylpyridin-1-ium iodide)), a valuable tool in cellular and neuroscience research. This document details its solubility characteristics, provides protocols for solvent and solution preparation, and outlines its application in staining mitochondria and nerve terminals.
Core Properties of this compound
This compound is a lipophilic cationic styryl dye that exhibits fluorescence upon binding to membranes. Its photostability and low cellular toxicity make it an excellent probe for imaging living cells and tissues.[1][2][3] It is commonly used as a marker for mitochondria and for visualizing presynaptic nerve terminals, independent of neuronal activity.[1][3][4][5] The dye's fluorescence emission is environmentally sensitive, showing enhanced brightness when incorporated into lipid membranes.
Quantitative Solubility Data
The solubility of this compound is a critical factor in preparing stock and working solutions for experimental use. The following table summarizes its known solubility in various common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥52.6 mg/mL[4] | One source indicates solubility up to 100 mg/mL (253.62 mM) may be achieved with the use of ultrasonic agitation. It is important to use newly opened, hygroscopic DMSO for best results.[6] |
| Ethanol (EtOH) | ≥24.5 mg/mL[4] | --- |
| Dimethylformamide (DMF) | Soluble[1][7] | Quantitative data not specified. |
| Chloroform | Soluble[1][7] | Quantitative data not specified. |
| Water | Insoluble[4] | --- |
Experimental Protocols
Preparation of Stock Solutions
The preparation of a concentrated stock solution is the first step in utilizing this compound for cellular imaging. This practice minimizes repetitive weighing of small quantities and reduces the potential for error.[8]
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer and sonicator (optional, but recommended for higher concentrations)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, you would dissolve 3.94 mg of this compound (Molecular Weight: 394.29 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the dye is completely dissolved. For higher concentrations, sonication may be necessary to ensure complete dissolution.[6]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[6] Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[6]
Preparation of Working Solutions
The working solution is a dilution of the stock solution in a physiologically compatible buffer. The final concentration of the working solution will depend on the specific application and cell type.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Physiological buffer (e.g., serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS))
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution into the desired physiological buffer to achieve the final working concentration. A typical working concentration for cell staining is in the micromolar range (e.g., 1-10 µM). For example, to prepare a 5 µM working solution from a 10 mM stock, you would perform a 1:2000 dilution.
-
Use Immediately: It is recommended to prepare the working solution immediately before use as it is less stable than the concentrated stock solution.[9]
Experimental Workflow: Fluorescent Labeling of Cells
The following workflow outlines the general steps for staining cells with this compound for subsequent fluorescence microscopy.
Application in Visualizing Neuronal Structures and Mitochondria
This compound is a valuable tool for staining presynaptic nerve terminals and mitochondria in living cells.[1][4] Its accumulation in these structures is dependent on membrane potential. This property allows researchers to visualize the morphology and distribution of these organelles and terminals. The dye has been successfully used to stain nerve terminals in various preparations, including the neuromuscular junction in different species and the innervation of various tissues.[1][3]
Signaling Pathway Interactions
It is important to note that this compound is a fluorescent probe and not a direct modulator of signaling pathways. Its utility lies in its ability to label and allow for the visualization of cellular components that are involved in signaling. For example, by staining mitochondria, researchers can study changes in mitochondrial membrane potential, which is a key indicator of cellular health and is involved in apoptosis signaling. Similarly, by labeling active nerve terminals, one can observe synaptic activity and plasticity, which are fundamental aspects of neuronal signaling.
The diagram below illustrates the conceptual relationship of this compound as a tool for observing cellular processes that are integral to signaling.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 3. This compound [cogershop.com]
- 4. apexbt.com [apexbt.com]
- 5. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - CAS-Number 105802-46-8 - Order from Chemodex [chemodex.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. biotium.com [biotium.com]
An In-depth Technical Guide to the Safety and Handling of 4-Di-2-ASP Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and disposal of 4-Di-2-ASP powder, a fluorescent styryl dye commonly used in biological research. It also includes detailed experimental protocols for its application in cellular imaging and an overview of its use in monitoring cellular processes related to key signaling pathways.
Chemical and Physical Properties
This compound, with the chemical name (E)-4-(4-(diethylamino)styryl)-1-methylpyridin-1-ium iodide, is a lipophilic cationic dye that exhibits enhanced fluorescence upon binding to cell membranes. It is particularly known for its use as a mitochondrial marker and for staining living nerve terminals.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 105802-46-8 | [1][3] |
| Molecular Formula | C18H23IN2 | [1] |
| Molecular Weight | 394.29 g/mol | [1] |
| Appearance | Dark red crystalline powder | [3][5] |
| Melting Point | 214-216 °C | [5] |
| Solubility | Soluble in DMSO, DMF, and Chloroform. Insoluble in water. | [1][3][5] |
| Excitation Wavelength (λex) | ~488 nm (in Methanol) | [4] |
| Emission Wavelength (λem) | ~607 nm (in Methanol) | [4] |
Safety and Handling
While several suppliers state that this compound is "nontoxic to cells," it is crucial to handle all laboratory chemicals with care, assuming unknown toxicity in the absence of comprehensive toxicological data.[3][5] Adherence to standard laboratory safety protocols is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | Recommended PPE |
| Inhalation | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in poorly ventilated areas. |
| Skin Contact | Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated. |
| Eye Contact | Wear safety glasses with side shields or chemical safety goggles. |
| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures
In case of exposure, follow these first-aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound powder.
| Condition | Recommendation |
| Temperature | Store at 4°C for long-term storage.[1][3] |
| Light | Protect from light, especially when in solution.[1][3] |
| Moisture | Store in a desiccated environment.[1] |
| Stability | The lyophilized powder is stable for at least 2 years when stored correctly. Stock solutions in DMSO are less stable and should be used promptly or stored at -20°C for short periods.[3] |
Spills and Disposal
For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For spills of solutions, absorb with an inert material and place in a sealed container.
Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.[7] Do not dispose of it down the drain or in regular trash.
Experimental Protocols
Preparation of Stock and Working Solutions
Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Methodology:
-
Stock Solution (e.g., 1 mM):
-
Calculate the required mass of this compound powder (MW = 394.29 g/mol ).
-
In a chemical fume hood, carefully weigh the powder.
-
Dissolve the powder in high-quality anhydrous DMSO to the desired concentration.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microtubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., 1-10 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), depending on the experimental requirements.
-
Use the working solution promptly as its stability in aqueous solutions is limited.
-
Staining of Live Neurons for Fluorescence Microscopy
Experimental Workflow for Live Neuron Staining
References
- 1. apexbt.com [apexbt.com]
- 2. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. This compound [cogershop.com]
- 5. This compound (CAS: 105802-46-8) | フナコシ [funakoshi.co.jp]
- 6. download.basf.com [download.basf.com]
- 7. download.basf.com [download.basf.com]
4-Di-2-ASP: An In-depth Technical Guide to a Cationic Mitochondrial Dye for Researchers and Drug Development Professionals
An Introduction to 4-Di-2-ASP
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as this compound, is a lipophilic cationic fluorescent dye renowned for its utility as a vital mitochondrial marker in living cells.[1][2][3] Its photostability and generally low cytotoxicity make it a valuable tool for researchers in various fields, particularly in neurobiology and cell biology, for staining and monitoring mitochondrial activity in real-time.[4][5] This technical guide provides a comprehensive overview of this compound, including its properties, experimental protocols, and applications in assessing mitochondrial health and related signaling pathways.
Core Properties and Data
This compound is a styryl pyridinium (B92312) dye that accumulates in mitochondria driven by the mitochondrial membrane potential (ΔΨm).[1][2][3] This accumulation is a key indicator of mitochondrial health, as a decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.[6]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₃IN₂ | [5] |
| Molecular Weight | 394.29 g/mol | [4] |
| Appearance | Red solid | [3] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in Water | [4] |
| Excitation Maximum (λex) | ~488 nm | [5] |
| Emission Maximum (λem) | ~607 nm | [5] |
| Spectral Characteristics in Different Solvents | Excitation (nm) | Emission (nm) |
| Methanol | 485 | 603 |
| Water | 471 | - |
| In HEPES buffer (pH 6.0) | 475 | - |
Mechanism of Action and Mitochondrial Accumulation
As a cationic and lipophilic molecule, this compound readily crosses the plasma membrane of living cells. Its accumulation within the mitochondria is primarily driven by the negative mitochondrial membrane potential (ΔΨm), which is typically around -140 to -180 mV in healthy cells. The positively charged dye is electrophoretically drawn into the negatively charged mitochondrial matrix. Consequently, the fluorescence intensity of this compound within the mitochondria is directly proportional to the magnitude of the ΔΨm. A decrease in fluorescence intensity signifies a depolarization of the mitochondrial membrane, a common event in cellular dysfunction and apoptosis.
Experimental Protocols
Protocol 1: Live-Cell Staining of Mitochondria with this compound
This protocol outlines the general steps for staining mitochondria in living cells for qualitative and semi-quantitative fluorescence microscopy.
Materials:
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) live-cell imaging medium. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Replace the PBS with the this compound working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined for each cell type to achieve sufficient mitochondrial staining with minimal background.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~488 nm, Emission: ~607 nm).
Protocol 2: Quantitative Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes a method for the ratiometric analysis of changes in ΔΨm using this compound fluorescence intensity. This is often performed in response to a stimulus or compound treatment.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Fluorescence microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
-
Positive control for mitochondrial depolarization (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, at a final concentration of 10 µM)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Baseline Imaging: After staining and washing the cells, acquire a series of baseline fluorescence images of the cells at regular intervals (e.g., every 30 seconds) for 5-10 minutes to establish a stable baseline fluorescence.
-
Treatment: Add the compound of interest or the positive/vehicle control to the imaging chamber.
-
Time-Lapse Imaging: Continue acquiring fluorescence images at the same interval for the desired duration of the experiment to monitor changes in this compound fluorescence.
-
Data Acquisition: For each time point, quantify the mean fluorescence intensity of the mitochondria within a defined region of interest (ROI) for multiple cells in each experimental group.
-
Data Analysis:
-
Subtract the background fluorescence from the mitochondrial fluorescence intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the baseline fluorescence intensity (F/F₀).
-
Plot the normalized fluorescence intensity over time to visualize the changes in ΔΨm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Compare the changes in fluorescence in treated cells to those in control cells.
-
Application in Signaling Pathway Analysis: Intrinsic Apoptosis
A key application of this compound is in the study of apoptosis, or programmed cell death. A critical event in the intrinsic (mitochondrial) pathway of apoptosis is the loss of mitochondrial membrane potential (ΔΨm). This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, ultimately activating caspases and executing cell death. By monitoring the fluorescence of this compound, researchers can detect this early apoptotic event.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for utilizing this compound in a research setting, from initial cell culture to final data analysis.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Low dye concentration- Insufficient incubation time- Poor cell health- Incorrect filter sets on the microscope | - Increase the concentration of this compound in the working solution.- Increase the incubation time.- Ensure cells are healthy and viable before staining.- Verify that the excitation and emission filters match the spectral properties of this compound. |
| High Background Fluorescence | - High dye concentration- Insufficient washing- Dye precipitation | - Decrease the concentration of this compound.- Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the working solution. Filter the solution if necessary. |
| Phototoxicity/Photobleaching | - High excitation light intensity- Prolonged exposure to light | - Reduce the intensity of the excitation light.- Minimize the exposure time and the frequency of image acquisition.- Use an anti-fade mounting medium if applicable for fixed-cell imaging (though this compound is primarily for live cells). |
| Uneven Staining | - Uneven cell density- Incomplete removal of old medium | - Ensure a uniform monolayer of cells.- Wash cells thoroughly with PBS before adding the staining solution. |
References
- 1. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High temporal resolution fluorescence measurements of a mitochondrial dye for detection of early stage apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vital Staining Properties of 4-Di-2-ASP
For Researchers, Scientists, and Drug Development Professionals
Core Principles of 4-Di-2-ASP Vital Staining
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as this compound, is a lipophilic cationic styryl dye widely utilized in cell biology for vital staining. Its utility stems from its ability to selectively accumulate in mitochondria of living cells and to stain presynaptic nerve terminals, making it a valuable tool for visualizing these structures and associated dynamic processes.[1][2][3] The dye is prized for its photostability and relatively low toxicity, allowing for prolonged imaging of live cells without significant deleterious effects on cellular structure or function.[4][5]
The primary mechanism of this compound action is dependent on the mitochondrial membrane potential. As a positively charged molecule, it accumulates in the negatively charged mitochondrial matrix.[6] This property makes it a sensitive indicator of mitochondrial health; a decrease in mitochondrial membrane potential, a hallmark of apoptosis and cellular stress, leads to a reduction in this compound fluorescence intensity within the mitochondria.[7][8]
In neuronal contexts, this compound is a valuable tool for monitoring synaptic activity. It is used to trace endocytic vesicles and follow synaptic vesicle recycling at neuromuscular junctions and synapses.[9][10] During periods of high neuronal activity, the dye is internalized into synaptic vesicles during endocytosis, leading to an increase in fluorescence at the presynaptic terminal. Conversely, during exocytosis, the dye is released, causing a decrease in fluorescence. This dynamic change allows for the real-time visualization of synaptic vesicle turnover.
Data Presentation: Photophysical and Cytotoxicity Profile
For effective experimental design and data interpretation, a clear understanding of this compound's quantitative properties is essential. The following tables summarize its key photophysical characteristics and available cytotoxicity data.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 485 nm | Methanol |
| 488 nm | - | |
| 451-495 nm | Mitochondria | |
| Emission Maximum (λem) | 603 nm | Methanol |
| 607 nm | - | |
| 591-620 nm | Mitochondria | |
| Molecular Weight | 394.29 g/mol | - |
| Purity | >97% | - |
| Solubility | Soluble in DMSO, DMF, Chloroform | - |
| Cell Line | IC50 Value | Exposure Time | Assay Method |
| Glial Cells (CHME3 and SVG) | 50.51 µM | 24 hours | MTT Assay |
Experimental Protocols
Vital Staining of Mitochondria in Cultured Neurons
This protocol outlines the steps for staining mitochondria in live primary neuron cultures.
Materials:
-
Primary neuron culture
-
This compound stock solution (1-5 mM in DMSO)
-
Neurobasal medium or other suitable culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Confocal or fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific neuron type and experimental conditions.
-
Cell Preparation: Grow primary neurons on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining: Remove the culture medium and gently wash the cells once with warm PBS or HBSS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with warm PBS or HBSS to remove excess dye.
-
Imaging: Immediately image the stained neurons using a fluorescence or confocal microscope. Use an excitation wavelength of around 488 nm and collect emission between 590-620 nm.
Staining of the Neuromuscular Junction (NMJ)
This protocol is adapted for visualizing presynaptic nerve terminals at the neuromuscular junction in tissue preparations.
Materials:
-
Isolated muscle tissue with intact nerve innervation
-
This compound stock solution (1-5 mM in DMSO)
-
Physiological saline solution (e.g., Ringer's solution)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in physiological saline to a final concentration of 1-5 µM.
-
Tissue Preparation: Dissect the muscle tissue, ensuring the innervating nerve is intact. Pin the tissue in a dissection dish containing physiological saline.
-
Staining: Replace the saline with the this compound staining solution and incubate for 10-30 minutes at room temperature.
-
Washing: After incubation, thoroughly wash the tissue with fresh physiological saline for at least 30 minutes to remove background fluorescence.
-
Imaging: Mount the tissue on a microscope slide and image the neuromuscular junctions using a fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission >590 nm).
Visualization of Cellular Processes and Workflows
Mechanism of Mitochondrial Staining
The following diagram illustrates the fundamental principle of how this compound accumulates in mitochondria based on the mitochondrial membrane potential.
Mechanism of this compound mitochondrial accumulation.
Workflow for Monitoring Synaptic Vesicle Recycling
This workflow demonstrates the use of this compound to visualize the dynamic processes of synaptic vesicle endocytosis and exocytosis.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. scispace.com [scispace.com]
- 8. adipogen.com [adipogen.com]
- 9. Imaging synaptic vesicle recycling by staining and destaining vesicles with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Di-2-ASP Staining in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP) is a lipophilic cationic styryl dye renowned for its utility in the fluorescent labeling of neuronal structures.[1] This vital dye is particularly effective in staining living nerve terminals and mitochondria, rendering it an invaluable tool for real-time imaging of neuronal activity, synaptic vesicle recycling, and assessing neuronal health.[1] Its fluorescence is highly dependent on the environment, exhibiting low fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to cellular membranes. This property allows for a high signal-to-noise ratio in imaging applications. This compound is a photostable probe with minimal cytotoxicity when used at appropriate concentrations, making it suitable for long-term studies of dynamic neuronal processes.
Principle of Staining
This compound is a membrane-partitioning dye. Its positively charged pyridinium (B92312) ring and lipophilic tail enable it to insert into the outer leaflet of the plasma membrane. In the context of synaptic activity, when neurons are stimulated, synaptic vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved (endocytosis). During this recycling process, the dye present in the extracellular medium is internalized within the newly formed vesicles. Consequently, active nerve terminals accumulate the dye and become brightly fluorescent. The intensity of the fluorescence can be correlated with the extent of synaptic vesicle turnover. The dye can also be released from the vesicles upon subsequent exocytosis, leading to a decrease in fluorescence, which can be monitored to study the kinetics of neurotransmitter release.
Applications
-
Visualization of active nerve terminals: Activity-dependent uptake of this compound allows for the specific labeling of presynaptic boutons that are actively releasing neurotransmitters.
-
Monitoring synaptic vesicle recycling: The cycles of dye uptake (endocytosis) and release (exocytosis) can be imaged in real-time to study the dynamics of the synaptic vesicle pool.
-
Assessment of neuronal viability and mitochondrial function: As a cationic dye, this compound can accumulate in mitochondria due to their negative membrane potential, serving as an indicator of mitochondrial health and overall neuronal viability.
-
High-throughput screening: The fluorescence-based readout of synaptic activity makes this compound amenable to high-content screening assays for the discovery of drugs that modulate neurotransmission.
Data Presentation
Dye Properties and Imaging Parameters
| Property | Value |
| Excitation Maximum | ~488 nm |
| Emission Maximum | ~610-630 nm (in membranes) |
| Molecular Weight | 488.4 g/mol |
| Solubility | Water, DMSO |
| Typical Laser Lines | 488 nm (Argon ion) |
| Recommended Filter Set | Standard TRITC/Cy3 or similar long-pass filter |
Recommended Staining Conditions for Cultured Neurons
| Parameter | Spontaneous Activity Loading | Evoked Activity Loading | Mitochondrial Staining |
| Cell Type | Cultured Hippocampal, Cortical, or DRG Neurons | Cultured Hippocampal, Cortical, or DRG Neurons | General Cultured Neurons |
| This compound Concentration | 5-10 µM | 2-5 µM | 1-5 µM |
| Incubation Time | 10-30 minutes | 1-5 minutes (during stimulation) | 15-30 minutes |
| Incubation Temperature | 37°C | Room Temperature or 37°C | 37°C |
| Wash Steps | 3-5 washes with dye-free buffer | 3-5 washes with dye-free buffer | 2-3 washes with dye-free buffer |
Experimental Protocols
Protocol 1: Staining of Active Synaptic Terminals via Spontaneous Vesicle Recycling
This protocol is designed for labeling active synapses in a neuronal culture under basal conditions.
Materials:
-
Cultured neurons on coverslips (e.g., hippocampal, cortical)
-
This compound stock solution (1-10 mM in DMSO)
-
Physiological saline buffer (e.g., Tyrode's solution, HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) physiological saline buffer to a final concentration of 5-10 µM.
-
Labeling: Remove the culture medium from the neurons and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a cell culture incubator.
-
Washing: Gently wash the coverslips 3-5 times with pre-warmed, dye-free physiological saline buffer to remove the excess dye from the plasma membrane.
-
Imaging: Mount the coverslip in an imaging chamber with fresh physiological saline buffer. Image the stained nerve terminals using a fluorescence microscope.
Protocol 2: Activity-Dependent Staining of Synaptic Vesicles with Evoked Release
This protocol utilizes stimulation to promote the uptake of this compound into recycling synaptic vesicles.
Materials:
-
Cultured neurons on coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Physiological saline buffer
-
High Potassium (High K+) stimulation buffer (e.g., physiological saline with 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity)
-
Field stimulation chamber and stimulator (optional)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in physiological saline buffer to a final concentration of 2-5 µM.
-
Stimulation and Labeling:
-
High K+ Stimulation: Replace the culture medium with the staining solution containing high K+ buffer. Incubate for 1-2 minutes.
-
Electrical Field Stimulation: Place the coverslip in a stimulation chamber with the staining solution. Apply electrical stimulation (e.g., 10-20 Hz for 30-60 seconds).
-
-
Washing: Immediately after stimulation, wash the coverslips extensively (3-5 times) with dye-free physiological saline buffer to remove the surface-bound dye.
-
Imaging: Mount the coverslip for imaging as described in Protocol 1.
Protocol 3: Monitoring Synaptic Vesicle Exocytosis (Destaining)
This protocol measures the release of dye from pre-labeled synaptic vesicles upon stimulation.
Materials:
-
Neurons stained with this compound (from Protocol 1 or 2)
-
Physiological saline buffer
-
High K+ stimulation buffer or field stimulation setup
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Baseline Imaging: Acquire initial fluorescence images of the stained nerve terminals to establish a baseline.
-
Stimulation: Perfuse the imaging chamber with high K+ buffer or apply electrical field stimulation to induce exocytosis.
-
Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 5-10 seconds) during and after stimulation to monitor the decrease in fluorescence intensity as the dye is released.
-
Data Analysis: Quantify the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay corresponds to the rate of exocytosis.
Visualizations
Caption: Workflow for spontaneous staining of active nerve terminals.
Caption: Workflow for activity-dependent staining with evoked release.
Caption: Mechanism of this compound uptake during synaptic vesicle recycling.
References
Application Notes and Protocols for 4-Di-2-ASP Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a lipophilic cationic fluorescent dye utilized for the vital staining of mitochondria and nerve terminals.[1][2][3] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function in live cells. This document provides detailed application notes and protocols for the use of this compound in mitochondrial staining for research and drug development applications.
Mechanism of Action
This compound is a positively charged styryl dye that passively crosses the plasma membrane of live cells. Due to the negative electrochemical potential across the inner mitochondrial membrane, the dye accumulates in the mitochondrial matrix. This accumulation leads to a significant increase in fluorescence intensity, allowing for the visualization of mitochondrial morphology and distribution.
Data Presentation
Spectral Properties
| Property | Wavelength (nm) |
| Excitation (λex) | ~485 |
| Emission (λem) | ~603 (in methanol) |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the solvent and cellular environment.
Recommended Staining Parameters (General Guidelines)
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 1-2 mM in DMSO or water | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Stock solutions in water may be less stable. |
| Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type and experimental condition to minimize toxicity.[5] |
| Incubation Time | 10-30 minutes | Longer incubation times may be required for some cell types but can also increase non-specific binding and potential toxicity. |
| Incubation Temperature | 37°C | Maintained in a humidified incubator with 5% CO₂. |
| Imaging Buffer | Pre-warmed complete cell culture medium or physiological saline (e.g., HBSS, PBS) | Phenol red-free medium is recommended to reduce background fluorescence. |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile water. For example, for a compound with a molecular weight of 394.3 g/mol , dissolve 0.394 mg in 1 mL of solvent.
-
Vortex the solution until the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
II. Live-Cell Mitochondrial Staining Protocol for Adherent Cells
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Prepare the this compound staining solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium or a suitable imaging buffer to the desired final working concentration (e.g., 1-10 µM).[5]
-
Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 10-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound dye.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound.
III. Considerations and Optimization
-
Toxicity: Like many fluorescent dyes, this compound can be toxic to cells at high concentrations or with prolonged exposure.[2] It is crucial to perform a concentration-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
-
Photostability: this compound is described as a photostable dye, which is advantageous for time-lapse imaging.[1][2] However, to minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time required to obtain a satisfactory signal.
-
Controls: Include unstained control cells to assess background fluorescence. For experiments investigating changes in mitochondrial membrane potential, a positive control using a mitochondrial uncoupler (e.g., CCCP or FCCP) can be included to demonstrate the dye's response to depolarization.
Mandatory Visualizations
References
Application Notes and Protocols for 4-Di-2-ASP in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a fluorescent styryl dye widely utilized in cellular imaging. As a cationic and lipophilic molecule, it readily partitions into the plasma membrane and intracellular organelles, with its fluorescence intensity being sensitive to the local electric field. This property makes it a valuable tool for investigating cellular processes such as changes in membrane potential, mitochondrial function, and endocytic trafficking. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.
Physicochemical and Fluorescence Properties
This compound is a photostable dye with low cellular toxicity, making it suitable for live-cell imaging.[1] It is typically sold as a powder and is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃IN₂ | [1] |
| Molecular Weight | 394.29 g/mol | [1] |
| Excitation Wavelength (λex) | ~485 nm | [1] |
| Emission Wavelength (λem) | ~603 nm (in methanol) | [1] |
| Purity | >97% | [1] |
Applications in Fluorescence Microscopy
Measurement of Relative Changes in Plasma Membrane Potential
Principle: this compound fluorescence intensity is dependent on the membrane potential. Depolarization of the plasma membrane leads to an influx of the cationic dye into the cell, resulting in an increase in fluorescence intensity. Conversely, hyperpolarization can lead to a decrease in fluorescence. This application is particularly useful for studying excitable cells like neurons and cardiomyocytes.
Experimental Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
For suspension cells, they can be gently centrifuged and resuspended in an appropriate imaging buffer.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed imaging buffer.
-
Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
After incubation, cells can be imaged directly without a wash step, or gently washed with imaging buffer to reduce background fluorescence.
-
Use a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~600 nm long-pass or a bandpass filter centered around 600-640 nm).
-
Acquire a baseline fluorescence image before stimulating the cells.
-
Induce changes in membrane potential using appropriate stimuli (e.g., high potassium solution for depolarization, or specific ion channel modulators).
-
Acquire a time-lapse series of images to monitor the changes in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) on individual cells or populations of cells.
-
Measure the mean fluorescence intensity within the ROIs over time.
-
Normalize the fluorescence intensity (F) to the baseline fluorescence (F₀) to calculate the relative change in fluorescence (F/F₀).
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 5 - 15 minutes | Longer incubation times may increase background signal. |
| Incubation Temperature | 37°C | Maintain physiological conditions for live-cell imaging. |
| Imaging Buffer | HBSS, HEPES-buffered saline | Ensure the buffer maintains physiological pH and osmolarity. |
Experimental Workflow:
Workflow for measuring relative changes in membrane potential.
Staining of Mitochondria in Live Cells
Principle: As a cationic dye, this compound accumulates in mitochondria due to the negative mitochondrial membrane potential. This makes it a useful marker for visualizing mitochondrial morphology and distribution in living cells.
Experimental Protocol:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
-
Staining Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined for each cell type.
-
-
Cell Staining:
-
Remove the existing culture medium.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or imaging buffer.
-
Add fresh, pre-warmed medium or buffer to the cells for imaging.
-
Image the cells using a fluorescence or confocal microscope with appropriate filter sets (Excitation: ~488 nm, Emission: 580-640 nm).
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Working Concentration | 100 - 500 nM | Higher concentrations may lead to non-specific staining. |
| Incubation Time | 15 - 30 minutes | Longer incubation may be necessary for some cell types. |
| Incubation Temperature | 37°C | Maintain optimal cell health. |
| Washing Steps | 2-3 times with pre-warmed medium | Important for reducing background fluorescence. |
Experimental Workflow:
Workflow for staining mitochondria in live cells.
Tracking Endocytosis
Principle: this compound can be used as a fluorescent cargo to track the process of endocytosis. The dye initially labels the plasma membrane and is subsequently internalized into endocytic vesicles. By monitoring the appearance of fluorescent puncta within the cell over time, the kinetics of endocytosis can be studied.
Experimental Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and culture to the desired density.
-
-
Staining and Internalization:
-
Prepare a working solution of this compound in imaging buffer at a concentration of 1-5 µM.
-
Cool the cells to 4°C to inhibit endocytosis.
-
Remove the culture medium and wash the cells with ice-cold imaging buffer.
-
Add the ice-cold this compound staining solution and incubate for 10-15 minutes at 4°C to label the plasma membrane.
-
To initiate endocytosis, rapidly warm the cells to 37°C by replacing the cold staining solution with pre-warmed imaging buffer.
-
Alternatively, for continuous uptake experiments, incubate the cells with the staining solution at 37°C.
-
-
Image Acquisition:
-
Acquire images at different time points after warming the cells to 37°C to visualize the internalization of the dye.
-
To specifically visualize internalized vesicles, the plasma membrane fluorescence can be quenched using a membrane-impermeant quenching agent like potassium iodide (KI) or trypan blue just before imaging.
-
-
Data Analysis:
-
Quantify the number and intensity of intracellular fluorescent puncta over time using image analysis software.
-
The rate of endocytosis can be estimated by plotting the increase in intracellular fluorescence over time.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 5 µM | Higher concentrations may be needed for robust signal. |
| Labeling Temperature | 4°C (for pulse-chase) or 37°C (for continuous uptake) | 4°C incubation allows for synchronized endocytosis. |
| Internalization Time | Variable (minutes to hours) | Depends on the cell type and specific endocytic pathway being studied. |
| Quenching Agent (optional) | KI or Trypan Blue | Used to eliminate extracellular fluorescence. |
Signaling Pathway Visualization:
Simplified pathway of endocytic trafficking of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Dye concentration is too high.- Insufficient washing. | - Titrate the dye concentration to find the optimal balance between signal and background.- Increase the number and duration of wash steps. |
| Weak or No Signal | - Dye concentration is too low.- Short incubation time.- Photobleaching. | - Increase the dye concentration or incubation time.- Use an anti-fade mounting medium for fixed cells.- Minimize exposure to excitation light and use a more sensitive detector. |
| Cell Death or Abnormal Morphology | - Dye concentration is too high, leading to cytotoxicity. | - Reduce the dye concentration and/or incubation time.- Ensure all solutions and incubation conditions are physiological. |
| Non-specific Staining | - Dye aggregation.- High dye concentration. | - Ensure the stock solution is fully dissolved.- Filter the staining solution before use.- Optimize the dye concentration. |
Conclusion
This compound is a versatile fluorescent probe for a range of applications in live-cell imaging. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize this dye to investigate dynamic cellular processes, including membrane potential changes, mitochondrial dynamics, and endocytosis. Careful optimization of experimental parameters for specific cell types and applications is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Staining Neuromuscular Junctions with 4-Di-2-ASP
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-2-ASP is a vital, photostable, and non-toxic fluorescent dye specifically used for staining the presynaptic nerve terminals of neuromuscular junctions (NMJs).[1][2] As a lipophilic cationic styryl dye, it selectively accumulates in mitochondria within the nerve terminal, driven by the mitochondrial membrane potential. This property allows for the visualization and analysis of nerve terminal morphology, integrity, and mitochondrial distribution in living cells and tissues. Its excellent photostability makes it a valuable tool for time-lapse imaging studies of dynamic processes at the NMJ.[2] The excitation and emission maxima of this compound are approximately 488 nm and 607 nm, respectively.[2]
Mechanism of Action
The staining mechanism of this compound relies on its physicochemical properties. As a positively charged (cationic) and fat-soluble (lipophilic) molecule, it can passively diffuse across the plasma membrane of the presynaptic nerve terminal. Once inside the cytoplasm, the strong negative membrane potential of active mitochondria electrophoretically drives the accumulation of the positively charged this compound into the mitochondrial matrix. This accumulation leads to a significant increase in fluorescence intensity within the mitochondria, effectively labeling the nerve terminal, which is rich in these organelles.[3]
Caption: Mechanism of this compound accumulation in presynaptic mitochondria.
Quantitative Data
While this compound is described as a photostable dye, specific quantitative data on its photobleaching rate and signal-to-noise ratio in the context of neuromuscular junction imaging are not extensively detailed in the available literature. The following tables provide a summary of known properties and recommended starting points for experimental optimization.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 394.29 g/mol | [1] |
| Excitation Maximum | ~488 nm | [2] |
| Emission Maximum | ~607 nm | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | +4°C under desiccating conditions | [1] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
Table 2: Recommended Starting Concentrations and Incubation Times for Live NMJ Staining
| Preparation | Dye Concentration | Incubation Time | Incubation Temperature |
| Ex vivo (e.g., mouse sternomastoid muscle) | 1-10 µM | 15-60 minutes | Room Temperature (20-25°C) |
| In vivo (e.g., superficial muscles in live mice) | 1-5 µM (local application) | 10-30 minutes | Physiological Temperature (~37°C) |
Note: These are suggested starting ranges. Optimal concentrations and incubation times should be determined empirically for each specific experimental model and imaging setup to achieve the best signal-to-noise ratio while minimizing potential toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A concentration of 1-10 mM is recommended.
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[4]
Protocol 2: Live Staining of Neuromuscular Junctions in Ex Vivo Mouse Muscle Preparations
This protocol is adapted from general methods for vital imaging of the neuromuscular junction.
-
Tissue Dissection: Carefully dissect the muscle of interest (e.g., sternomastoid, diaphragm, or levator auris longus) from a mouse in a physiological saline solution (e.g., Ringer's solution) at room temperature. Pin the muscle flat in a clear-bottomed imaging dish to expose the neuromuscular junctions.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in physiological saline to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Replace the saline solution in the imaging dish with the this compound staining solution, ensuring the entire muscle is submerged. Incubate for 15-60 minutes at room temperature, protected from light.
-
Washing: After incubation, thoroughly wash the muscle preparation with fresh physiological saline 3-5 times for 5-10 minutes each to remove unbound dye and reduce background fluorescence.
-
Imaging: The preparation is now ready for imaging using a fluorescence or confocal microscope equipped with appropriate filters for this compound (Excitation: ~488 nm, Emission: ~607 nm).
Protocol 3: Co-staining with α-Bungarotoxin for Postsynaptic Acetylcholine Receptors (Fixed Tissue)
While this compound is primarily for live imaging, it can be used in protocols that involve subsequent fixation and co-staining.
-
Live Staining: Perform the live staining of nerve terminals with this compound as described in Protocol 2.
-
Fixation: After live imaging, fix the muscle preparation in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.
-
Washing: Wash the fixed tissue three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular epitopes of other proteins, permeabilize the tissue with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating the tissue in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
α-Bungarotoxin Staining: Incubate the tissue with a fluorescently-conjugated α-bungarotoxin (e.g., Alexa Fluor 594-conjugated α-bungarotoxin) at a concentration of 1-5 µg/mL in blocking solution for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the tissue three times with PBS for 10 minutes each.
-
Mounting and Imaging: Mount the tissue on a microscope slide with an anti-fade mounting medium and coverslip. Image using a confocal microscope with the appropriate laser lines and emission filters for both this compound and the α-bungarotoxin conjugate.
Caption: Experimental workflow for this compound staining of neuromuscular junctions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Dye concentration too low | Increase the concentration of this compound in the working solution. |
| Incubation time too short | Increase the incubation time. | |
| Mitochondrial membrane potential is dissipated | Ensure the tissue remains healthy and viable in physiological saline. Avoid metabolic inhibitors. | |
| Improper filter sets | Verify that the excitation and emission filters on the microscope are appropriate for this compound. | |
| High background fluorescence | Inadequate washing | Increase the number and duration of washing steps after incubation. |
| Dye concentration too high | Decrease the concentration of this compound in the working solution. | |
| Phototoxicity or photobleaching | Excessive laser power or exposure time | Reduce the laser power and/or the exposure time during imaging. Use a more sensitive detector if available. |
| Acquire images at longer intervals for time-lapse experiments. | ||
| Uneven staining | Incomplete submersion of tissue | Ensure the muscle preparation is fully covered by the staining and washing solutions. |
| Presence of connective tissue | Carefully remove any overlying connective tissue that may impede dye penetration. |
References
Application Note: 4-Di-2-ASP Staining in Live versus Fixed Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a photostable and cell-permeant cationic styryl dye.[1][2] Its robust fluorescence and low cytotoxicity make it a valuable tool for imaging living cells and tissues.[1][2] Primarily, this compound is utilized as a vital marker for mitochondria and for staining presynaptic nerve terminals, independent of neuronal activity.[1][3][4] The dye's mechanism relies on its accumulation in organelles with a negative membrane potential, such as mitochondria, making it a sensitive indicator of mitochondrial health and function in living systems. While its application in live-cell imaging is well-established, its use in fixed cells is less common and requires careful consideration of potential artifacts introduced by fixation procedures.
Principle of Staining
This compound is a positively charged (cationic) molecule. In healthy, live cells, mitochondria maintain a significant negative electrochemical potential across their inner membrane (ΔΨm). This strong negative charge actively drives the accumulation of the positively charged this compound molecules within the mitochondrial matrix. Once concentrated inside the mitochondria, the dye's fluorescence intensity increases significantly, allowing for clear visualization. This potential-dependent accumulation means that the staining intensity in live cells can be directly correlated with mitochondrial activity and cell health.
Quantitative Data Summary
The following table summarizes the key properties of the this compound dye.
| Property | Value / Description | Reference(s) |
| Chemical Name | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide | [4] |
| CAS Number | 105802-46-8 | [1] |
| Molecular Weight | 394.29 g/mol | [2] |
| Excitation Maximum | ~488 nm | [1] |
| Emission Maximum | ~607 nm | [1] |
| Cell Permeability | Membrane Permeant | [5] |
| Primary Application | Staining mitochondria and living nerve terminals. | [1][2][4] |
| Toxicity | Generally considered nontoxic to cells at working concentrations. | [1][2] |
| Photostability | Described as a photostable dye, suitable for time-lapse imaging. | [1][2] |
| Storage | Store at +4°C under desiccating conditions, protected from light. Stock solutions should be stored at -20°C. | [2][3] |
Comparison: Live vs. Fixed Cell Staining
Staining with this compound is fundamentally different between live and fixed cells. Live-cell imaging provides dynamic functional information, whereas fixed-cell staining provides a static structural snapshot. The choice of method must align with the experimental goal.
| Feature | Live Cell Staining | Fixed Cell Staining (Experimental) |
| Cell State | Physiologically active, intact cells. | Cells are killed and preserved with cross-linking (e.g., PFA) or organic solvent fixatives. |
| Primary Purpose | To monitor dynamic processes, such as changes in mitochondrial membrane potential, cell viability, and neuronal activity. | To visualize the static distribution of the dye for structural analysis or colocalization with other markers via immunofluorescence. |
| Signal Interpretation | Fluorescence intensity correlates with mitochondrial membrane potential and cell health. | Fluorescence indicates the dye's location at the moment of fixation. The signal may not reflect the physiological state, as fixation can alter membrane potentials and dye distribution. |
| Artifact Potential | Low, but phototoxicity can occur with prolonged high-intensity illumination.[6] | High. Fixation, especially with organic solvents, can disrupt membranes, causing dye leakage or redistribution.[7] Cross-linking fixatives may alter membrane permeability and potential.[7] |
| Protocol Complexity | Simple: add dye, incubate, and image. No-wash protocols are often possible.[5] | More complex: involves fixation, permeabilization (optional), staining, and multiple wash steps.[8] |
| Compatibility | Compatible with other live-cell dyes (e.g., nuclear stains like Hoechst 33342) and fluorescent protein reporters.[9] | Compatible with immunocytochemistry (ICC) and other fixed-cell stains (e.g., DAPI).[8][10] |
| Recommended Use | Highly Recommended. The primary and validated application for this compound. | Use with Caution. Not a standard application. Results must be interpreted carefully, and validation against other mitochondrial markers is advised. |
Experimental Workflows and Protocols
Visualization of Staining Workflows
References
- 1. This compound [cogershop.com]
- 2. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Photosensitive fluorescent dye contributes to phototoxicity and inflammatory responses of dye-doped silica NPs in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fixing Attached Cells for Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. stainsfile.com [stainsfile.com]
Application Notes and Protocols for 4-Di-2-ASP in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Di-2-ASP
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as this compound, is a fluorescent, lipophilic cationic dye.[1] Its positively charged nature allows it to accumulate in cellular compartments with a negative membrane potential. This property makes it a valuable tool for investigating mitochondrial function, as the inner mitochondrial membrane maintains a significant negative potential in healthy, metabolically active cells. In addition to its use as a mitochondrial marker, this compound has been effectively employed to stain living nerve terminals.[2][3] This photostable and generally non-toxic dye is a powerful probe for assessing cellular health and activity in various research and drug development applications.[3]
Mechanism of Action
The fundamental principle behind this compound's utility in flow cytometry is its response to the mitochondrial membrane potential (ΔΨm). In healthy cells, the electron transport chain actively pumps protons out of the mitochondrial matrix, creating a substantial electrochemical gradient. This negative charge inside the mitochondria attracts the positively charged this compound molecules, leading to their accumulation and a corresponding increase in fluorescence intensity. Conversely, in apoptotic or metabolically compromised cells, the mitochondrial membrane potential is diminished. This disruption of the negative charge prevents the accumulation of this compound, resulting in a lower fluorescence signal. By quantifying the fluorescence intensity of a cell population using flow cytometry, researchers can infer the mitochondrial health of individual cells.
References
Application Notes and Protocols for Long-Term Imaging of Neurons with 4-Di-2-ASP
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the styryl dye, 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP), for long-term imaging of neurons. This document includes detailed protocols, quantitative data, and visualizations to facilitate the successful application of this technique.
Introduction
This compound is a fluorescent cationic styryl dye used for labeling nerve terminals and monitoring synaptic activity.[1] It is a member of the FM (Fei Mao) dye family, which are lipophilic and insert into the outer leaflet of the plasma membrane. These dyes are particularly useful for studying the process of synaptic vesicle recycling. During endocytosis following neurotransmitter release, the dye is internalized within the newly formed synaptic vesicles. The fluorescence of the dye is significantly enhanced in the hydrophobic environment of the membrane compared to the aqueous solution. This property allows for the visualization of active nerve terminals and the tracking of synaptic vesicle endocytosis and exocytosis. Studies have indicated that this compound can be used for extended periods to monitor the configuration of motor terminals without causing lasting damage to their structure or function.[1]
Mechanism of Action: this compound is a membrane-staining dye that is not permeable to the cell membrane. It reversibly stains the plasma membrane of neurons. During synaptic activity, when synaptic vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved (endocytosis), the dye becomes trapped within the recycled vesicles. This activity-dependent uptake allows for the specific labeling of active presynaptic terminals. The fluorescence intensity within a terminal is proportional to the number of stained vesicles, providing a measure of synaptic activity.
Quantitative Data
The following tables summarize key quantitative parameters of this compound and related styryl dyes relevant for long-term imaging applications.
| Property | Value | Reference / Notes |
| Excitation Maximum | ~474 nm | In methanol. The spectral properties can shift depending on the membrane environment. |
| Emission Maximum | ~607 nm | In methanol. The spectral properties can shift depending on the membrane environment. |
| Molar Extinction Coeff. | >30,000 cm⁻¹M⁻¹ | In methanol. |
| Quantum Yield | Low in water, high in membranes | This property is key to its function, providing a high signal-to-noise ratio upon membrane binding and internalization. |
| Photostability | Moderate | Like many fluorescent dyes, this compound is susceptible to photobleaching with prolonged or intense illumination. Careful optimization of imaging parameters is crucial for long-term studies. |
| Toxicity | Low for short-term and moderate use | Studies suggest no lasting effect on the structure or function of motor nerve terminals with appropriate concentrations and imaging conditions.[1] However, phototoxicity can be a concern with prolonged high-intensity illumination. |
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Parameter | Typical Range/Value | Considerations for Long-Term Imaging |
| Working Concentration | 1-10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition to maximize signal while minimizing potential toxicity. |
| Signal-to-Noise Ratio (SNR) | High upon membrane incorporation | The SNR is dependent on the level of synaptic activity, dye concentration, and imaging parameters. For similar voltage-sensitive dyes, SNR can be influenced by excitation light intensity.[2] |
| Photobleaching Rate | Dependent on illumination intensity | For other long-wavelength voltage-sensitive dyes, bleaching rates of <1% per second have been reported under typical imaging conditions.[2] Minimizing exposure time and intensity is critical. |
| Phototoxicity | Can occur with prolonged exposure | Phototoxic effects are a limiting factor in long-term imaging.[3] It is essential to use the lowest possible excitation light intensity and to limit the duration and frequency of imaging sessions. |
Table 2: Experimental Parameters for Long-Term Imaging with this compound
Experimental Protocols
Preparation of Neuronal Cultures
This protocol is a general guideline and should be adapted for specific neuronal types and culture systems.
-
Cell Culture Surface Preparation: Coat culture dishes or coverslips with an appropriate substrate to promote neuronal attachment and growth (e.g., poly-L-lysine, poly-D-lysine, or laminin).
-
Neuron Isolation and Plating: Isolate primary neurons from the desired tissue (e.g., hippocampus, cortex) or differentiate from induced pluripotent stem cells (iPSCs). Plate the neurons at a suitable density to allow for healthy growth and synapse formation.
-
Culture Maintenance: Maintain the neuronal cultures in a suitable growth medium and incubator conditions (e.g., 37°C, 5% CO₂). Allow sufficient time for the neurons to mature and form synaptic connections before initiating imaging experiments (typically 7-21 days in vitro).
Staining Neurons with this compound for Long-Term Imaging
-
Prepare Staining Solution: Prepare a working solution of this compound in a physiological buffer (e.g., Tyrode's solution or Hibernate-E medium) at a final concentration of 1-10 µM. Protect the solution from light.
-
Induce Synaptic Activity (Optional but Recommended): To enhance dye uptake into synaptic vesicles, stimulate neuronal activity. This can be achieved by:
-
High potassium depolarization: Replace the culture medium with a high K⁺ buffer (e.g., 90 mM KCl) for 1-2 minutes.
-
Electrical field stimulation: Use a field stimulator to deliver electrical pulses (e.g., 10-20 Hz for 30-60 seconds).
-
-
Dye Loading: Add the this compound staining solution to the neuronal culture during or immediately after stimulation. Incubate for 5-15 minutes at 37°C.
-
Washing: Gently wash the cells several times with fresh, dye-free physiological buffer to remove the background fluorescence from the plasma membrane.
Long-Term Imaging
-
Microscopy Setup: Use an epifluorescence or confocal microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for this compound (e.g., excitation ~470/40 nm, emission ~600/50 nm). An environmental chamber is essential to maintain the temperature, humidity, and CO₂ levels for the duration of the experiment.
-
Imaging Parameters:
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest possible exposure time that provides an adequate signal-to-noise ratio.
-
Time-Lapse Imaging: Acquire images at intervals appropriate for the biological process being studied (e.g., every 10-60 minutes for morphological changes, or more frequently for dynamic processes).
-
Autofocus: Utilize a hardware or software-based autofocus system to maintain focus over long periods.
-
-
Data Acquisition: Acquire time-lapse images and save them for later analysis.
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to correct for any photobleaching and background fluorescence.
-
Quantification:
-
Synaptic Puncta Analysis: Identify and quantify the number, intensity, and size of fluorescent puncta, which represent clusters of stained synaptic vesicles.
-
Destaining Analysis: To measure exocytosis, stimulate the neurons in a dye-free solution and monitor the decrease in fluorescence intensity over time. The rate of destaining is proportional to the rate of synaptic vesicle exocytosis.
-
Visualizations
Experimental Workflow
Signaling Pathway: Synaptic Vesicle Recycling
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Insufficient synaptic activity during loading- Low dye concentration- Inefficient washing | - Ensure robust stimulation during dye loading.- Increase the this compound concentration (up to 10 µM).- Optimize the washing procedure to effectively remove background without destaining the vesicles. |
| High background fluorescence | - Incomplete washing- Dye precipitation | - Increase the number and duration of washes.- Ensure the dye is fully dissolved in the buffer before use. Filter the staining solution if necessary. |
| Rapid photobleaching | - High excitation light intensity- Long exposure times | - Reduce the light intensity to the minimum required for a good signal.- Use shorter exposure times and a more sensitive camera.- For very long-term experiments, consider using an anti-fade agent in the imaging medium, although this may affect cell health. |
| Cell death or signs of stress | - Phototoxicity- Dye toxicity | - Reduce the frequency and duration of imaging sessions.- Lower the excitation light intensity.- Perform a dose-response curve to find the lowest effective dye concentration.- Ensure the environmental chamber is maintaining optimal culture conditions. |
| Loss of focus during time-lapse | - Thermal drift of the microscope stage or objective | - Use an autofocus system.- Allow the microscope and environmental chamber to equilibrate for several hours before starting the experiment. |
Table 3: Troubleshooting Guide for Long-Term Imaging with this compound
Conclusion
This compound is a valuable tool for the long-term imaging of neuronal activity, particularly for studying the dynamics of synaptic vesicle recycling. By carefully optimizing experimental parameters to minimize phototoxicity and photobleaching, researchers can successfully monitor synaptic function and morphology over extended periods. The protocols and data presented in these application notes provide a solid foundation for developing and implementing long-term neuronal imaging experiments with this compound.
References
- 1. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Di-2-ASP in Multi-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Di-2-ASP and Multi-Photon Microscopy
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as this compound, is a lipophilic cationic styryl dye. Its photostable nature and low cellular toxicity make it a valuable tool for fluorescently labeling living cells, particularly for visualizing nerve terminals and mitochondria.[1][2] The dye's fluorescence is environmentally sensitive, making it useful for probing membrane potential.
Multi-photon microscopy (MPM), particularly two-photon excitation fluorescence (TPEF) microscopy, is an advanced imaging technique ideal for deep-tissue imaging in living specimens.[3][4][5] By utilizing near-infrared (NIR) excitation light, MPM minimizes light scattering, reduces phototoxicity, and confines fluorescence excitation to a sub-femtoliter focal volume, enabling high-resolution imaging deep within biological tissues.[5][6] The combination of this compound with MPM offers a powerful approach for dynamic and functional imaging in neuroscience and cell biology.
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Value | Source(s) |
| One-Photon Excitation Maximum (in Methanol) | ~485 nm | [1][7] |
| One-Photon Emission Maximum (in Methanol) | ~603 nm | [1][7] |
| Recommended Two-Photon Excitation Range | 800 - 950 nm | Estimated based on similar dyes[8][9] |
| Emission Color | Orange-Red | [7] |
Table 2: General Multi-Photon Imaging Parameters for this compound
| Parameter | Recommended Range | Notes |
| Laser Wavelength | 800 - 950 nm | Optimal wavelength should be determined empirically. |
| Laser Power at Sample | < 40 mW | To minimize phototoxicity.[10] |
| Scan Speed | 1.5 Hz or higher | Faster scanning can reduce photobleaching.[11] |
| Pixel Resolution | 512 x 512 pixels | Sufficient for most cellular imaging.[10] |
| Z-step Size | 1.0 µm | For 3D reconstructions.[10] |
Experimental Protocols
Protocol 1: Staining of Cultured Neurons for Multi-Photon Microscopy
This protocol is adapted from methods used for similar lipophilic dyes like DiI.[12][13]
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
Neuronal culture medium (e.g., Neurobasal medium with supplements)
-
Poly-L-lysine coated coverslips with cultured neurons
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) 4% in PBS (for fixed-cell imaging, optional)
Procedure for Live-Cell Imaging:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the neurons and gently wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator. Incubation time may need optimization.
-
Gently wash the cells three times with pre-warmed culture medium or PBS to remove excess dye.
-
Mount the coverslip on a microscope slide with a drop of culture medium or an appropriate imaging buffer.
-
Proceed with multi-photon imaging.
Procedure for Fixed-Cell Imaging:
-
Fix cultured neurons with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of this compound in PBS (1-10 µM).
-
Incubate the fixed cells with the staining solution for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Proceed with multi-photon imaging.
Protocol 2: In Situ Staining of Neuromuscular Junctions for Multi-Photon Microscopy
This protocol is based on established methods for vital staining of neuromuscular junctions.[3][14][15]
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
Ringer's solution or appropriate physiological saline
-
Animal model (e.g., mouse)
-
Dissection tools
-
Multi-photon microscope with a water-immersion objective
Procedure:
-
Prepare a staining solution of this compound in Ringer's solution at a final concentration of 1-5 µM.
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically expose the muscle of interest (e.g., sternomastoid or diaphragm).
-
Superfuse the exposed muscle with the this compound staining solution for 15-30 minutes.
-
Gently wash the muscle with fresh Ringer's solution to remove unbound dye.
-
Immobilize the tissue for imaging.
-
Image the neuromuscular junctions using a multi-photon microscope with a water-immersion objective.
Protocol 3: Imaging Mitochondrial Membrane Potential in Live Cells
This protocol is adapted from methods using other potentiometric dyes like TMRM for multi-photon microscopy.[1][16] Changes in mitochondrial membrane potential will be reflected by changes in this compound fluorescence intensity.
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
Cell culture medium
-
Cultured cells on imaging-compatible dishes or coverslips
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a mitochondrial uncoupler (positive control)
-
Oligomycin (B223565) as an ATP synthase inhibitor (to induce hyperpolarization)
Procedure:
-
Prepare a low-concentration working solution of this compound (e.g., 10-100 nM) in pre-warmed culture medium. The concentration should be in a non-quenching mode, where an increase in mitochondrial accumulation leads to an increase in fluorescence.
-
Incubate cells with the this compound working solution for 20-40 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
Acquire baseline multi-photon images of the stained mitochondria.
-
To observe depolarization, add FCCP (e.g., 1-10 µM final concentration) and acquire a time-lapse series of images. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
To observe hyperpolarization, treat cells with oligomycin (e.g., 1-5 µg/mL) and acquire images. An increase in fluorescence intensity suggests hyperpolarization.
-
Quantify the changes in fluorescence intensity within mitochondrial regions of interest over time.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cultured cells with this compound for multi-photon microscopy.
Signaling Pathway: Synaptic Vesicle Release
Caption: Simplified signaling cascade of neurotransmitter release at a chemical synapse.
Logical Relationship: Mitochondrial Membrane Potential and this compound Fluorescence
Caption: Relationship between mitochondrial membrane potential and this compound fluorescence.
References
- 1. In vivo multiphoton imaging of mitochondrial structure and function during acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Two-Photon Excitation Spectra of Various Fluorescent Proteins within a Broad Excitation Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon absorption properties of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HCS Mitochondrial Health Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. medium.com [medium.com]
- 12. Two-photon deep-tissue spatially resolved mitochondrial imaging using membrane potential fluorescence fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo multiphoton imaging of mitochondrial structure and function during acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiphoton Imaging Reveals Differences in Mitochondrial Function between Nephron Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols · Benchling [benchling.com]
Application Notes and Protocols for 4-Di-2-ASP Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 4-Di-2-ASP, a fluorescent styryl dye, for the analysis of mitochondria and nerve terminals in experimental settings.
Introduction to this compound
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide (this compound) is a lipophilic cationic fluorescent dye commonly utilized as a vital marker for mitochondria and for staining presynaptic nerve terminals.[1][2] Its fluorescence is highly dependent on the environment, exhibiting low fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to lipid membranes. This property makes it an excellent probe for visualizing and assessing the functional status of mitochondria, as its accumulation is dependent on the mitochondrial membrane potential (ΔΨm).[3][4][5] Additionally, its ability to stain nerve terminals has been employed to study neuronal activity and synaptic vesicle recycling.[1][2] this compound is known for its photostability and low cytotoxicity at working concentrations, making it suitable for live-cell imaging experiments.[1]
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃IN₂ | [1] |
| Molecular Weight | 394.29 g/mol | [1] |
| Appearance | Dark red crystalline powder | - |
| Solubility | DMSO, DMF, Chloroform | - |
| Excitation Maximum (λex) | ~488 nm | [1] |
| Emission Maximum (λem) | ~607 nm | [1] |
Preparation of this compound Stock and Working Solutions
Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible results. It is recommended to protect the dye from light as much as possible during preparation and storage.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Physiological buffer or cell culture medium (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or complete cell culture medium)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Preparation of this compound Stock Solution (1-10 mM in DMSO)
A concentrated stock solution in a high-quality anhydrous solvent like DMSO is recommended to ensure stability and minimize the amount of solvent added to the experimental system.
| Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.394 mg |
| 5 mM | 1.971 mg |
| 10 mM | 3.943 mg |
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Preparation of this compound Working Solution
The working solution is prepared by diluting the stock solution in a suitable physiological buffer or cell culture medium immediately before use. The final working concentration will depend on the specific application and cell type.
Recommended Working Concentrations:
| Application | Cell/Tissue Type | Recommended Working Concentration | Incubation Time |
| Mitochondrial Staining | Cultured Mammalian Cells | 1 - 5 µM | 15 - 30 minutes |
| Nerve Terminal Staining | Neuronal Cultures, Tissue Preparations | 2 - 10 µM | 5 - 20 minutes |
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm the physiological buffer or cell culture medium to the desired experimental temperature (typically 37°C for live-cell imaging).
-
Dilute the stock solution into the pre-warmed buffer/medium to achieve the final working concentration. For example, to prepare 1 mL of a 2 µM working solution from a 2 mM stock, add 1 µL of the stock solution to 999 µL of buffer/medium.
-
Mix the working solution gently but thoroughly.
-
The working solution should be used immediately and should not be stored.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization of concentrations, incubation times, and imaging parameters may be necessary for specific experimental systems.
Live-Cell Imaging of Mitochondria
This protocol describes the use of this compound to visualize mitochondria in live cultured cells. The accumulation of the dye in mitochondria is dependent on the mitochondrial membrane potential.
Workflow for Live-Cell Mitochondrial Staining:
Workflow for mitochondrial staining in live cells.
Detailed Protocol:
-
Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Prepare the this compound working solution at the desired concentration (e.g., 2 µM) in pre-warmed (37°C) cell culture medium or a suitable physiological buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with the pre-warmed buffer.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with the pre-warmed buffer to remove unbound dye and reduce background fluorescence.
-
Add fresh pre-warmed buffer or imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filter sets for excitation at ~488 nm and emission at ~607 nm.
Staining of Presynaptic Nerve Terminals
This protocol is for visualizing presynaptic nerve terminals in neuronal cultures or tissue preparations.
Workflow for Nerve Terminal Staining:
Workflow for staining presynaptic nerve terminals.
Detailed Protocol:
-
Prepare the neuronal culture or tissue slice in a suitable physiological saline solution.
-
Prepare the this compound working solution at a concentration of 2-10 µM in the physiological saline.
-
Incubate the preparation with the working solution for 5-20 minutes at the desired temperature (room temperature or 37°C), protected from light.
-
Wash the preparation thoroughly with the physiological saline to remove unbound dye.
-
Mount the preparation for imaging.
-
Image using a fluorescence microscope with appropriate filter sets.
Imaging Guidelines and Considerations
To obtain high-quality images while minimizing phototoxicity, consider the following recommendations.
| Parameter | Recommendation |
| Microscope | Confocal or widefield fluorescence microscope with a sensitive camera. |
| Objective | High numerical aperture (NA) oil or water immersion objective for best resolution and light collection. |
| Excitation | Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio. |
| Exposure Time | Keep exposure times as short as possible to minimize photobleaching and phototoxicity. |
| Filter Sets | Use a standard FITC/GFP or similar filter set that covers the excitation and emission spectra of this compound. |
| Live-Cell Imaging | Maintain cells at 37°C and 5% CO₂ using a stage-top incubator or a heated stage and objective. Use a live-cell imaging solution to maintain cell health during imaging.[6][7][8] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Low dye concentration- Insufficient incubation time- Incorrect filter sets- Photobleaching | - Increase the working concentration of this compound.- Increase the incubation time.- Verify that the excitation and emission filters are appropriate for this compound.- Reduce laser power and exposure time. Use an anti-fade reagent if applicable for fixed samples. |
| High Background | - Incomplete removal of unbound dye- Dye precipitation | - Increase the number and duration of washing steps.- Ensure the working solution is freshly prepared and well-dissolved. Filter the working solution if necessary. |
| Uneven Staining | - Uneven application of the dye- Cell health issues | - Ensure the entire sample is uniformly covered with the working solution during incubation.- Verify that cells are healthy and adherent before staining. |
| Phototoxicity | - High laser power- Long exposure times | - Reduce the laser power and exposure time to the minimum required for a good signal.- Use a more sensitive camera if available.- For time-lapse imaging, reduce the frequency of image acquisition.[9] |
Application in Signaling Pathway Analysis
This compound is a valuable tool for investigating cellular processes that involve changes in mitochondrial membrane potential or synaptic activity.
Monitoring Mitochondrial Membrane Potential Changes
Changes in mitochondrial membrane potential are indicative of alterations in cellular metabolism and can be an early marker of apoptosis. Experiments can be designed to assess the impact of drugs or other stimuli on mitochondrial health.
Experimental Logic for Assessing Drug-Induced Mitochondrial Depolarization:
Logic for assessing mitochondrial depolarization.
Visualizing Synaptic Vesicle Recycling
At the synapse, this compound can be used to label recycling synaptic vesicles. During neuronal stimulation, the dye is taken up into endocytosing vesicles. Subsequent exocytosis leads to the release of the dye, which can be monitored as a decrease in fluorescence.
Workflow for Monitoring Synaptic Vesicle Recycling:
Workflow for monitoring synaptic vesicle recycling.
References
- 1. This compound [cogershop.com]
- 2. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 5. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Mitochondrial Membrane Potential in Axons Increases with Local Nerve Growth Factor or Semaphorin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
Vital Staining of Nerve Terminals Using 4-Di-2-ASP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP) is a fluorescent vital dye employed for the visualization of nerve terminals, with a particular efficacy for motor nerve terminals at the neuromuscular junction (NMJ). As a lipophilic cationic dye, it exhibits a strong affinity for mitochondria, which are densely populated within the presynaptic terminals of neurons. Its notable photostability and minimal cytotoxicity at appropriate working concentrations make it an invaluable tool for conducting long-term, in vivo imaging of the morphology and dynamic changes of nerve terminals. A key feature of this compound is that its staining mechanism is independent of synaptic vesicle recycling, enabling the clear visualization of nerve terminals irrespective of their level of synaptic activity.
These application notes offer comprehensive protocols for the application of this compound in staining nerve terminals in prevalent research models, along with guidance on data acquisition and crucial considerations for robust experimental design.
Product Information
| Property | Value |
| Full Chemical Name | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide |
| Molecular Formula | C₁₈H₂₃IN₂ |
| Molecular Weight | 394.3 g/mol |
| Excitation Maximum | ~488 nm |
| Emission Maximum | ~605 nm |
| Solubility | Soluble in DMSO and water |
| Appearance | Red solid |
Data Presentation
Recommended Staining Parameters
The optimal concentration and incubation duration for this compound staining can differ based on the specific tissue preparation and the objectives of the experiment. The following table serves as a foundational guide for procedural optimization.
| Preparation | This compound Concentration Range | Incubation Time | Temperature |
| Frog Neuromuscular Junction (in vivo) | 1-10 µM | 10-30 minutes | Room Temperature |
| Mouse Neuromuscular Junction (in vivo/ex vivo) | 1-10 µM | 10-30 minutes | Room Temperature |
| Cultured Neurons | 1-5 µM | 5-15 minutes | 37°C |
Imaging Parameters
For the best possible imaging results with this compound, the subsequent microscope configurations are advised.
| Parameter | Recommendation |
| Excitation Wavelength | 488 nm |
| Emission Filter | 580-630 nm bandpass |
| Objective | High numerical aperture water or oil immersion objective (e.g., 40x or 60x) |
| Imaging Mode | Confocal or widefield fluorescence microscopy |
Experimental Protocols
Protocol 1: Vital Staining of Frog Neuromuscular Junctions
This protocol is derived from established methodologies for the vital imaging of the frog neuromuscular junction.[1]
Materials:
-
This compound stock solution (1 mM in DMSO or water)
-
Ringer's solution (in mM: 115 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4)
-
Anesthetized frog (e.g., Xenopus laevis or Rana pipiens)
-
Dissection tools
-
Sylgard-lined petri dish
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of this compound in Ringer's solution to the desired final concentration (e.g., 2 µM).
-
Anesthetize the frog and carefully dissect the target muscle (e.g., cutaneous pectoris or sartorius) while preserving the integrity of its nerve supply.
-
Secure the muscle preparation in a flattened position within a Sylgard-lined petri dish containing Ringer's solution.
-
Replace the Ringer's solution with the this compound working solution, ensuring the entire preparation is fully immersed.
-
Incubate the preparation for 15-30 minutes at room temperature, shielded from light.
-
To minimize background fluorescence, thoroughly wash the preparation with fresh Ringer's solution three times, with each wash lasting 5 minutes.
-
Mount the preparation onto the microscope stage for immediate imaging.
-
During the imaging session, maintain the health of the tissue by continuously perfusing it with fresh Ringer's solution.
Protocol 2: Vital Staining of Mouse Neuromuscular Junctions (Ex Vivo)
This protocol provides a method for staining neuromuscular junctions in freshly excised mouse muscle tissue.
Materials:
-
This compound stock solution (1 mM in DMSO or water)
-
Krebs-Ringer solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose, continuously bubbled with 95% O₂/5% CO₂)
-
Anesthetized mouse
-
Dissection tools
-
Sylgard-lined petri dish
-
Fluorescence microscope
Procedure:
-
Formulate a working solution of this compound in Krebs-Ringer solution (e.g., 5 µM).
-
Following an approved protocol, euthanize the mouse and dissect the muscle of interest, such as the diaphragm, tibialis anterior, or lumbrical muscles.[2][3]
-
Pin the dissected muscle in a Sylgard-lined petri dish filled with oxygenated Krebs-Ringer solution.
-
Substitute the Krebs-Ringer solution with the this compound working solution.
-
Incubate for 20-30 minutes at room temperature, ensuring protection from light.
-
Wash the muscle with fresh, oxygenated Krebs-Ringer solution three times, for 10 minutes each.
-
Proceed with imaging. For whole-mount preparations, gently stretch and pin the muscle onto a coverslip. For thicker muscle samples, cryosectioning may be required following fixation.
Mandatory Visualization
Signaling Pathway of this compound Uptake
Experimental Workflow for Vital Staining
Important Considerations
Phototoxicity
The use of high-intensity excitation light, especially in the vicinity of 488 nm, can induce the formation of reactive oxygen species (ROS), leading to phototoxicity.[4][5][6][7] The detrimental effects of phototoxicity can include alterations in cellular morphology, impairment of physiological functions, and ultimately, cell death.
Mitigation Strategies:
-
Minimize Light Exposure: Employ the lowest feasible excitation light intensity and the briefest exposure times that still yield an acceptable signal-to-noise ratio.
-
Use Sensitive Detectors: Utilize detectors with high quantum efficiency, such as sCMOS cameras or photomultiplier tubes, to enhance signal detection while minimizing the required excitation light.
-
Intermittent Imaging: For time-lapse studies, extend the intervals between image acquisitions as much as possible.
-
Antioxidants: The inclusion of antioxidants like Trolox or ascorbic acid in the imaging medium can help to quench ROS.[4][5][6]
-
Control Experiments: It is essential to conduct control experiments to evaluate the potential impact of the imaging conditions on the health and functionality of the preparation.
Signal-to-Noise Ratio
Achieving a high signal-to-noise ratio (SNR) is fundamental for acquiring high-quality images. The SNR is influenced by several factors, including dye concentration, incubation time, the effectiveness of washing steps, and the parameters of the imaging setup. For quantitative analyses, it is imperative to establish and consistently use a standardized method for measuring the SNR.[8][9]
Controls
-
Unstained Control: An unstained preparation should be imaged under identical conditions to assess the level of autofluorescence.
-
Vehicle Control: If a solvent such as DMSO is used for the dye stock, a control experiment with the vehicle alone should be performed to confirm that it does not affect the preparation.
-
Functional Assays: When investigating the physiological consequences of a treatment, it is crucial to verify that the dye itself does not interfere with the function of the nerve terminal by conducting appropriate electrophysiological or other functional assays.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak Signal | - Insufficient dye concentration or incubation time- Photobleaching | - Increase the dye concentration or extend the incubation period- Reduce the intensity of the excitation light and shorten the exposure time |
| High Background | - Inadequate washing- Precipitation of the dye | - Increase the number and duration of the washing steps- Ensure the dye is completely dissolved in the working solution |
| Phototoxicity | - Excessive exposure to light | - Implement the mitigation strategies detailed above |
| Uneven Staining | - Poor penetration of the dye | - Confirm that the tissue is fully submerged during the incubation period- For whole-mount preparations, consider gentle agitation |
Conclusion
This compound is a highly effective and versatile probe for the vital staining of nerve terminals. By adhering to the protocols and taking into account the critical experimental parameters detailed in these application notes, researchers can capture high-resolution images of nerve terminal morphology and dynamics, which are applicable to a broad spectrum of investigations in neuroscience and for the evaluation of developmental drug candidates. A meticulous optimization of both staining and imaging conditions is paramount for maximizing the quality of the data while concurrently minimizing potential artifacts, such as phototoxicity.
References
- 1. The use and effects of vital fluorescent dyes: observation of motor nerve terminals and satellite cells in living frog muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-mount Staining of Mouse Diaphragm Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. treat-nmd.org [treat-nmd.org]
- 4. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Di-2-ASP Staining
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak or inconsistent 4-Di-2-ASP staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound is a fluorescent, cationic styryl dye used as a vital marker for mitochondria.[1][2][3][4] It is also widely employed to stain living nerve terminals and has been used to visualize innervation in various tissues.[5][6][7][8] Its accumulation is dependent on membrane potential, making it a functional reporter for energized mitochondria.
Q2: How should I store this compound dye?
Proper storage is critical to maintaining the dye's efficacy. Both the solid powder and stock solutions have specific storage requirements. Improper storage can lead to dye degradation and weak staining.
Q3: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission maxima for this compound are approximately 488 nm and 607 nm, respectively.[5][7][8] Ensure your microscope's filter sets are appropriate for these wavelengths to capture the signal efficiently.[9][10]
Q4: Is this compound toxic to cells?
This compound is generally considered nontoxic to cells, making it suitable for staining living nerve terminals and for live-cell imaging experiments.[5][7][8]
Troubleshooting Weak Staining
Weak or absent fluorescence is a common issue. This section provides a systematic guide to identifying and resolving the root cause.
Problem 1: Dye Preparation and Handling
Improper handling of the dye is a primary source of staining failure.
Is the dye properly stored? Degraded dye will not stain effectively. Refer to the storage conditions table below. Stock solutions, especially, have a limited shelf life.[1]
Was the stock solution prepared correctly? this compound is soluble in DMSO, DMF, or chloroform.[7] Using newly opened, high-quality DMSO is recommended, as hygroscopic (water-absorbing) DMSO can significantly impair solubility.[1] Ensure the dye is fully dissolved, using sonication if necessary.[1]
Problem 2: Staining Protocol
An unoptimized protocol can lead to insufficient dye uptake.
Is the dye concentration optimal? The ideal concentration can vary between cell types and experimental conditions. If the signal is weak, consider titrating the dye concentration to find the optimal balance between signal and background.[11][12]
Are the incubation time and temperature appropriate? Insufficient incubation time can result in weak staining.[12][13] Conversely, while this compound is photostable, prolonged exposure to light during incubation and imaging should be minimized to prevent photobleaching.[9][14] Incubations should be performed in the dark.[10][14]
Problem 3: Sample Preparation and Health
The condition of your cells or tissue is paramount for successful staining.
Are the cells healthy? Since this compound accumulation is dependent on mitochondrial membrane potential, unhealthy or apoptotic cells with depolarized mitochondria will exhibit weak staining. Ensure your cells are viable before and during the staining procedure.
Was the sample allowed to dry out? Samples must remain hydrated throughout the staining process.[9] Drying can irreversibly damage cellular structures and prevent proper staining.
Problem 4: Imaging and Microscope Setup
Incorrect microscope settings can prevent the detection of an otherwise good signal.
Are the microscope filters correct? Ensure the excitation and emission filters are matched to the spectral profile of this compound (Ex/Em ≈ 488/607 nm).[8][9][10]
Is the exposure time or gain set too low? If the signal is faint, try increasing the exposure time or the detector gain.[9] However, be mindful that very long exposures can increase background noise and the risk of photobleaching.[15]
Is photobleaching occurring? Excessive exposure to excitation light can cause the fluorescent signal to fade rapidly.[14][15] To minimize this, use the lowest possible excitation intensity, keep exposure times short, and use an anti-fade mounting medium if imaging fixed cells.[10]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Source(s) |
| CAS Number | 105802-46-8 | [3][7] |
| Molecular Formula | C₁₈H₂₃IN₂ | [3][5] |
| Molecular Weight | 394.29 g/mol | [3] |
| Excitation Maximum | ~488 nm | [5][8] |
| Emission Maximum | ~607 nm | [5][8] |
| Recommended Solvent | DMSO, DMF, Chloroform | [7] |
| Storage Condition | Temperature | Duration | Notes | Source(s) |
| Solid Powder | +4°C | Up to 2 years | Store under desiccating conditions, protected from light. | [2][5] |
| Stock Solution | -20°C | Up to 1 month | Store sealed, away from moisture and light. | [1] |
| Stock Solution | -80°C | Up to 6 months | Store sealed, away from moisture and light. | [1] |
Detailed Experimental Protocol: Staining Live Cells
This protocol provides a general guideline. Optimization may be required for your specific cell type and experimental setup.
-
Reagent Preparation :
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1]
-
Vortex or sonicate briefly to ensure the dye is fully dissolved.
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (typically 1-10 µM) in a suitable buffer or cell culture medium.
-
-
Cell Preparation :
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Ensure cells are healthy and sub-confluent.
-
Wash the cells once with warm phosphate-buffered saline (PBS) or an appropriate imaging buffer (e.g., HBSS).
-
-
Staining :
-
Remove the wash buffer and add the pre-warmed this compound working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Note: The optimal incubation time may vary and should be determined empirically.
-
-
Washing :
-
Remove the staining solution.
-
Wash the cells two to three times with the warm imaging buffer to remove excess dye and reduce background fluorescence.[12]
-
-
Imaging :
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a standard FITC/GFP or TRITC filter set, though a specific filter set for ~488nm excitation and ~607nm emission is ideal).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[14]
-
Visual Guides
Mechanism of Action
The diagram below illustrates how this compound, a cationic dye, is driven into the mitochondrial matrix by the negative membrane potential maintained by healthy, respiring mitochondria.
Caption: Accumulation of this compound in mitochondria.
General Experimental Workflow
This flowchart outlines the key steps from sample preparation to final analysis for a typical this compound staining experiment.
Caption: Standard workflow for this compound staining.
Troubleshooting Decision Tree
If you are experiencing a weak signal, use this decision tree to diagnose the potential cause systematically.
Caption: A decision tree for troubleshooting weak staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. This compound - Immunomart [immunomart.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (CAS: 105802-46-8) | フナコシ [funakoshi.co.jp]
- 8. cogershop.com [cogershop.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. irp.cdn-website.com [irp.cdn-website.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Microscopy Errors [evidentscientific.com]
Technical Support Center: Reducing Background Fluorescence with 4-Di-2-ASP
Welcome to the technical support center for 4-Di-2-ASP, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence and optimize your experiments with this powerful potentiometric dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a photostable, cationic styryl dye commonly used for staining the mitochondria of live cells and for visualizing living nerve terminals.[1] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and activity.[2][3]
Q2: What are the main sources of high background fluorescence when using this compound?
High background fluorescence in this compound staining can originate from several sources:
-
Excessive Dye Concentration: Using a higher-than-necessary concentration of the dye can lead to non-specific binding and increased fluorescence from unbound dye molecules in the imaging medium.
-
Insufficient Washing: Inadequate washing after staining fails to remove all unbound dye, resulting in a generalized, high-background signal.
-
Cellular Autofluorescence: Many cell types naturally fluoresce, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the signal from this compound, particularly in the blue and green channels.
-
Non-Specific Binding: The dye may bind to cellular components other than its intended target, contributing to background noise.
-
Components in Imaging Media: Certain components in cell culture media, such as phenol (B47542) red and albumin, can be fluorescent or enhance the fluorescence of the dye, leading to increased background. For instance, albumin has been shown to strongly enhance the fluorescence emission of similar styryl dyes.[4][5]
Q3: How can I determine the source of the high background in my experiment?
To pinpoint the source of high background, it is crucial to include proper controls in your experimental setup. Prepare the following samples for imaging:
-
Unstained Cells: Image a sample of your cells without any this compound staining. This will reveal the level of natural autofluorescence in your cells under your imaging conditions.
-
Stained Medium (No Cells): Image the staining solution (medium with this compound) without any cells. This will help determine if the medium itself is a significant source of fluorescence.
-
Stained and Washed Coverslip (No Cells): This control can help identify if the dye is non-specifically binding to the coverslip or any coating materials used.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound staining.
Issue 1: High Uniform Background Fluorescence
High, uniform background across the entire field of view often indicates issues with unbound dye or fluorescent components in the imaging medium.
| Potential Cause | Recommended Solution |
| Dye concentration is too high. | Titrate the concentration of this compound to find the lowest effective concentration that provides a strong signal in the target organelles with minimal background. Start with a low concentration and incrementally increase it. |
| Inadequate washing. | Increase the number and/or duration of washing steps after staining. Ensure thorough but gentle washing to remove unbound dye without detaching the cells. |
| Fluorescent imaging medium. | Switch to a phenol red-free imaging medium. If high background persists, consider using a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) for imaging, especially for short-term experiments.[5] |
| Albumin in the medium. | If your culture medium contains serum (and therefore albumin), this can enhance the background fluorescence.[4] Consider imaging in a serum-free medium or a buffered saline solution. |
Issue 2: Non-Specific Staining or "Patchy" Background
This issue manifests as fluorescent signal in cellular compartments other than the mitochondria or as irregular patches of fluorescence.
| Potential Cause | Recommended Solution |
| Non-specific binding of the dye. | Optimize the washing steps by including a mild, non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer to reduce non-specific hydrophobic interactions.[6] You can also try adjusting the pH or increasing the salt concentration of the wash buffer to disrupt charge-based non-specific binding.[6][7] |
| Dye precipitation. | Ensure that the this compound stock solution is fully dissolved and that the final staining solution is well-mixed and free of precipitates. Aggregates of the dye can bind non-specifically to cells and surfaces. |
| Cell health is compromised. | Unhealthy or dying cells can exhibit altered membrane properties, leading to non-specific dye uptake. Ensure your cells are healthy and viable before and during the staining procedure. |
Issue 3: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio means the specific signal from the mitochondria is weak compared to the background fluorescence, making it difficult to resolve fine details.
| Potential Cause | Recommended Solution |
| Suboptimal dye concentration or incubation time. | Perform a time-course experiment with different concentrations of this compound to determine the optimal staining conditions that maximize the specific signal while keeping the background low.[8] |
| Photobleaching. | This compound is relatively photostable, but excessive exposure to excitation light can still cause photobleaching.[9][10] Reduce the intensity and duration of light exposure. Use a more sensitive camera or increase the camera gain to compensate for a weaker signal. |
| Cellular autofluorescence. | If autofluorescence is high, especially in the emission range of this compound, consider using imaging techniques such as spectral unmixing if your microscope is equipped for it. Alternatively, you can try pre-treating fixed cells with a quenching agent, though this is not applicable for live-cell imaging. |
Experimental Protocols
General Protocol for this compound Staining of Live Neurons
This protocol provides a starting point for staining cultured neurons. Optimization will be necessary for different cell types and experimental conditions.
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a warm, phenol red-free culture medium or a buffered saline solution (e.g., HBSS) to the desired final concentration. It is recommended to start with a titration series (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration.
-
-
Cell Preparation:
-
Grow neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Ensure the cells are healthy and at an appropriate density.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells and incubate at 37°C. Incubation times can vary, so a time-course experiment (e.g., 15 min, 30 min, 60 min) is recommended to find the optimal duration.
-
-
Washing:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells 2-3 times with a warm, phenol red-free medium or buffered saline solution. Each wash should be for 3-5 minutes with gentle agitation.
-
-
Imaging:
-
Image the cells immediately in a fresh, phenol red-free medium or buffered saline solution.
-
Use appropriate filter sets for this compound (Excitation ~488 nm, Emission ~605 nm).
-
Workflow for Optimizing this compound Staining
The following diagram illustrates a logical workflow for troubleshooting and optimizing your this compound staining protocol.
Signaling Pathway: Mitochondrial Staining with this compound
The accumulation of the cationic dye this compound within mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm), which is established by the electron transport chain.
References
- 1. Styryl dyes as two-photon excited fluorescent probes for DNA detection and two-photon laser scanning fluorescence microscopy of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane potential-dependent regulation of mitochondrial complex II by oxaloacetate in interscapular brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Probe for Renal Organic Cation Secretion (4-Dimethylaminostyryl)-N-Methylpyridinium (ASP+)) Shows Amplified Fluorescence by Binding to Albumin and Is Accumulated In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. login.medscape.com [login.medscape.com]
Technical Support Center: 4-Di-2-ASP Imaging
Welcome to the technical support center for 4-Di-2-ASP, a fluorescent dye used for vital staining of mitochondria and nerve terminals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on preventing photobleaching.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound, providing practical solutions and preventative measures.
Question 1: My this compound fluorescence signal is fading rapidly during imaging. How can I prevent this photobleaching?
Answer:
Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy. It occurs when the fluorescent molecule is irreversibly damaged by the excitation light. Here are several strategies to minimize photobleaching of this compound:
-
Use Antifade Reagents: Incorporating an antifade reagent into your mounting medium is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals and reactive oxygen species that are generated during fluorescence excitation and are the primary cause of photobleaching.[1][2] See the table below for a comparison of common antifade agents.
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[3][4]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions as much as your experimental design allows.
-
-
Proper Sample Preparation:
-
Work in the Dark: Protect your stained samples from light as much as possible before and during imaging.
-
Use Freshly Prepared Solutions: Ensure your this compound staining solution and antifade reagents are fresh to ensure optimal performance.
-
Question 2: Which antifade reagent should I choose for this compound?
Answer:
The choice of antifade reagent can depend on your specific application (live vs. fixed cells) and the imaging setup. While direct quantitative comparisons for this compound are limited in the literature, the following table summarizes the properties of commonly used antifade agents that are effective for a wide range of fluorophores.
| Antifade Reagent | Key Characteristics | Considerations |
| p-Phenylenediamine (PPD) | Highly effective antifade agent. | Can be toxic and may cause autofluorescence, especially with UV excitation. May react with cyanine (B1664457) dyes.[5] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD. | Generally less effective than PPD. |
| n-Propyl gallate (NPG) | Non-toxic and suitable for live-cell imaging. | Can be difficult to dissolve. |
| Trolox (a vitamin E analog) | Water-soluble antioxidant, effective for live-cell imaging.[1] | May require optimization of working concentration. |
| Commercial Antifade Mountants | Optimized formulations with high-quality reagents. Available in hardening and non-hardening formats. | Can be more expensive than preparing your own. |
For ease of use and optimized performance, commercial antifade mounting media such as ProLong™ Gold and VECTASHIELD® are highly recommended. They are available in various formulations, some including a nuclear counterstain like DAPI.
Question 3: I am observing high background fluorescence in my this compound images. What could be the cause and how can I fix it?
Answer:
High background can obscure your signal of interest. Here are some common causes and solutions:
-
Excess Dye: Ensure that you have thoroughly washed your sample after staining to remove any unbound this compound.
-
Autofluorescence of Antifade Reagent: Some antifade reagents, like PPD, can contribute to background fluorescence.[5] Consider using a different antifade or a commercial formulation with low autofluorescence.
-
Suboptimal Imaging Medium: For live-cell imaging, use an optically clear imaging solution designed to reduce background fluorescence.
-
Incorrect Filter Sets: Ensure your microscope's filter sets are appropriate for the excitation and emission spectra of this compound (Excitation/Emission: ~475/605 nm).
Question 4: Can this compound be phototoxic to my live cells? How can I minimize this?
Answer:
Yes, the high-intensity light used for fluorescence imaging can be phototoxic to live cells, leading to cellular stress and even cell death.[6][7][8] The mechanisms of phototoxicity are often linked to the generation of reactive oxygen species, the same process that causes photobleaching.[1][8] Therefore, the strategies to reduce photobleaching will also help to minimize phototoxicity:
-
Minimize Light Exposure: This is the most critical factor. Use the lowest possible excitation intensity and exposure time.[3][6]
-
Use Antifade Reagents for Live Cells: Reagents like Trolox or commercial live-cell antifade solutions can help mitigate phototoxicity by scavenging reactive oxygen species.[1]
-
Optimize Imaging Conditions: Use a microscope system with a sensitive detector to minimize the required excitation light. For time-lapse imaging, use the longest possible interval between acquisitions.
-
Monitor Cell Health: Observe your cells for any morphological changes that might indicate stress, such as membrane blebbing or vacuole formation.[7]
Experimental Protocols
Below are detailed protocols for using this compound with antifade reagents for both fixed and live-cell imaging.
Protocol 1: Staining and Mounting Fixed Cells with this compound and ProLong™ Gold Antifade Mountant
This protocol is for staining fixed cells and mounting them with a hardening antifade medium for long-term storage and imaging.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
ProLong™ Gold Antifade Mountant
-
Microscope slides
-
Nail polish or sealant (optional)
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution to a final working concentration (e.g., 1-5 µM) in PBS.
-
Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and wick away excess PBS with the edge of a laboratory wipe.
-
Place a single drop of ProLong™ Gold Antifade Mountant onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure for 24 hours at room temperature in the dark.
-
For long-term storage, you can seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C, protected from light.
-
Protocol 2: Live-Cell Imaging of this compound with Trolox
This protocol describes the staining of live cells with this compound and the use of Trolox as an antifade reagent to reduce photobleaching and phototoxicity during time-lapse imaging.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Staining:
-
Prepare a working solution of this compound (e.g., 1-5 µM) in pre-warmed live-cell imaging medium.
-
Replace the culture medium with the this compound staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Imaging with Antifade:
-
Prepare the imaging medium containing Trolox. Dilute the Trolox stock solution to a final concentration of 100-500 µM in pre-warmed live-cell imaging medium. The optimal concentration may need to be determined empirically for your cell type.
-
Remove the staining solution and wash the cells once with pre-warmed imaging medium.
-
Replace the medium with the Trolox-containing imaging medium.
-
You can now proceed with live-cell imaging.
-
-
Image Acquisition:
-
Use the lowest possible excitation light intensity and exposure time.
-
For time-lapse experiments, use the longest possible interval between image acquisitions.
-
Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.
-
Visualizations
Experimental Workflow for Fixed-Cell Imaging
Caption: Workflow for staining fixed cells with this compound and an antifade mounting medium.
Signaling Pathway: Regulation of Mitochondrial Membrane Potential
This compound is a lipophilic cation that accumulates in mitochondria driven by the mitochondrial membrane potential (ΔΨm).[9][10] Therefore, factors that influence ΔΨm will affect this compound staining intensity. The following diagram illustrates key signaling pathways that regulate ΔΨm.
Caption: Key signaling pathways influencing mitochondrial membrane potential and subsequent cellular processes.
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Photobleaching in two-photon excitation microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous imaging of cell and mitochondrial membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Di-2-ASP Incubation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and temperature for the fluorescent dye 4-Di-2-ASP. This lipophilic styryl dye is commonly used for vital staining of mitochondria and nerve terminals, making it a valuable tool for monitoring synaptic activity, vesicle recycling, and membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for this compound staining?
A1: The optimal incubation temperature for this compound staining depends on the specific application and cell type. For live-cell imaging of mammalian neurons, maintaining a physiological temperature of 37°C is crucial for preserving cellular health and function. However, some protocols for staining nerve terminals have been performed at room temperature. It is recommended to start with the physiological temperature for your specific cell type and optimize from there.
Q2: How long should I incubate my cells with this compound?
A2: Incubation time is a critical parameter that requires optimization. Insufficient incubation will result in a weak signal, while excessive incubation can lead to high background and potential cytotoxicity. A common starting point for neuronal staining is a 20-30 minute incubation period. However, the optimal time can vary based on the dye concentration, cell type, and experimental goals.
Q3: Can I fix my cells after staining with this compound?
A3: this compound is a lipophilic dye that primarily resides in the lipid membranes of the cell. Fixation and permeabilization with detergents or alcohols can strip away these lipids, leading to a loss of the fluorescent signal. If your experimental design requires fixation, consider using a fixable analog of the dye if available, or perform fixation with caution, being aware that signal loss may occur.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can be caused by several factors, including excessive dye concentration, prolonged incubation time, or inadequate washing. To reduce background, try the following:
-
Optimize dye concentration: Perform a titration to find the lowest concentration that provides a sufficient signal.
-
Reduce incubation time: Shorter incubation periods can minimize non-specific binding.
-
Thorough washing: After incubation, wash the cells thoroughly with fresh, pre-warmed buffer to remove unbound dye.
Q5: My fluorescent signal is very weak. What can I do to improve it?
A5: A weak signal can result from several factors. Consider the following troubleshooting steps:
-
Increase dye concentration: Titrate the concentration to find the optimal balance between signal and background.
-
Increase incubation time: Longer incubation may be necessary for sufficient dye uptake.
-
Check cell health: Ensure your cells are healthy and metabolically active, as dye uptake can be an active process.
-
Optimize imaging settings: Ensure your microscope's filter sets are appropriate for the excitation and emission spectra of this compound (Ex/Em ~474/606 nm in methanol) and that the exposure time is adequate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides a structured approach to resolving them.
Issue 1: Weak or No Fluorescence Signal
This is a common problem that can stem from various factors in the staining protocol or imaging setup.
Troubleshooting Workflow:
Experimental Protocol for Signal Optimization:
-
Prepare a range of this compound concentrations: Start with the manufacturer's recommended concentration and prepare serial dilutions (e.g., 0.5x, 1x, 2x, 5x).
-
Vary incubation times: For each concentration, test different incubation times (e.g., 10 min, 20 min, 30 min, 45 min, 60 min).
-
Maintain optimal temperature: Keep the incubation temperature constant at the physiological temperature for your cells (e.g., 37°C for mammalian neurons).
-
Image and quantify: Acquire images under consistent settings and quantify the mean fluorescence intensity and signal-to-noise ratio for each condition.
-
Analyze data: Plot the fluorescence intensity and signal-to-noise ratio against concentration and incubation time to determine the optimal parameters.
Quantitative Data Summary (Hypothetical):
| Dye Concentration | Incubation Time (min) | Incubation Temp (°C) | Mean Fluorescence Intensity (a.u.) | Signal-to-Noise Ratio |
| 1 µM | 15 | 37 | 500 | 5 |
| 1 µM | 30 | 37 | 1200 | 15 |
| 1 µM | 60 | 37 | 1500 | 12 (Increased Background) |
| 5 µM | 15 | 37 | 1500 | 18 |
| 5 µM | 30 | 37 | 2500 | 10 (High Background) |
| 1 µM | 30 | Room Temp (22°C) | 800 | 10 |
Note: This is a hypothetical data table to illustrate the expected trends. Optimal values will vary between experiments.
Issue 2: High Background Fluorescence
Excessive background can obscure specific signals and reduce image quality.
Troubleshooting Workflow:
Experimental Protocol for Background Reduction:
-
Titrate dye concentration downwards: If you have a strong signal but high background, reduce the this compound concentration in a stepwise manner.
-
Shorten incubation time: Try shorter incubation periods to minimize non-specific binding.
-
Optimize washing steps:
-
Increase the number of washes (e.g., from 2 to 4).
-
Increase the volume of wash buffer.
-
Increase the duration of each wash step.
-
Ensure the wash buffer is pre-warmed to the imaging temperature to avoid temperature shock to the cells.
-
Issue 3: Phototoxicity and Photobleaching
Prolonged exposure to excitation light can damage cells (phototoxicity) and cause the fluorescent signal to fade (photobleaching).
Mitigation Strategies:
-
Minimize light exposure: Use the lowest possible laser power or lamp intensity that provides an adequate signal.
-
Reduce exposure time: Use the shortest possible exposure time for image acquisition.
-
Use sensitive detectors: Employ highly sensitive cameras (e.g., EMCCD or sCMOS) to minimize the required excitation light.
-
Incorporate antioxidants: In some cases, adding antioxidants to the imaging medium can help reduce phototoxicity.
-
Optimize imaging frequency: For time-lapse experiments, acquire images at the lowest frequency that still captures the biological process of interest.
Experimental Protocol for Assessing Phototoxicity:
-
Prepare multiple identical samples.
-
Expose each sample to different light intensities and/or durations. Include a control sample that is not exposed to excitation light.
-
Monitor cell viability and morphology over time. Look for signs of stress such as membrane blebbing, vacuolization, or cell death.
-
Quantify photobleaching: Measure the decrease in fluorescence intensity over time for each condition.
-
Determine the optimal imaging conditions that minimize phototoxicity and photobleaching while maintaining an acceptable signal-to-noise ratio.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual workflows relevant to this compound experimentation.
This guide provides a starting point for optimizing your this compound staining protocols. Remember that the ideal conditions are often cell-type and application-specific, and empirical optimization is key to achieving the best results.
improving signal-to-noise ratio for 4-Di-2-ASP imaging
Welcome to the technical support center for 4-Di-2-ASP imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve your signal-to-noise ratio.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during this compound imaging experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (4-(4-(diethylamino)styryl)-N-methylpyridinium iodide) is a lipophilic cationic styryl dye. It is commonly used as a fluorescent probe to stain living nerve terminals and mitochondria.[1][2][3] Its fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous solutions and becoming brightly fluorescent in lipid-rich environments like cell membranes. This property makes it an excellent tool for visualizing dynamic membrane processes, such as synaptic vesicle recycling.
Q2: What are the spectral properties of this compound?
The spectral properties of this compound can vary slightly depending on the solvent. In methanol, it has an excitation maximum of approximately 485 nm and an emission maximum of around 603 nm.
Q3: Is this compound toxic to cells?
This compound is generally considered to be non-toxic to cells, making it suitable for live-cell imaging studies.[2] However, like many fluorescent dyes, high concentrations or prolonged exposure to excitation light can induce phototoxicity.[4][5]
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at +4°C under desiccating conditions, protected from light. Stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C for short-term use.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) is a frequent challenge in fluorescence microscopy. Below are common problems and solutions to enhance the quality of your this compound imaging data.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your sample, significantly reducing the signal-to-noise ratio.
-
Cause A: Autofluorescence of cells or tissue.
-
Solution: Before staining, you can pre-bleach the sample by exposing it to the excitation light. This can reduce the autofluorescence of the tissue itself. Additionally, using imaging media that is free of components like phenol (B47542) red and certain vitamins can help minimize background fluorescence.[6]
-
-
Cause B: Non-specific binding of the dye.
-
Solution: Optimize the dye concentration and incubation time. Using the lowest effective concentration of this compound for the shortest necessary time can reduce non-specific binding. Ensure thorough washing steps after incubation to remove unbound dye.
-
-
Cause C: Contaminated imaging buffer or media.
-
Solution: Use high-quality, filtered buffers and fresh media for your experiments. Consider using a low-fluorescence imaging medium, which is commercially available.[6]
-
Problem 2: Weak Signal
A weak fluorescent signal can be difficult to distinguish from the background noise.
-
Cause A: Suboptimal dye concentration or incubation time.
-
Solution: Perform a titration of the this compound concentration to find the optimal balance between signal intensity and background. Similarly, optimize the incubation time to ensure adequate loading of the dye into the target structures.
-
-
Cause B: Inefficient excitation or emission detection.
-
Solution: Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound. Use high-quality objectives with a high numerical aperture to maximize light collection.
-
-
Cause C: Photobleaching.
-
Solution: Reduce the intensity of the excitation light to the lowest level that provides a detectable signal. Minimize the duration of exposure by using a sensitive camera and appropriate acquisition settings. Using antifade reagents in your mounting medium can also help to reduce photobleaching.
-
Problem 3: Phototoxicity and Photodamage
Prolonged exposure to high-intensity light can damage live cells, affecting their physiology and leading to artifacts in your data.
-
Cause A: Excessive light exposure.
-
Solution: Use the lowest possible excitation light intensity and the shortest possible exposure times.[7] Employing more sensitive detectors can help in reducing the required light dose.
-
-
Cause B: Generation of reactive oxygen species (ROS).
-
Solution: Some imaging media can be supplemented with antioxidants to help quench reactive oxygen species and reduce phototoxicity.[4]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing this compound imaging.
Table 1: Recommended Staining Parameters for Neuronal Imaging
| Parameter | Recommended Range | Notes |
| Dye Concentration | 1 - 10 µM | Start with a lower concentration and titrate up to find the optimal balance between signal and background. |
| Incubation Time | 5 - 30 minutes | Shorter incubation times are generally preferred to minimize non-specific staining and potential toxicity. |
| Incubation Temperature | Room Temperature to 37°C | Optimal temperature may vary depending on the cell type and experimental setup. |
| Wash Steps | 3-5 washes with imaging buffer | Thorough washing is critical to remove unbound dye and reduce background fluorescence. |
Table 2: Troubleshooting and Expected Signal-to-Noise Ratio (SNR) Improvement
| Troubleshooting Step | Potential SNR Improvement | Notes |
| Optimizing Dye Concentration | 1.5x - 3x | Finding the sweet spot minimizes background from unbound dye while maximizing specific signal. |
| Using Low-Fluorescence Media | 2x - 5x | Reduces background autofluorescence from media components.[6] |
| Background Subtraction Algorithms | 2x - 4x | Post-acquisition processing can digitally remove a significant portion of the background noise. |
| Using Antifade Reagents | 1.2x - 2x | Reduces signal loss due to photobleaching during image acquisition. |
| Optimizing Excitation Intensity | 1.5x - 3x | Lowering intensity reduces photobleaching and phototoxicity, preserving the signal over time. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Presynaptic Nerve Terminals with this compound
This protocol provides a general guideline for staining and imaging presynaptic nerve terminals in cultured neurons.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Neuronal cell culture
-
Imaging buffer (e.g., HEPES-buffered saline)
-
Fluorescence microscope with appropriate filter sets (Excitation ~488 nm, Emission ~600 nm)
Procedure:
-
Preparation of Staining Solution: Dilute the this compound stock solution in imaging buffer to a final concentration of 2-5 µM.
-
Cell Preparation: Wash the cultured neurons twice with pre-warmed imaging buffer to remove any residual culture medium.
-
Dye Loading: Add the staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells 3-5 times with fresh, pre-warmed imaging buffer to remove unbound dye.
-
Imaging: Immediately image the stained neurons using a fluorescence microscope. Use the lowest possible excitation intensity to minimize photobleaching and phototoxicity.
Experimental Workflow Diagram
Signaling Pathway Visualization
Synaptic Vesicle Recycling Pathway
This compound is often used to study the dynamics of synaptic vesicle recycling. The following diagram illustrates the key steps in this pathway.
References
- 1. Synaptic vesicle exocytosis-endocytosis at central synapses: Fine-tuning at differential patterns of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cogershop.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
4-Di-2-ASP artifacts and how to avoid them
Welcome to the technical support center for 4-Di-2-ASP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (4-(4-diethylaminostyryl)-N-methylpyridinium iodide) is a fluorescent dye commonly used in life sciences research. It is a lipophilic cation that exhibits fluorescence upon binding to membranes. Its primary applications include:
-
Mitochondrial Staining: this compound is a vital marker for mitochondria in living cells.[1] It accumulates in mitochondria due to the negative mitochondrial membrane potential.
-
Nerve Terminal Staining: This photostable and non-toxic dye is employed to stain living nerve terminals, making it valuable for studying neuronal structure and function.[2][3][4]
Q2: What are the spectral properties of this compound?
The optimal excitation and emission wavelengths for this compound are crucial for designing imaging experiments.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~488 |
| Emission Maximum | ~607 |
Note: These values can be influenced by the local environment of the dye.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining and provides solutions to mitigate them.
High Background or Low Signal-to-Noise Ratio
High background fluorescence can obscure the specific signal from your target structures.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Dye Concentration | Perform a concentration titration to determine the lowest effective concentration that provides a specific signal with minimal background. |
| Insufficient Washing | Increase the number and duration of wash steps after dye incubation to remove unbound dye. Use a fresh, high-quality buffer for washing. |
| Autofluorescence | Image an unstained control sample to assess the level of intrinsic fluorescence from your cells or tissue. If autofluorescence is high, consider using a quencher or selecting imaging channels that minimize its contribution. |
| Contaminated Media or Reagents | Use phenol (B47542) red-free imaging medium, as phenol red is fluorescent. Ensure all buffers and solutions are freshly prepared and filtered. |
| Non-optimal Imaging Parameters | Adjust microscope settings such as gain and exposure time. While increasing these can enhance a weak signal, it can also amplify background noise. |
Non-Specific Staining
Non-specific binding of this compound to cellular components other than the intended target can lead to misleading results.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic Interactions | Include a low concentration of a non-ionic surfactant (e.g., 0.05% Pluronic F-127) in the staining and washing buffers to reduce non-specific hydrophobic binding. |
| Inappropriate Dye Concentration | As with high background, titrate the this compound concentration to find the optimal balance between specific signal and non-specific binding. |
| Cell Health | Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit altered membrane properties leading to non-specific dye uptake. |
Phototoxicity and Photobleaching
Excessive light exposure can damage live cells (phototoxicity) and irreversibly destroy the fluorescent signal (photobleaching).
Possible Causes and Solutions:
| Cause | Solution |
| High Excitation Light Intensity | Use the lowest possible excitation light intensity that provides an adequate signal. |
| Prolonged Exposure Time | Minimize the duration of light exposure by using shorter exposure times and acquiring images only when necessary. |
| Reactive Oxygen Species (ROS) Production | For live-cell imaging, consider using an imaging medium supplemented with antioxidants (e.g., Trolox, ascorbic acid) to quench ROS. |
| Dye Instability | While this compound is relatively photostable, prolonged or intense illumination will eventually lead to photobleaching. Plan time-lapse experiments to minimize the total light dose on the sample. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a starting point for staining mitochondria in live cells. Optimization will be required for specific cell types and experimental conditions.
Reagents and Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 1-5 µM is recommended.
-
Cell Preparation: Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~488 nm, Emission: ~607 nm).
Quantitative Data Summary for Protocol Optimization:
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 - 10 µM | Start with a titration to find the optimal concentration for your cell type. |
| Incubation Time | 10 - 60 minutes | Longer incubation times may increase signal but also background. |
| Incubation Temperature | 37°C | Maintain physiological conditions for live-cell imaging. |
| Number of Washes | 2 - 4 times | Thorough washing is critical for reducing background. |
Visualizing Experimental Concepts
To aid in understanding the experimental process and potential sources of artifacts, the following diagrams illustrate key workflows and logical relationships.
Caption: A generalized workflow for staining live cells with this compound.
Caption: A decision tree for troubleshooting common this compound staining artifacts.
References
solving 4-Di-2-ASP dye aggregation problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the fluorescent dye 4-Di-2-ASP, with a particular focus on solving aggregation problems.
Troubleshooting Guide
Issue 1: Visible Precipitate or Aggregates in Staining Solution
Question: I see visible particles in my this compound staining solution after preparing it. What should I do?
Answer:
Visible precipitates are a clear indication of dye aggregation. This can lead to uneven staining, high background fluorescence, and inaccurate experimental results. Here’s how to troubleshoot this issue:
-
Optimize Dye Concentration: High concentrations of the dye can promote self-aggregation.[1][2] Try preparing a fresh staining solution with a lower final concentration of this compound. It is advisable to perform a concentration titration to find the optimal balance between signal intensity and the risk of aggregation for your specific cell type and experimental conditions.
-
Buffer Composition: The composition of your buffer can significantly impact dye solubility and aggregation.
-
pH: Ensure the pH of your buffer is stable and within the optimal range for your experiment. Significant deviations in pH can alter the charge of the dye molecule, potentially leading to aggregation.[2]
-
Ionic Strength: High ionic strength can sometimes promote the aggregation of hydrophobic dyes. If you suspect this is an issue, you can try preparing your staining buffer with a slightly lower salt concentration.
-
Additives: The presence of certain additives can either prevent or promote aggregation. For instance, some proteins or detergents in the buffer might interact with the dye. If your protocol allows, consider the use of additives known to reduce aggregation, such as low concentrations of non-ionic detergents (e.g., Pluronic F-127).
-
-
Temperature: Prepare the staining solution at room temperature. Avoid cold solutions, as lower temperatures can sometimes decrease the solubility of organic dyes.
-
Fresh Preparation: Always prepare the this compound staining solution fresh before each experiment. Do not store diluted staining solutions for extended periods.
Issue 2: High Background Fluorescence or Non-Specific Staining
Question: My images show high background fluorescence, making it difficult to distinguish the signal from my cells. Could this be due to aggregation?
Answer:
Yes, high background fluorescence is a common artifact that can be caused by dye aggregates adhering non-specifically to the coverslip or cellular surfaces. Here are some steps to mitigate this:
-
Reduce Dye Concentration: As a first step, try lowering the concentration of this compound in your staining solution. This is often the most effective way to reduce background signal.
-
Washing Steps: Increase the number and duration of washing steps after staining. Use a pre-warmed, appropriate buffer (e.g., phosphate-buffered saline, PBS) to thoroughly remove unbound dye and small aggregates.
-
Optimize Incubation Time: Reduce the incubation time with the dye. Shorter incubation times can minimize non-specific binding and the formation of aggregates on the sample.
-
Cell Health: Ensure your cells are healthy and not overly confluent. Unhealthy or dying cells can exhibit increased non-specific staining.
-
Microscope Settings: Adjust the gain and exposure settings on your microscope. High settings can amplify even low levels of background fluorescence.
Issue 3: Uneven or Punctate Staining within Cells
Question: The staining in my cells appears patchy and as bright, irregular spots rather than a uniform mitochondrial stain. What could be the cause?
Answer:
Punctate or uneven staining is often a result of larger dye aggregates being taken up by cells or forming within the mitochondrial membrane.
-
Filter the Staining Solution: Before applying the staining solution to your cells, filter it through a 0.2 µm syringe filter to remove any pre-existing aggregates.
-
Check for Phototoxicity: High-intensity illumination during imaging can induce phototoxicity and lead to dye photo-oxidation and aggregation within the cells. Use the lowest possible laser power and exposure time necessary to acquire a good signal.
-
Optimize Loading Conditions: Experiment with different loading temperatures and times. Sometimes, loading at a lower temperature (e.g., room temperature instead of 37°C) can reduce the rate of aggregation.
Factors Influencing this compound Aggregation and Mitigation Strategies
| Factor | Potential Cause of Aggregation | Recommended Mitigation Strategy |
| Dye Concentration | High concentrations increase the likelihood of intermolecular interactions and self-assembly.[1][2] | Perform a concentration titration to determine the lowest effective concentration for your experiment. |
| Buffer Composition | Suboptimal pH, high ionic strength, or the presence of certain salts can reduce dye solubility.[2] | Use a buffer with a stable pH in the physiological range. If possible, test buffers with different ionic strengths. |
| Solvent | Poor initial dissolution of the dye stock or improper dilution into aqueous buffer. | Ensure the dye is fully dissolved in a high-quality organic solvent (e.g., DMSO) before preparing the final staining solution. Add the stock solution to the aqueous buffer with rapid mixing. |
| Temperature | Low temperatures can decrease the solubility of some organic dyes. | Prepare and use the staining solution at room temperature or 37°C, as appropriate for your cells. |
| Incubation Time | Longer incubation times can allow for the formation of aggregates on or within the cells. | Optimize for the shortest incubation time that provides an adequate signal. |
| Storage | Improper storage of the stock solution can lead to degradation and aggregation. | Store the stock solution at -20°C or -80°C, protected from light and moisture, as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for staining?
A1: The optimal concentration can vary depending on the cell type, experimental conditions, and the specific application. It is highly recommended to perform a concentration titration, typically starting in the low micromolar range (e.g., 1-10 µM), to find the concentration that provides the best signal-to-noise ratio with minimal aggregation.
Q2: How should I prepare my this compound stock solution?
A2: It is generally recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO. For example, a 1-10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always consult the manufacturer's instructions for specific recommendations.
Q3: Can I reuse my this compound staining solution?
A3: It is strongly advised to prepare a fresh staining solution for each experiment. Storing diluted aqueous solutions of this compound can lead to hydrolysis, precipitation, and aggregation over time, which will compromise your results.
Q4: My cells look unhealthy after staining with this compound. What could be the cause?
A4: While this compound is generally considered to have low cytotoxicity at working concentrations, high concentrations or prolonged exposure can be toxic to cells. This can be exacerbated by dye aggregation. Try reducing the dye concentration and/or the incubation time. Also, ensure that the solvent concentration (e.g., DMSO) in your final staining solution is not toxic to your cells (typically <0.5%).
Q5: How can I confirm that the punctate staining I see is due to aggregation and not a biological phenomenon?
A5: One way to investigate this is to image the staining solution itself (without cells) on a microscope slide. If you observe fluorescent particles, it is a strong indication of dye aggregation in the solution. Additionally, you can try the troubleshooting steps to reduce aggregation (e.g., filtering the solution, lowering the concentration) and observe if the punctate staining pattern is reduced.
Experimental Protocol: Measuring Mitochondrial Membrane Potential
This protocol provides a general workflow for measuring changes in mitochondrial membrane potential using this compound and fluorescence microscopy.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Cells of interest cultured on a suitable imaging dish or plate
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a custom imaging buffer)
-
Positive control (optional, e.g., a mitochondrial uncoupler like CCCP or FCCP)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~600-620 nm)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in high-quality DMSO to a stock concentration of 1-10 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) physiological buffer to the desired final concentration (start with a titration, e.g., 1, 5, and 10 µM).
-
Vortex the solution immediately and thoroughly after adding the dye stock to prevent aggregation.
-
(Optional) Filter the staining solution through a 0.2 µm syringe filter.
-
-
Cell Staining:
-
Wash the cultured cells once with the pre-warmed physiological buffer.
-
Remove the buffer and add the freshly prepared this compound staining solution to the cells.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with the pre-warmed physiological buffer to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed physiological buffer to the cells for imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
-
(Optional) Positive Control for Depolarization:
-
After acquiring baseline images, you can add a mitochondrial uncoupler (e.g., 10 µM CCCP) to the cells and acquire a time-lapse series of images to observe the decrease in fluorescence intensity as the mitochondrial membrane potential dissipates.
-
Visualizations
References
adjusting 4-Di-2-ASP concentration for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent dye 4-Di-2-ASP for cell staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (4-(4-diethylaminostyryl)-N-methylpyridinium iodide) is a fluorescent styryl dye. It is commonly used as a mitochondrial marker in living cells. Due to its ability to stain presynaptic nerve terminals, it is also widely employed in neuroscience to visualize neuronal structures and activity.[1][2]
Q2: How does this compound work?
This compound is a lipophilic cation that is actively taken up by cells and accumulates in mitochondria due to the negative mitochondrial membrane potential. Its fluorescence is highly dependent on the environment, showing increased quantum yield in lipid-rich environments like membranes.
Q3: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and binding state. In methanol, the excitation maximum is approximately 485 nm and the emission maximum is around 603 nm.[2] For imaging, standard filter sets for green excitation (e.g., FITC or GFP) and orange/red emission are generally suitable.
Q4: Is this compound toxic to cells?
While generally considered to have low toxicity at optimal concentrations, high concentrations of this compound can be cytotoxic.[3] It is crucial to determine the lowest effective concentration for your specific cell type and experimental duration to minimize potential artifacts and cell death.
Q5: Can this compound be used for fixed cells?
This compound is primarily used for staining living cells and tissues. Fixation procedures, especially those involving detergents, can disrupt the membrane potential required for dye accumulation and may lead to loss of specific staining. If fixation is necessary, it should be performed after live-cell staining, and a gentle fixation protocol (e.g., low concentration of paraformaldehyde) is recommended.
Recommended Staining Parameters
Optimizing the concentration of this compound is critical for successful staining. The following table provides recommended starting concentrations and incubation times for different cell types. These are starting points and may require further optimization for your specific experimental conditions.
| Cell Type | Recommended Concentration Range | Recommended Incubation Time |
| Neurons | 1 - 10 µM | 10 - 60 minutes |
| Cardiomyocytes | 5 - 20 µM | 15 - 45 minutes |
| Yeast | 1 - 5 µM | 20 - 60 minutes |
Experimental Protocols
Below are detailed protocols for staining different cell types with this compound.
Neuronal Cell Staining Protocol
This protocol is suitable for staining live cultured neurons.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Culture medium or desired buffer (e.g., HBSS)
-
Cultured neurons on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium or buffer to the desired final concentration (start with 5 µM).
-
Cell Preparation: Remove the culture medium from the cells.
-
Staining: Add the staining solution to the cells and incubate at 37°C for 10-60 minutes. Protect from light.
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Cardiomyocyte Staining Protocol
This protocol is designed for staining live cardiomyocytes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Tyrode's solution or other suitable physiological buffer
-
Cultured cardiomyocytes
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed Tyrode's solution to the desired final concentration (start with 10 µM).
-
Cell Preparation: Wash the cardiomyocytes once with pre-warmed Tyrode's solution.
-
Staining: Add the staining solution and incubate at 37°C for 15-45 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed Tyrode's solution.
-
Imaging: Proceed with imaging on a fluorescence microscope.
Yeast Staining Protocol
This protocol is for staining live yeast cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Yeast culture medium (e.g., YPD) or a suitable buffer (e.g., PBS)
-
Yeast cell culture
Procedure:
-
Cell Preparation: Pellet the yeast cells by centrifugation and resuspend them in fresh, pre-warmed medium or buffer.
-
Prepare Staining Solution: Dilute the this compound stock solution in the yeast resuspension to the desired final concentration (start with 2 µM).
-
Staining: Incubate the yeast suspension at 30°C for 20-60 minutes with gentle agitation, protected from light.
-
Washing: Pellet the stained cells by centrifugation and resuspend in fresh medium or buffer to remove the unbound dye. Repeat this step once.
-
Imaging: Mount the yeast cells on a slide and observe under a fluorescence microscope.
Troubleshooting Guide
Use the following guide to address common issues encountered during this compound staining.
Problem: Weak or No Staining
-
Possible Cause: Inadequate dye concentration.
-
Solution: Increase the concentration of this compound. Perform a titration to find the optimal concentration for your cell type.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time.
-
-
Possible Cause: Loss of cell viability or compromised membrane potential.
-
Solution: Ensure cells are healthy and handled gently. Use a viability marker to assess cell health.
-
-
Possible Cause: Incorrect filter sets.
-
Solution: Verify that the excitation and emission filters on your microscope are appropriate for this compound.
-
Problem: High Background Fluorescence
-
Possible Cause: Dye concentration is too high.
-
Solution: Reduce the concentration of this compound.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washing steps after staining.
-
-
Possible Cause: Non-specific binding.
-
Solution: Decrease the incubation time. Consider using a blocking agent if non-specific binding to other cellular components is suspected.
-
Problem: Phototoxicity and Cell Death
-
Possible Cause: Dye concentration is too high.
-
Solution: Use the lowest effective concentration of this compound.
-
-
Possible Cause: Prolonged exposure to excitation light.
-
Solution: Minimize the exposure time and intensity of the excitation light during imaging. Use a more sensitive camera or objective if available.
-
-
Possible Cause: Dye has been stored improperly.
-
Solution: Store the this compound stock solution at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Problem: Rapid Fading of Fluorescence (Photobleaching)
-
Possible Cause: High intensity of excitation light.
-
Solution: Reduce the intensity of the excitation light.
-
-
Possible Cause: Long exposure times.
-
Solution: Use shorter exposure times or time-lapse intervals.
-
-
Possible Cause: Lack of antifade reagent.
-
Solution: For fixed cells, use an antifade mounting medium. For live-cell imaging, this is more challenging, but minimizing light exposure is key.
-
Visual Guides
Experimental Workflow for this compound Staining
Caption: General workflow for staining cells with this compound.
Troubleshooting Logic for this compound Staining
References
Technical Support Center: Minimizing 4-Di-2-ASP Toxicity in Live Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize 4-Di-2-ASP toxicity in live cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in live cell experiments?
This compound is a lipophilic, cationic styryl dye commonly used as a fluorescent marker for mitochondria in living cells.[1] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential.
Q2: Is this compound toxic to cells?
While some sources describe this compound as non-toxic, its use in live cell imaging can lead to cytotoxicity, primarily through phototoxicity.[2] Phototoxicity occurs when the fluorescent dye, upon excitation with light, generates reactive oxygen species (ROS) that can damage cellular components and induce cell death. The degree of toxicity is dependent on the dye concentration, incubation time, light intensity, and the cell type being studied.
Q3: What are the visible signs of this compound-induced toxicity in live cells?
Common indicators of cellular stress and toxicity during live cell imaging include:
-
Cell shrinkage and rounding
-
Membrane blebbing
-
Detachment from the culture surface
-
Formation of intracellular vacuoles
-
Reduced cell motility or proliferation
-
Ultimately, cell death (apoptosis or necrosis)
Q4: How can I reduce this compound phototoxicity?
Minimizing phototoxicity is crucial for obtaining reliable data from live cell imaging experiments. Key strategies include:
-
Use the lowest possible dye concentration: Titrate the dye to find the minimum concentration that provides an adequate signal-to-noise ratio.
-
Minimize incubation time: Incubate cells with the dye for the shortest duration necessary to achieve sufficient mitochondrial staining.
-
Reduce light exposure: Use the lowest possible excitation light intensity and exposure time. Increase the time interval between image acquisitions in time-lapse experiments.
-
Use appropriate filters: Employ high-quality filter sets that match the excitation and emission spectra of this compound to minimize bleed-through and unnecessary light exposure.
-
Work in a low-oxygen environment: If experimentally feasible, reducing the oxygen concentration in the imaging medium can decrease the formation of ROS.
Troubleshooting Guides
This section addresses specific issues that may arise during live cell experiments with this compound.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inadequate Dye Concentration | Increase the concentration of this compound in a stepwise manner. Perform a concentration titration to determine the optimal concentration for your cell type and experimental setup. |
| Short Incubation Time | Increase the incubation time to allow for sufficient uptake of the dye into the mitochondria. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max: ~475 nm, Emission max: ~605 nm). |
| Low Mitochondrial Membrane Potential | If the cells have a compromised mitochondrial membrane potential, the dye will not accumulate in the mitochondria. Use a positive control with healthy, actively respiring cells. |
| Cell Death | If cells are dead or dying, they will not be able to maintain a mitochondrial membrane potential, leading to a lack of staining. Assess cell viability using a counterstain like propidium (B1200493) iodide. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excessive Dye Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific binding to other cellular membranes. |
| Prolonged Incubation Time | Decrease the incubation time to minimize non-specific staining. |
| Inadequate Washing | After incubation, wash the cells with fresh, pre-warmed culture medium or a suitable buffer to remove unbound dye.[3] |
| Autofluorescence | Some cell types exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and adjust imaging settings accordingly. |
Problem 3: Rapid Photobleaching
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the intensity of the excitation light to the lowest level that still provides a usable signal. |
| Long Exposure Times | Use the shortest possible exposure time for image acquisition. |
| Frequent Imaging | In time-lapse experiments, increase the interval between image acquisitions. |
| Lack of Antifade Reagent | For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, consider commercially available live-cell antifade reagents if compatible with your experiment. |
Problem 4: Signs of Cell Stress or Death
| Possible Cause | Troubleshooting Step |
| Phototoxicity | This is a primary cause of cell stress. Implement all the strategies to reduce light exposure mentioned in the FAQs and other troubleshooting sections. This includes using lower dye concentrations, shorter incubation times, lower light intensity, and longer intervals between imaging. |
| Chemical Toxicity of the Dye | While often considered low, at high concentrations or with prolonged exposure, this compound itself can be toxic. Determine the lowest effective concentration and shortest incubation time. |
| Solvent Toxicity | If using a stock solution of this compound dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1%). |
| Suboptimal Imaging Conditions | Maintain physiological conditions (37°C, 5% CO2, and humidity) during imaging using a stage-top incubator. Use a phenol (B47542) red-free imaging medium to reduce background and potential phototoxic effects. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol describes how to perform a concentration-response experiment to identify the optimal working concentration of this compound that provides a good signal with minimal cytotoxicity.
Materials:
-
Live cells of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (phenol red-free for imaging)
-
96-well clear-bottom black imaging plates
-
Fluorescence microscope
-
Reagents for a cytotoxicity assay (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Dye Dilution Series: Prepare a series of dilutions of this compound in pre-warmed, phenol red-free culture medium. A suggested starting range is from 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest dye concentration).
-
Staining: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed, phenol red-free medium to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets. Acquire images from multiple fields per well.
-
Cytotoxicity Assessment: After imaging, perform a standard cytotoxicity assay (e.g., MTT assay, see Protocol 2) on the same plate to determine the effect of each dye concentration on cell viability.
-
Analysis: Quantify the fluorescence intensity from the images and correlate it with the cell viability data. The optimal concentration will be the one that provides a strong fluorescent signal with minimal to no decrease in cell viability.
Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]
Materials:
-
Cells treated with this compound (from Protocol 1 or a separate experiment)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Serum-free cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Culture and treat your cells with various concentrations of this compound in a 96-well plate as described in Protocol 1. Include untreated and vehicle-treated controls.
-
MTT Addition: After the desired incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Signaling Pathways and Visualizations
Phototoxicity induced by fluorescent dyes like this compound is often mediated by the generation of Reactive Oxygen Species (ROS).[5][6][7][8][9] ROS can trigger cellular damage and activate apoptotic signaling pathways.
ROS Generation and Apoptosis Induction
Excitation of this compound with light can lead to the production of ROS, which can damage mitochondria and other cellular components. This damage can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn can activate the caspase cascade, ultimately leading to programmed cell death (apoptosis).
Caption: this compound phototoxicity leading to apoptosis.
Experimental Workflow for Minimizing Toxicity
A logical workflow for minimizing this compound toxicity involves optimizing staining conditions and assessing cell health.
Caption: Workflow for optimizing this compound experiments.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting common issues encountered with this compound staining.
Caption: Troubleshooting flowchart for this compound staining.
References
- 1. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Generation of Reactive Oxygen Species by Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of reactive oxygen species by the mitochondrial electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on 4-Di-2-ASP staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the fluorescent dye 4-Di-2-ASP for staining mitochondria and nerve terminals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound staining experiments, with a focus on the potential effects of pH.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Suboptimal pH of Staining Buffer: Extreme pH values may alter cell membrane integrity or the mitochondrial membrane potential, which is crucial for the uptake of this cationic dye.[1][2] The proton gradient across the inner mitochondrial membrane is a key component of the membrane potential.[1][2] | Ensure the staining buffer is at a physiological pH, typically between 7.2 and 7.4. Use a well-buffered solution like Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) adjusted to the correct pH.[3] |
| Low Mitochondrial Membrane Potential: Compromised, unhealthy, or apoptotic cells will have a reduced mitochondrial membrane potential, leading to decreased dye accumulation.[4] | Use healthy, viable cells for staining. Include a positive control with cells known to have robust mitochondrial activity. Avoid prolonged exposure to harsh conditions before and during staining. | |
| Incorrect Dye Concentration: The concentration of this compound may be too low for optimal staining. | Titrate the dye concentration to find the optimal balance between signal intensity and background. A starting concentration of 1-10 µM is often recommended. | |
| Insufficient Incubation Time: The dye may not have had enough time to accumulate in the mitochondria. | Optimize the incubation time. Typically, 30 minutes at 37°C is a good starting point, but this can vary depending on the cell type. | |
| High Background or Diffuse Staining | Incorrect pH Affecting Dye Aggregation: While not explicitly documented for this compound, the pH of the staining solution can sometimes influence the aggregation state of fluorescent dyes, potentially leading to non-specific binding or diffuse fluorescence.[5] | Maintain a physiological pH (7.2-7.4) in your staining buffer. Ensure the dye is fully dissolved in the buffer before adding it to the cells. |
| Dye Concentration Too High: Excessive dye concentration can lead to non-specific binding to other cellular membranes and an overall high background signal.[6][7] | Reduce the concentration of this compound in your staining solution. Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Inadequate Washing: Residual dye in the medium after staining can contribute to high background fluorescence. | After incubation with the dye, wash the cells thoroughly with fresh, pre-warmed buffer (at the same physiological pH) to remove any unbound dye before imaging. | |
| Photobleaching | Excessive Exposure to Excitation Light: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged or intense illumination. | Minimize the exposure of stained cells to the excitation light source. Use the lowest possible laser power or illumination intensity required to obtain a good signal. Utilize an anti-fade mounting medium if imaging fixed cells. |
| Inconsistent Staining | Fluctuations in Experimental Conditions: Variations in temperature, incubation time, or buffer pH between experiments can lead to inconsistent staining results. | Standardize all steps of your staining protocol, including buffer preparation, incubation conditions, and washing steps, to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
A1: For optimal staining of live cells, it is recommended to use a physiological pH between 7.2 and 7.4.[3] This ensures that the cells remain healthy and that the mitochondrial membrane potential, which drives the dye's accumulation, is maintained.
Q2: How does pH affect this compound staining?
A2: While direct studies on the pH profile of this compound are limited, the staining mechanism is dependent on the mitochondrial membrane potential.[1][2] This potential is in part maintained by a proton (H+) gradient. Significant deviations from physiological pH could disrupt this gradient, thereby affecting the efficiency of dye uptake. Some styryl dyes have been shown to have pH-dependent fluorescence, although this is not a primary characteristic of this compound.[5][8]
Q3: Can I use a different buffer for staining?
A3: Yes, as long as the buffer is isotonic and maintained at a physiological pH (7.2-7.4). Commonly used buffers include Hanks' Balanced Salt Solution (HBSS) and phosphate-buffered saline (PBS). Ensure the buffer is compatible with live cell imaging and does not contain components that might interfere with the dye or cell health.[3]
Q4: My cells show diffuse cytoplasmic staining instead of distinct mitochondrial localization. What could be the cause?
A4: Diffuse staining is often an indicator of either excessive dye concentration or compromised cell health.[6][7] High concentrations can lead to non-specific membrane binding. In unhealthy or dying cells, the mitochondrial membrane potential collapses, preventing the dye from accumulating in the mitochondria and causing it to remain in the cytoplasm. Ensure you are using an optimal dye concentration and healthy cells.
Q5: Is this compound toxic to cells?
A5: this compound is generally considered to be of low toxicity and is suitable for vital staining of living cells and nerve terminals.[9][10][11][12] However, as with any fluorescent probe, it is good practice to use the lowest effective concentration and minimize exposure time to reduce the potential for phototoxicity.
Experimental Protocols
Live Cell Staining with this compound
This protocol provides a general guideline for staining mitochondria in live cultured cells.
Materials:
-
This compound dye
-
Anhydrous DMSO
-
Physiological buffer (e.g., HBSS or PBS, pH 7.2-7.4)
-
Cultured cells on coverslips or in imaging dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare the Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) physiological buffer to a final working concentration of 1-10 µM.
-
Cell Preparation: Remove the cell culture medium from your cells.
-
Washing: Gently wash the cells once with the pre-warmed physiological buffer.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with the pre-warmed physiological buffer to remove any unbound dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope with appropriate filter sets (Excitation/Emission ≈ 488/607 nm).[10][11][12]
Visualizations
References
- 1. The renaissance of mitochondrial pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 3. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [Live cell fluorescent imaging and cytotoxicity assessment of pH fluorescent probe based on styrylcyanine dyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. This compound - CAS-Number 105802-46-8 - Order from Chemodex [chemodex.com]
- 12. This compound [cogershop.com]
best practices for storing and handling 4-Di-2-ASP
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the fluorescent dye 4-Di-2-ASP. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (4-(4-Diethylaminostyryl)-1-methylpyridinium iodide) is a fluorescent styryl dye. It is commonly used as a marker for mitochondria and for staining living nerve terminals.[1][2][3][4][5] Its photostable and non-toxic nature makes it suitable for imaging neuronal cells in live animals.[2][6]
Q2: What are the spectral properties of this compound?
The approximate excitation and emission maxima for this compound are as follows:
| Solvent | Excitation (Ex) | Emission (Em) |
| Methanol | ~485 nm | ~603 nm |
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability and performance of this compound.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (Powder) | +4°C | Up to 12 months or longer | Desiccated, protected from light and moisture.[6] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Sealed, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Sealed, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1] |
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and chloroform. A common practice is to prepare a stock solution in high-quality, anhydrous DMSO. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of this compound powder in DMSO. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Staining of Mitochondria in Live Cells
This protocol provides a general guideline for staining mitochondria in live cultured cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Live cells in culture
-
Fluorescence microscope
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to a final working concentration. A typical starting range is 1-10 µM.
-
Cell Preparation: Grow cells on coverslips or in imaging dishes.
-
Staining:
-
For adherent cells, remove the culture medium and wash the cells with PBS. Add the this compound working solution to cover the cells.
-
For suspension cells, pellet the cells and resuspend them in the this compound working solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove unbound dye.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission spectra.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Incorrect filter set | Ensure the microscope's excitation and emission filters are appropriate for this compound's spectral properties (Ex/Em ~485/603 nm). |
| Low dye concentration | Titrate the concentration of this compound. Increase the working concentration in a stepwise manner to find the optimal signal. |
| Insufficient incubation time | Increase the incubation time to allow for adequate dye uptake by the cells. |
| Photobleaching | Minimize exposure to the excitation light. Use an antifade mounting medium if imaging fixed cells. For live-cell imaging, reduce the intensity and duration of illumination.[7][8][9][10] |
| Dye degradation | Ensure the dye has been stored correctly (protected from light and moisture). Prepare fresh stock and working solutions. |
Issue 2: High Background Fluorescence
| Possible Cause | Solution |
| Excessive dye concentration | Reduce the working concentration of this compound. |
| Inadequate washing | Increase the number and duration of washing steps after staining to remove unbound dye. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using spectral unmixing or background subtraction during image analysis.[11] |
| Precipitation of dye | Ensure the dye is fully dissolved in the working solution. Filter the working solution if necessary. |
Issue 3: Non-Specific Staining or Cellular Artifacts
| Possible Cause | Solution |
| Cell stress or death | This compound is generally non-toxic, but high concentrations or prolonged incubation could potentially affect cell health.[6] Use the lowest effective concentration and incubation time. Assess cell viability with a suitable assay. |
| Fixation issues (if applicable) | If post-staining fixation is performed, ensure the fixation protocol does not alter the dye's localization. Some fixation methods can disrupt cellular membranes. |
| Spectral overlap | In multi-color imaging experiments, ensure that the emission spectrum of this compound does not overlap significantly with other fluorophores. Use appropriate filter sets and controls.[11] |
Visualizations
Caption: General experimental workflow for staining live cells with this compound.
Caption: A logical workflow for troubleshooting common issues during this compound staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cogershop.com]
- 3. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Optimizing Imaging Parameters for 4-Di-2-ASP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing imaging parameters for the fluorescent dye 4-Di-2-ASP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (4-(4-diethylaminostyryl)-N-methylpyridinium iodide) is a fluorescent styryl dye. It is primarily used as a vital marker for mitochondria in living cells.[1][2] Additionally, it is effective for staining and visualizing living nerve terminals, including neuromuscular junctions.[3][4][5] This makes it a valuable tool for studying mitochondrial dynamics, neuronal structure, and function in real-time.
Q2: What are the spectral properties of this compound?
A2: this compound is typically excited by blue light and emits in the orange-red range of the spectrum. The optimal excitation and emission wavelengths can vary slightly depending on the solvent and local environment.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~488 nm |
| Emission Maximum | ~607 nm |
Note: Always consult the specific datasheet for the lot of dye you are using, as spectral properties can have minor variations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO) or chloroform.[6] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C, protected from light and moisture, is advisable.[2] Repeated freeze-thaw cycles should be avoided.[7]
Q4: What is a typical working concentration for staining with this compound?
A4: The optimal working concentration can vary depending on the cell type, experimental goals, and imaging setup. A good starting point for live-cell imaging of mitochondria is in the low micromolar (µM) range. It is always recommended to perform a concentration titration to determine the lowest effective concentration that provides a strong signal with minimal background and cytotoxicity.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria
This protocol provides a general guideline for staining mitochondria in adherent mammalian cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Adherent cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration (e.g., 1-5 µM).
-
Cell Preparation: Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Dye Loading: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a filter set for GFP/FITC excitation and a long-pass emission filter).
Protocol 2: Staining of Live Nerve Terminals
This protocol is a general guide for staining presynaptic nerve terminals. Optimization will be required for specific preparations.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Physiological saline solution appropriate for the preparation (e.g., Ringer's solution)
-
Nerve-muscle preparation or neuronal culture
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in the physiological saline to a final concentration of 1-10 µM.
-
Dye Application: Bathe the preparation in the staining solution for 5-20 minutes. The optimal time will depend on the tissue thickness and accessibility of the nerve terminals.
-
Washing: Thoroughly wash the preparation with fresh physiological saline for 10-30 minutes to remove background fluorescence.
-
Imaging: Mount the preparation for microscopy and image using appropriate fluorescence settings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Low Dye Concentration: The concentration of this compound may be too low for the specific cell type or preparation. | Optimize Dye Concentration: Perform a titration to find the optimal concentration. Start with a range of 1-10 µM. |
| Insufficient Incubation Time: The dye may not have had enough time to accumulate in the mitochondria or nerve terminals. | Increase Incubation Time: Extend the incubation period in increments (e.g., 15, 30, 45 minutes) to determine the optimal duration. | |
| Photobleaching: Excessive exposure to excitation light can cause the dye to fade.[8][9] | Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a more sensitive detector if available. Consider using an anti-fade reagent if compatible with live-cell imaging. | |
| Incorrect Filter Set: The microscope filters may not be optimal for the excitation and emission spectra of this compound. | Verify Filter Compatibility: Ensure that the excitation filter allows light around 488 nm to pass and that the emission filter captures light above 600 nm. | |
| High Background | High Dye Concentration: Excess dye can lead to non-specific binding and high background fluorescence. | Reduce Dye Concentration: Use the lowest effective concentration determined from your titration experiments. |
| Inadequate Washing: Insufficient washing may leave residual dye in the medium or on the coverslip. | Improve Washing Steps: Increase the number and duration of washes with fresh, pre-warmed medium or saline. | |
| Dye Aggregation: At high concentrations or in certain buffers, the dye may form aggregates that appear as bright, non-specific puncta. | Prepare Fresh Solutions: Make fresh dilutions of the dye for each experiment. Briefly vortex or sonicate the stock solution before dilution. | |
| Uneven Staining | Cell Health: Unhealthy or dying cells may exhibit irregular staining patterns. | Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture. Check for signs of stress or death. |
| Uneven Dye Application: The staining solution may not have been distributed evenly across the sample. | Ensure Uniform Application: Gently swirl the dish after adding the staining solution to ensure it covers the cells uniformly. | |
| Phototoxicity | High Light Intensity/Long Exposure: Intense or prolonged illumination can generate reactive oxygen species, leading to cellular damage.[8][10][11] | Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time that provide an adequate signal-to-noise ratio. |
| Use Longer Wavelengths where possible: If your system allows, using longer excitation wavelengths can be less damaging to cells. | ||
| Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions to allow cells to recover. | ||
| Difficulty Distinguishing Mitochondria from Nerve Terminals | Similar Staining Patterns: In neurons, both mitochondria and nerve terminals will be stained. | Use Counterstains: Consider using a second, spectrally distinct mitochondrial marker (e.g., a MitoTracker dye) to confirm mitochondrial localization. For nerve terminals, co-label with a synaptic vesicle marker if possible in your experimental setup. |
| Morphological Analysis: Mitochondria often appear as filamentous or oval structures, while nerve terminals will be located at the presynaptic sites. | High-Resolution Imaging: Use high-magnification and high-resolution microscopy to resolve the distinct morphologies of these structures. |
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 5. This compound [cogershop.com]
- 6. This compound (CAS: 105802-46-8) | フナコシ [funakoshi.co.jp]
- 7. apexbt.com [apexbt.com]
- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 9. biocompare.com [biocompare.com]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
dealing with autofluorescence in 4-Di-2-ASP experiments
Welcome to the technical support center for 4-Di-2-ASP experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using the fluorescent dye this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a photostable, styryl pyridinium (B92312) fluorescent dye commonly used as a mitochondrial and neuronal marker in living cells and tissues.[1][2] It is particularly useful for staining presynaptic nerve terminals.[1] Its fluorescence properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~485 - 488 nm | [1][3] |
| Emission Wavelength (λem) | ~603 - 607 nm | [1][3] |
| Molecular Weight | 394.29 g/mol | [3] |
| Solubility | Soluble in DMSO | [3] |
Q2: What are the primary sources of autofluorescence that can interfere with this compound signal?
Autofluorescence is the natural emission of light by biological structures and can be a significant source of background noise in fluorescence microscopy.[4] Common sources of autofluorescence that can overlap with the this compound signal include:
-
Endogenous Molecules: Cellular components like flavins (FAD, FMN) and NADH can fluoresce, particularly in the green and yellow regions of the spectrum.[5]
-
Structural Components: Extracellular matrix proteins such as collagen and elastin (B1584352) can exhibit broad autofluorescence.
-
Lipofuscin: These "age pigments" are autofluorescent granules that accumulate in various cell types, especially neurons, and have a broad emission spectrum.[5]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[5]
-
Culture Media: Phenol (B47542) red and other components in cell culture media can be fluorescent.[4]
Q3: How can I distinguish between true this compound signal and autofluorescence?
Proper controls are essential to differentiate the specific signal from your dye and background autofluorescence.
-
Unstained Control: Image an unstained sample of your cells or tissue under the same imaging conditions (laser power, exposure time, etc.) as your stained samples. This will reveal the intensity and spectral properties of the endogenous autofluorescence.[6]
-
Vehicle Control: If this compound is dissolved in a solvent like DMSO, treat a sample with the solvent alone to check for any solvent-induced fluorescence.
-
Spectral Imaging and Linear Unmixing: If your microscopy system has spectral imaging capabilities, you can acquire the emission spectrum of your unstained sample (autofluorescence) and your this compound-stained sample. Using linear unmixing algorithms, you can then mathematically separate the autofluorescence contribution from the this compound signal in your experimental images.[3][5][7][8][9]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during this compound experiments.
Problem 1: High Background Fluorescence
High background can obscure the specific this compound signal, leading to a poor signal-to-noise ratio.
| Cause | Solution |
| Endogenous Autofluorescence | - Spectral Unmixing: Use a spectral confocal microscope to separate the autofluorescence spectrum from the this compound spectrum.[3][5][7][8][9]- Photobleaching: Intentionally expose the sample to excitation light before staining to photobleach the autofluorescent molecules.[10][11]- Chemical Quenching: For fixed tissues, consider using autofluorescence quenching reagents like Sudan Black B or commercial kits (e.g., TrueVIEW).[12] Note that some quenchers may also reduce the specific signal. |
| Non-Specific Binding of this compound | - Optimize Dye Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that provides a specific signal with minimal background.[4][13]- Improve Washing Steps: Increase the number and duration of wash steps after staining to remove unbound dye.[13][14]- Buffer Composition: Adjust the pH of your buffer to be at least one unit away from the isoelectric point of your target to reduce non-specific electrostatic interactions. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can help reduce hydrophobic interactions.[14][15][16][17][18] |
| Fluorescent Contaminants | - Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free culture medium or an optically clear buffered saline solution during imaging.[4]- Use Glass-Bottom Dishes: Standard polystyrene plates can be autofluorescent. Use glass-bottom dishes or plates for imaging.[4]- Check Immersion Oil: Ensure you are using a low-autofluorescence immersion oil. |
Problem 2: Weak or No this compound Signal
A faint or absent signal can be due to several factors related to the dye, the sample, or the imaging setup.
| Cause | Solution |
| Incorrect Staining Protocol | - Inadequate Dye Concentration: Ensure you are using an appropriate concentration of this compound. For live cells, a typical starting concentration is in the low micromolar range, but this should be optimized for your specific cell type and application.- Insufficient Incubation Time: Allow sufficient time for the dye to penetrate the cells and accumulate in the target organelles. Incubation times can range from a few minutes to over 30 minutes.[19] |
| Photobleaching | - Minimize Light Exposure: Use the lowest possible excitation laser power and exposure time that still provides a detectable signal.[10]- Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent. For live cells, specialized live-cell antifade reagents are available.[10]- Image Quickly: Acquire images promptly after staining and exposure to the excitation light. |
| Incorrect Microscope Settings | - Check Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex: ~488 nm, Em: ~605 nm).[20]- Optimize Detector Gain/Exposure: Increase the detector gain or exposure time, but be mindful of increasing background noise.[20] |
Problem 3: Phototoxicity and Photodamage
Prolonged exposure to high-intensity light can damage cells, leading to artifacts and cell death.[17][21]
| Cause | Solution |
| Excessive Light Exposure | - Reduce Excitation Intensity: Use neutral density filters or lower the laser power to the minimum required for a good signal.[18]- Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[18]- Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions to allow cells to recover. |
| Dye-Induced Phototoxicity | - Lower Dye Concentration: Use the lowest effective concentration of this compound to minimize the generation of reactive oxygen species upon illumination.[22]- Use Photostable Dyes: this compound is considered relatively photostable, but if phototoxicity is a major issue, consider alternative dyes with higher photostability if available for your application.[23] |
Experimental Protocols & Methodologies
Protocol 1: General Staining of Live Cells with this compound
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a phenol red-free medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically in the range of 1-10 µM).
-
Staining: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with the imaging buffer to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~488 nm, Emission ~605 nm).
Protocol 2: Control Experiment for Autofluorescence
-
Sample Preparation: Prepare two identical samples of your cells or tissue.
-
Staining:
-
Sample A (Experimental): Stain with your optimized this compound protocol.
-
Sample B (Unstained Control): "Mock-stain" with the vehicle (e.g., imaging buffer with the same concentration of DMSO used for the dye) for the same duration.
-
-
Imaging: Image both samples using the exact same microscope settings (laser power, gain, exposure time, etc.).
-
Analysis: Compare the fluorescence intensity and pattern between the two samples. The fluorescence observed in Sample B represents the endogenous autofluorescence.
Visualizations
Caption: Troubleshooting workflow for autofluorescence in this compound experiments.
Caption: Experimental workflow for identifying and separating autofluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Spectral Unmixing of Flavin Autofluorescence Components in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. biotium.com [biotium.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 13. licorbio.com [licorbio.com]
- 14. benchchem.com [benchchem.com]
- 15. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 16. youtube.com [youtube.com]
- 17. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 19. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 20. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 21. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Protocols | Cell Signaling Technology [cellsignal.com]
- 23. This compound [cogershop.com]
Technical Support Center: 4-Di-2-ASP Neuronal Staining
Welcome to the technical support center for 4-Di-2-ASP neuronal staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound staining protocol, presented in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TS-01 | Weak or No Signal | 1. Low Dye Concentration: The concentration of this compound was too low for optimal staining. 2. Insufficient Incubation Time: The dye was not incubated for a long enough period to adequately label the neurons. 3. Suboptimal Temperature: Incubation temperature was too low, reducing the efficiency of dye uptake. 4. Imaging Settings: Incorrect excitation or emission filters were used. 5. Cell Health: Neurons were unhealthy or dead, leading to poor dye uptake and retention. | 1. Optimize Dye Concentration: Perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental conditions. Start with a range of 1-10 µM. 2. Increase Incubation Time: Extend the incubation period. For cultured neurons, try 15-30 minutes. For brain slices, a longer incubation of 30-60 minutes may be necessary. 3. Optimize Temperature: Ensure incubation is performed at 37°C for live cells to facilitate active uptake mechanisms. 4. Verify Imaging Settings: Use appropriate filter sets for this compound (Excitation ~488 nm, Emission ~607 nm). 5. Assess Cell Viability: Check the health of your neuronal cultures or tissue slices before and during the experiment. |
| TS-02 | High Background Fluorescence | 1. High Dye Concentration: Excess dye that is not washed away can contribute to background signal. 2. Insufficient Washing: Wash steps were not adequate to remove all unbound dye. 3. Autofluorescence: Biological samples can have endogenous fluorescence. 4. Culture Medium Components: Phenol (B47542) red or other components in the culture medium can be fluorescent. 5. Imaging Dish: Plastic-bottom dishes can exhibit autofluorescence. | 1. Titrate Dye Concentration: Use the lowest effective concentration of this compound. 2. Increase Wash Steps: Increase the number and duration of washes with an appropriate imaging buffer (e.g., HBSS or a HEPES-buffered solution) after dye incubation.[1][2] 3. Use Background Correction: Image an unstained control sample to determine the level of autofluorescence and use this for background subtraction during image analysis. 4. Use Phenol Red-Free Medium: Switch to a phenol red-free medium or a clear imaging buffer for the staining and imaging steps.[1] 5. Use Glass-Bottom Dishes: Utilize imaging plates or dishes with glass bottoms to reduce background fluorescence.[1] |
| TS-03 | Patchy or Uneven Staining | 1. Dye Aggregation: this compound may form aggregates in the staining solution, leading to uneven labeling. 2. Uneven Dye Application: The staining solution was not evenly distributed across the sample. 3. Poor Cell Health in a Region: A specific area of the culture or tissue slice may have poor viability. | 1. Proper Dye Solubilization: Ensure the this compound stock solution is fully dissolved in high-quality DMSO. Vortex thoroughly before diluting into the working solution. Prepare the working solution fresh for each experiment. 2. Gentle Agitation: During incubation, gently rock or swirl the plate to ensure even distribution of the dye. 3. Check Cell Morphology: Examine the overall health and density of the cells across the entire sample. |
| TS-04 | Phototoxicity and Photobleaching | 1. High Excitation Light Intensity: Excessive laser power or illumination intensity can damage cells and bleach the fluorophore.[3] 2. Prolonged Exposure Time: Long or repeated exposure to excitation light can lead to phototoxicity and signal loss.[3] | 1. Reduce Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. 2. Minimize Exposure: Reduce the exposure time per image and the frequency of image acquisition. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, consider using specialized media designed to reduce phototoxicity.[4][5] 3. Use Sensitive Detectors: Employ high-sensitivity cameras to allow for lower excitation light levels. |
| TS-05 | Rapid Signal Loss (Dye Leakage) | 1. Membrane Integrity: Compromised cell membranes can lead to the leakage of the dye from the cells. 2. Inappropriate Imaging Buffer: The composition of the imaging buffer may affect dye retention. | 1. Maintain Cell Health: Ensure optimal culture conditions to maintain healthy cell membranes. 2. Use Physiological Buffer: Image cells in a balanced salt solution (e.g., HBSS) or a specialized live-cell imaging solution to maintain cellular homeostasis.[1][6] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in neuronal staining?
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide (this compound) is a lipophilic cationic styryl dye. In neuroscience, it is primarily used as a fluorescent marker for mitochondria and for labeling presynaptic nerve terminals.[7] Its fluorescence is environmentally sensitive, increasing when it binds to membranes.
2. What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 488 nm and 607 nm, respectively.
3. How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Stock solutions can be stored at -20°C or -80°C, protected from light and moisture. For long-term storage, -80°C is preferable.[6] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
4. Can this compound be used for live-cell imaging?
Yes, this compound is well-suited for live-cell imaging of neurons as it is cell-permeant and has been reported to have low toxicity.[2]
5. Is this compound fixable?
While some styryl dyes can be partially retained after fixation, their lipophilic nature means that signal can be lost during permeabilization steps that involve detergents or alcohols. If post-staining immunocytochemistry is planned, it is crucial to test the fixation protocol to ensure sufficient signal retention.
Experimental Protocols
Protocol 1: Staining of Cultured Neurons
This protocol provides a general guideline for staining live cultured neurons with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging solution (e.g., Hank's Balanced Salt Solution (HBSS) or a commercial imaging buffer)[1][6]
-
Cultured neurons on glass-bottom dishes
Procedure:
-
Prepare Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) live-cell imaging solution to a final working concentration of 1-10 µM.
-
-
Staining:
-
Aspirate the culture medium from the neurons.
-
Gently wash the cells once with the pre-warmed imaging solution.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with the pre-warmed imaging solution to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging solution to the cells.
-
Image immediately using a fluorescence microscope with appropriate filters (Ex/Em: ~488/607 nm).
-
Protocol 2: Staining of Brain Slices
This protocol is a starting point for staining acute or organotypic brain slices.
Materials:
-
This compound
-
Anhydrous DMSO
-
Artificial cerebrospinal fluid (aCSF) or other suitable buffer for brain slices
-
Brain slices (200-400 µm thick)
Procedure:
-
Prepare Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in aCSF to a final working concentration of 5-20 µM.
-
-
Staining:
-
Transfer the brain slices to a small container with the this compound staining solution.
-
Incubate for 30-60 minutes at 37°C, with gentle agitation and protected from light.
-
-
Washing:
-
Transfer the slices to fresh aCSF.
-
Wash for 15-30 minutes with several changes of aCSF to reduce background fluorescence.
-
-
Imaging:
-
Mount the brain slice in a chamber with fresh aCSF.
-
Image using a confocal or two-photon microscope with appropriate objectives and filter sets (Ex/Em: ~488/607 nm).
-
Data Presentation
| Parameter | Cultured Neurons | Brain Slices |
| This compound Working Concentration | 1 - 10 µM | 5 - 20 µM |
| Incubation Time | 15 - 30 minutes | 30 - 60 minutes |
| Incubation Temperature | 37°C | 37°C |
| Wash Duration | 3 x 5 minutes | 15 - 30 minutes (with buffer changes) |
| Imaging Buffer | HBSS, Live-Cell Imaging Solution | aCSF |
Note: The optimal parameters may vary depending on the specific neuronal type, culture conditions, and instrumentation. It is highly recommended to perform initial optimization experiments.
Visualizations
Caption: Experimental workflow for this compound neuronal staining.
Caption: Troubleshooting flowchart for common this compound staining issues.
References
- 1. mpbio.com [mpbio.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medium.com [medium.com]
- 6. Invitrogen Live Cell Imaging Solution 500 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Mitochondrial Staining: 4-Di-2-ASP vs. MitoTracker Dyes
For researchers in cellular biology and drug development, the accurate visualization of mitochondria is paramount. These organelles are central to cellular energy production, metabolism, and apoptosis, making them a key subject of investigation.[1] The choice of fluorescent dye is a critical decision that impacts experimental outcomes, particularly in live-cell imaging. This guide provides an objective comparison between the styryl dye 4-Di-2-ASP and the widely used MitoTracker™ family of dyes, offering supporting data and protocols to guide selection.
Mechanism of Action: How They Target Mitochondria
The fundamental difference between these dyes lies in their mechanism of accumulation and retention within the mitochondria.
-
This compound: This cationic, styryl pyridinium (B92312) dye accumulates in mitochondria primarily based on the organelle's negative membrane potential.[2][3][4] Healthy, active mitochondria maintain a strong negative potential across their inner membrane, which electrophoretically attracts and sequesters positively charged molecules like this compound from the cytoplasm.[4][5]
-
MitoTracker™ Dyes: This family of probes also utilizes the mitochondrial membrane potential for initial accumulation.[6][7] However, their key feature is a reactive group—typically a mildly thiol-reactive chloromethyl moiety—that allows them to covalently bind to proteins and peptides within the mitochondrial matrix.[7][8][9] This covalent linkage transforms the staining from a transient, potential-dependent event into a stable, long-term label.
Some MitoTracker variants, like MitoTracker™ Green FM, react with free thiol groups on cysteine residues of mitochondrial proteins.[10][11][12] This mechanism makes its accumulation largely independent of membrane potential, positioning it as a marker for total mitochondrial mass.[13][14] Other variants, such as MitoTracker™ Red CMXRos, are dependent on mitochondrial potential for accumulation before they covalently bind.[6]
Performance Comparison: Key Experimental Parameters
The ideal mitochondrial dye depends on the specific experimental requirements, such as the need for fixation, the duration of imaging, and the cell type under investigation. The following tables summarize the key performance characteristics based on available data.
Table 1: Comparison of Physicochemical and Performance Properties
| Property | This compound | MitoTracker™ Green FM | MitoTracker™ Red CMXRos | MitoTracker™ Deep Red FM |
| Excitation (nm) | ~488[15] | ~490[8][16] | ~579[9][16] | ~644[16] |
| Emission (nm) | ~607[15] | ~516[8][16] | ~599[9][16] | ~665[16] |
| Mechanism | Membrane Potential-Dependent[3] | Covalent binding to thiols; largely potential-independent[10][12] | Covalent binding to thiols; potential-dependent accumulation[7][9] | Covalent binding to thiols; potential-dependent accumulation[12] |
| Fixability | Not specified; likely lost upon fixation as potential dissipates. | No, signal is not well-retained.[8][17] | Yes, well-retained after aldehyde-based fixation.[9][17][18] | Yes, well-retained after aldehyde-based fixation.[12] |
| Toxicity | Reported as nontoxic and photostable.[15][19] | Low; use lowest possible concentration.[17] | Can be toxic at higher concentrations or upon photoirradiation.[20][21] | Dose-dependent toxicity observed; higher concentrations reduce cell viability.[21] |
| Photostability | Reported as photostable.[15] | More photostable than Rhodamine 123.[13] | Generally good photostability.[22] | Generally good photostability.[23] |
| Primary Use | Live-cell imaging of active mitochondria, nerve terminal staining.[3][15] | Measuring mitochondrial mass in live cells.[12][14] | Staining mitochondria in live cells for subsequent fixation and immunocytochemistry.[9][24] | Multicolor imaging in live or fixed cells.[12][16] |
Experimental Protocols and Workflow
Proper execution of staining protocols is essential for achieving specific, high-contrast mitochondrial labeling while maintaining cell health.
The process for staining mitochondria is a multi-step procedure that requires careful preparation and incubation.
The following table provides representative protocols for this compound (inferred from a similar dye) and common MitoTracker™ reagents. Note that optimal concentrations and incubation times are cell-type dependent and should be empirically determined.
Table 2: Summary of Staining Protocols
| Step | This compound (based on 4-Di-1-ASP) | MitoTracker™ Green FM | MitoTracker™ Red CMXRos |
| Stock Solution | 2 mM in water or DMSO[25] | 1 mM in anhydrous DMSO[8][10] | 1 mM in anhydrous DMSO[9][20][24] |
| Storage | Store at -20°C or -80°C, protect from light.[25] | Aliquot and store at -20°C for up to 2 weeks, protect from light.[8][9] | Aliquot and store at -20°C for up to 2 weeks, protect from light.[9][18] |
| Working Concentration | ~1 µM[25] | 20–200 nM[10][17] | 50–200 nM[9][17][18] |
| Incubation | ~10 minutes at 35-37°C[25] | 15–30 minutes at 37°C[8][10] | 15–45 minutes at 37°C[9][18] |
| Post-Incubation | Wash and image live. | Wash and image live.[8] | Wash cells. Image live or proceed to fixation with 2-4% formaldehyde.[17][18][24] |
Key Considerations:
-
DMSO Quality: Always use high-quality, anhydrous DMSO for preparing stock solutions to prevent dye degradation.[17][18]
-
Toxicity: To minimize cytotoxicity, especially with MitoTracker™ dyes, use the lowest concentration that provides adequate signal and keep incubation times as short as possible.[17][20][21]
-
Light Protection: All dyes are light-sensitive. Protect stock solutions, working solutions, and stained cells from light.[18]
Conclusion and Recommendations
The choice between this compound and MitoTracker™ dyes hinges on the experimental endpoint.
-
Choose this compound for:
-
Choose MitoTracker™ Dyes for:
-
MitoTracker™ Green FM: Quantifying mitochondrial mass, as its staining is largely independent of membrane potential.[12][14] It is suitable only for live-cell imaging.[17]
-
MitoTracker™ Red CMXRos & Deep Red FM: Experiments requiring post-staining fixation for immunocytochemistry or other multiplexing applications.[9][12] Their stable covalent binding ensures the signal is retained through fixation and permeabilization steps.
-
While MitoTracker™ dyes offer versatility, particularly regarding fixation, researchers must be mindful of their potential to alter mitochondrial function and induce toxicity at higher concentrations.[21][22] In contrast, this compound presents a valuable alternative for purely functional live-cell studies where preserving cell health is the highest priority. Ultimately, piloting different dyes and concentrations is the most effective strategy to determine the optimal reagent for a specific biological question and cell model.
References
- 1. Mitochondrial Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. MitoTracker | AAT Bioquest [aatbio.com]
- 7. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. This compound [cogershop.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 19. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 20. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biopioneer.com.tw [biopioneer.com.tw]
- 25. medchemexpress.com [medchemexpress.com]
A Comparative Guide to 4-Di-2-ASP and DASPEI for Nerve Terminal Imaging
For researchers, scientists, and drug development professionals engaged in the intricate study of neural circuits and synaptic function, the selection of appropriate fluorescent probes for nerve terminal imaging is a critical decision. Among the arsenal (B13267) of available tools, the styryl dyes 4-Di-2-ASP and DASPEI have emerged as valuable agents for visualizing nerve terminals and monitoring synaptic activity. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal dye for your specific research needs.
Performance Comparison
| Property | This compound | DASPEI |
| Full Chemical Name | 4-(4-diethylaminostyryl)-N-methylpyridinium iodide | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide |
| Molecular Weight | ~394.29 g/mol [1] | ~380.27 g/mol |
| Excitation Max (in MeOH) | ~488 nm[2] | ~461 nm[2] |
| Emission Max (in MeOH) | ~607 nm[2] | ~589 nm[2] |
| Stokes Shift (in MeOH) | ~119 nm | ~128 nm |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Reported Applications | Staining living nerve terminals at neuromuscular junctions, rabbit corneal epithelium, and rat epidermis.[2][3] | Staining mitochondria in live cells, labeling presynaptic nerve endings.[4][5] |
| Photostability | Reported to be photostable.[2][3] | Information on photostability for nerve terminal imaging is limited. |
| Quantum Yield | Data in a cellular context for nerve terminal imaging is not readily available. | Data in a cellular context for nerve terminal imaging is not readily available. |
| Signal-to-Noise Ratio | High signal-to-noise ratio has been anecdotally reported for mitochondrial staining.[6] | High signal-to-noise ratio has been anecdotally reported for mitochondrial staining.[6] |
Note: The spectral properties of styryl dyes are highly dependent on their environment. The values in methanol (B129727) may differ significantly from those in a cellular membrane environment.
Mechanism of Action: Activity-Dependent Staining
The primary mechanism by which both this compound and DASPEI label active nerve terminals is through activity-dependent endocytosis. These amphiphilic dyes are virtually non-fluorescent in aqueous solution but become brightly fluorescent upon insertion into the lipid bilayer of the plasma membrane. During synaptic activity, neurotransmitter-filled vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved through endocytosis. The styryl dyes present in the extracellular space are trapped within these newly formed vesicles, leading to the accumulation of fluorescence within active nerve terminals. This process allows for the selective labeling and visualization of synapses that are actively releasing neurotransmitters.
Experimental Protocols
Detailed, side-by-side comparative protocols for this compound and DASPEI in nerve terminal imaging are not extensively documented. However, based on general protocols for styryl dyes like FM1-43, the following methodologies can be adapted for both dyes.[7][8][9] Optimization of dye concentration, incubation time, and stimulation parameters is crucial for achieving optimal staining with minimal background.
General Protocol for Live Nerve Terminal Imaging at the Neuromuscular Junction
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound or DASPEI in high-quality, anhydrous DMSO (e.g., 1-10 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in a physiological saline solution appropriate for the preparation (e.g., Ringer's solution for frog neuromuscular junction, or a suitable buffer for mammalian preparations) to a final working concentration. A typical starting concentration is 1-10 µM.
-
-
Staining Procedure:
-
Isolate the nerve-muscle preparation and place it in a recording chamber.
-
Replace the normal saline with the staining solution containing either this compound or DASPEI.
-
To induce activity-dependent uptake, stimulate the motor nerve with an appropriate paradigm (e.g., high-frequency electrical stimulation, such as 10-30 Hz for 1-5 minutes, or application of high potassium solution). The exact stimulation parameters will need to be optimized for the specific preparation.
-
Following stimulation, wash the preparation thoroughly with dye-free saline for 10-30 minutes to remove excess dye from the plasma membrane and reduce background fluorescence.
-
-
Imaging:
-
Image the preparation using an epifluorescence or confocal microscope equipped with appropriate filter sets for the chosen dye.
-
For this compound, use an excitation filter around 488 nm and an emission filter around 610 nm.
-
For DASPEI, use an excitation filter around 460 nm and an emission filter around 590 nm.
-
Acquire images using a cooled CCD or sCMOS camera. Time-lapse imaging can be performed to monitor destaining upon further stimulation, which reflects exocytosis.
-
Conclusion
Both this compound and DASPEI are capable of labeling active nerve terminals through an activity-dependent mechanism, making them valuable tools for studying synaptic function. The choice between these two dyes will likely depend on the specific experimental requirements, such as the available excitation and emission filters on the imaging system and the potential for spectral overlap with other fluorophores in multicolor imaging experiments.
It is important to note the significant lack of direct, quantitative comparative studies on the performance of this compound and DASPEI for nerve terminal imaging in the peer-reviewed literature. Key performance metrics such as quantum yield in a cellular environment, photostability under typical imaging conditions, and signal-to-noise ratios for nerve terminal staining have not been systematically compared. Therefore, researchers are encouraged to perform their own pilot experiments to determine which dye provides the optimal performance for their specific model system and imaging setup. Future studies directly comparing these and other styryl dyes would be of great benefit to the neuroscience community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]
- 4. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Studying Synaptic Vesicle Pools using Photoconversion of Styryl Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mitochondrial Localization of 4-Di-2-ASP: A Comparative Guide for Researchers
For researchers in cellular biology and drug development, accurate visualization of mitochondria is paramount. The styryl dye 4-Di-2-ASP has emerged as a fluorescent probe for labeling these vital organelles. This guide provides a comprehensive comparison of this compound with other established mitochondrial markers, supported by experimental data and detailed protocols to validate its mitochondrial localization.
Performance Comparison of Mitochondrial Probes
The selection of an appropriate mitochondrial probe depends on various factors, including the experimental setup (live or fixed cells), the required photostability, and potential cytotoxicity. Below is a comparative summary of this compound and other commonly used mitochondrial markers.
| Probe | Mechanism of Action & Retention | Dependence on Mitochondrial Membrane Potential (ΔΨm) | Suitability for Fixed Cells | Photostability | Cytotoxicity |
| This compound | Accumulates in mitochondria based on the membrane potential. | Yes | Not ideal; signal may be lost upon fixation. | Moderate | Generally low toxicity to cells.[1] |
| MitoTracker Red CMXRos | Accumulates based on ΔΨm and covalently binds to mitochondrial proteins via a thiol-reactive group. | Yes | Yes, well-retained after fixation.[2][3] | High | Can be cytotoxic at higher concentrations or with prolonged exposure. |
| Rhodamine 123 | A cell-permeant, cationic dye that is sequestered by active mitochondria. | Yes | No, the signal is lost after fixation. | Moderate | Can be toxic to cells, especially with longer incubation times.[4] |
| TMRM/TMRE | Nernstian dyes that accumulate in mitochondria in a ΔΨm-dependent manner. | Yes | No | Moderate | Low at working concentrations, but can affect mitochondrial function. |
| TOMM20 (Immunostaining) | Antibody-based detection of the TOMM20 protein, a subunit of the outer mitochondrial membrane translocase. | No | Yes | High (dependent on fluorophore) | Minimal, associated with the fixation/permeabilization process. |
| Mitochondrially-targeted FPs (e.g., Cox4-GFP) | Genetically encoded fluorescent proteins fused to a mitochondrial targeting sequence. | No | Yes | High (dependent on the fluorescent protein) | Low, but overexpression can potentially affect mitochondrial function. |
Experimental Protocols
Accurate validation of this compound's mitochondrial localization requires co-staining with a well-established mitochondrial marker. Here, we provide a detailed protocol for co-localization with MitoTracker Red CMXRos in live cells and a protocol for validating localization against the structural marker TOMM20 in fixed cells.
Protocol 1: Live-Cell Co-localization of this compound and MitoTracker Red CMXRos
Objective: To visually confirm the co-localization of this compound with the established mitochondrial probe, MitoTracker Red CMXRos, in living cells.
Materials:
-
Live cells cultured on glass-bottom dishes
-
This compound stock solution (e.g., 1 mM in DMSO)
-
MitoTracker Red CMXRos stock solution (e.g., 1 mM in DMSO)[3]
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-70%) on glass-bottom dishes suitable for live-cell imaging.
-
MitoTracker Staining: Prepare a working solution of MitoTracker Red CMXRos in pre-warmed complete medium at a final concentration of 50-200 nM.[3] Remove the existing medium from the cells and add the MitoTracker staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
This compound Staining: Prepare a working solution of this compound in pre-warmed complete medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM. Add the this compound staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation/Emission: ~488/605 nm) and MitoTracker Red CMXRos (Excitation/Emission: ~579/599 nm).[3]
Protocol 2: Validation of this compound Localization with TOMM20 Immunofluorescence
Objective: To validate the mitochondrial localization of this compound by comparing its signal with the immunofluorescent staining of the outer mitochondrial membrane protein TOMM20.
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TOMM20
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstain
-
Mounting medium
Procedure:
-
This compound Staining (Live Cells): Stain live cells with this compound as described in Protocol 1 (steps 5-7).
-
Fixation: Immediately after staining and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-TOMM20 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from this compound) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: If desired, incubate with a nuclear counterstain like DAPI or Hoechst.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope, capturing images in the respective channels for this compound, the TOMM20 secondary antibody, and the nuclear stain.
Visualizing the Workflow and Logic
To further clarify the experimental processes, the following diagrams illustrate the workflows for validating the mitochondrial localization of this compound.
Caption: Workflow for live-cell co-localization of this compound with MitoTracker.
Caption: Workflow for validating this compound localization against TOMM20.
Caption: Logical framework for the validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 4. Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123 [mdpi.com]
Cross-Validation of 4-Di-2-ASP Results with Electron Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise localization and functional state of neuronal structures is paramount. The fluorescent styryl dye 4-Di-2-ASP has emerged as a valuable tool for vital staining of nerve terminals and neuroepithelial bodies, primarily by accumulating in mitochondria based on their membrane potential. However, the diffraction limit of light microscopy restricts the level of structural detail that can be obtained. Electron microscopy (EM), with its unparalleled resolution, offers the means to visualize the ultrastructure of these same labeled components. This guide provides a comparative framework for the cross-validation of this compound fluorescence data with high-resolution electron microscopy, a process facilitated by correlative light and electron microscopy (CLEM) techniques.
While direct quantitative comparative studies for this compound are not extensively documented, the principles of CLEM and the known mechanisms of similar styryl dyes, such as FM 1-43, provide a robust methodology for this cross-validation. This guide outlines the experimental protocols and data presentation strategies to effectively correlate this compound fluorescence with ultrastructural findings from electron microscopy.
Data Presentation: A Comparative Analysis
A direct quantitative comparison of this compound fluorescence intensity with ultrastructural features from electron microscopy requires a correlative approach. The following table outlines the types of data that can be obtained from each modality and how they can be correlated.
| Parameter | This compound Fluorescence Microscopy | Electron Microscopy | Correlated Interpretation |
| Spatial Resolution | Diffraction-limited (~200 nm) | High resolution (~1-2 nm) | Precise localization of fluorescence signal to specific organelles (e.g., mitochondria) within a nerve terminal. |
| Information Obtained | Dynamic functional information (mitochondrial membrane potential), localization of active nerve terminals. | Static, high-resolution ultrastructural detail (e.g., synaptic vesicles, mitochondrial cristae, pre- and post-synaptic densities). | Validation that the fluorescent signal from this compound originates from mitochondria within morphologically intact nerve terminals. |
| Live Cell Imaging | Yes, allows for real-time monitoring of neuronal activity. | No, requires fixation and processing of the sample. | Fluorescence imaging identifies active terminals for subsequent high-resolution structural analysis by EM. |
| Quantification | Relative fluorescence intensity, number and distribution of fluorescent puncta. | Number and density of mitochondria, synaptic vesicle counts, morphological measurements of organelles. | Correlation between the intensity of this compound staining and the number or density of mitochondria within a given nerve terminal. |
Experimental Protocols
A successful cross-validation of this compound results with electron microscopy hinges on meticulous experimental design that preserves both the fluorescence signal and the ultrastructural integrity of the sample. The following protocols provide a general framework.
Protocol 1: this compound Staining of Live Neuronal Cultures or Tissue
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in an appropriate physiological buffer (e.g., Tyrode's solution, artificial cerebrospinal fluid) to a final working concentration (typically in the low micromolar range).
-
Cell/Tissue Incubation: Replace the culture medium or superfuse the tissue with the this compound staining solution. The incubation time will vary depending on the preparation but is typically in the range of 5-30 minutes at room temperature or 37°C.
-
Washing: After incubation, thoroughly wash the preparation with fresh, dye-free buffer to remove unbound this compound from the extracellular space and cell membranes.
-
Fluorescence Imaging: Image the stained preparation using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission ≈ 470/605 nm). Capture images of the regions of interest that will be further analyzed by electron microscopy. It is crucial to document the exact location of the imaged cells, for example, by using a gridded coverslip or by capturing reference images at lower magnification.
Protocol 2: Sample Preparation for Correlative Electron Microscopy
This protocol is adapted from methods used for other styryl dyes and is applicable for correlating this compound fluorescence with EM.
-
Fixation: Immediately after fluorescence imaging, fix the sample in a solution containing a mixture of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., phosphate (B84403) buffer or cacodylate buffer). The fixation time will depend on the sample size and type.
-
Post-fixation: After the primary fixation, wash the sample in buffer and post-fix with osmium tetroxide. This step enhances the contrast of membranes in the electron microscope.
-
Dehydration: Dehydrate the sample through a graded series of ethanol (B145695) or acetone (B3395972) concentrations.
-
Embedding: Infiltrate the dehydrated sample with an epoxy resin and polymerize it at the appropriate temperature.
-
Sectioning and Staining: Using the reference images from the fluorescence microscopy, trim the resin block to the region of interest. Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on EM grids. Stain the sections with heavy metal salts like uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Electron Microscopy Imaging: Image the sections in a transmission electron microscope (TEM). The previously identified cells or regions of interest can now be examined at high resolution to reveal their ultrastructure.
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles involved in the cross-validation of this compound with electron microscopy.
Caption: Experimental workflow for correlative light and electron microscopy of this compound stained samples.
Caption: Principle of this compound accumulation in mitochondria driven by membrane potential.
A Comparative Guide to 4-Di-2-ASP and Other Styryl Dyes for Cellular Imaging
In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is critical for the success of experimental outcomes. For researchers focused on neuronal activity, membrane dynamics, and mitochondrial function, styryl dyes are an indispensable class of tools. Among these, 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP) has emerged as a noteworthy candidate. This guide provides a comprehensive comparison of this compound with other commonly used styryl dyes, supported by available experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Key Advantages of this compound
This compound is a cationic styryl dye recognized for its utility as a mitochondrial marker and for its ability to stain living nerve terminals.[1][2][3][4] Several key properties distinguish it from other styryl dyes:
-
Photostability and Low Toxicity : this compound is noted for being a photostable dye that is nontoxic to cells.[1][5] This allows for prolonged imaging of live cells and the ability to track neuronal structures over extended periods without significant photobleaching or inducing adverse cellular effects.[2]
-
Effective Staining of Live Nerve Terminals : The dye has been successfully employed to stain living nerve terminals across a variety of species and tissues, including rabbit corneal epithelium, rat epidermis, and neuromuscular junctions in mice, snakes, and frogs.[1][2][5]
-
Activity-Independent Staining : Unlike some probes that rely on neuronal activity for uptake, this compound can stain presynaptic nerve terminals independently of neuronal firing, providing a stable and consistent signal.[5]
-
Specific Labeling : It has been shown to reliably and specifically label certain structures, such as pulmonary neuroepithelial bodies (NEBs).[3][4][6]
Quantitative Performance Comparison
A direct quantitative comparison of photophysical properties between styryl dyes is often dependent on the specific experimental conditions. However, based on available literature, we can summarize the key performance indicators.
| Property | This compound | FM 1-43 | FM 4-64 | RH414 | Notes |
| Excitation Max (nm) | ~485 (in Methanol)[1] | ~479[7] | ~515[7] | ~532 (in Methanol)[8] | Spectra can be blue-shifted in membrane environments.[8] |
| Emission Max (nm) | ~603 (in Methanol)[1] | ~598[7] | ~640[7] | ~716 (in Methanol)[8] | Emission is typically significantly blue-shifted in membranes.[9] |
| Quantum Yield (Φf) | Data not available | Low; can be enhanced by chemical modification[3] | Data not available | Data not available | Generally modest for styryl dyes in aqueous solution, increases in lipid environments. |
| Photostability | High[1][5] | Moderate; photobleaches significantly over time[3] | Data not available | Fast-responding potentiometric probe[8] | Photostability can be improved by structural modifications.[10][11] |
| Signal-to-Noise Ratio | High for neuronal imaging[4] | Can be improved with chemical modifications[3] | Data not available | Good for functional imaging[8] | Highly dependent on experimental setup and dye concentration.[1] |
| Toxicity | Low; nontoxic to cells[1][5] | Can have pharmacological effects (e.g., muscarinic receptor antagonism)[12] | Data not available | Can have physiological effects (e.g., arterial constriction)[8] | Biocompatibility is a critical consideration for live-cell imaging.[2] |
Experimental Protocols
To facilitate the objective comparison of this compound with other styryl dyes, the following experimental protocols are provided. These are generalized methodologies that should be optimized for specific cell types and imaging systems.
Protocol 1: Comparative Analysis of Staining Efficacy and Photostability
This protocol outlines a method for comparing the staining quality and photostability of different styryl dyes in cultured neurons.
1. Reagent Preparation:
- Prepare stock solutions (1-10 mM) of this compound, FM 1-43, and other styryl dyes in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.[13]
- Prepare a working staining solution by diluting the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
2. Cell Preparation:
- Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
- Culture cells to the desired density and maturity.
3. Staining Procedure:
- Wash the cells twice with pre-warmed physiological buffer.
- Add the working staining solution to the cells and incubate for 5-15 minutes at 37°C.
- Wash the cells three times with fresh, pre-warmed buffer to remove unbound dye.
4. Imaging and Photostability Assay:
- Mount the dish or coverslip on a confocal or epifluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
- Locate a field of view with well-stained neuronal structures.
- Acquire an initial image (t=0) using consistent acquisition parameters (laser power, exposure time, gain) for all dyes being compared.[12][14]
- Continuously expose the same field of view to the excitation light for a defined period (e.g., 5-10 minutes).
- Acquire images at regular intervals (e.g., every 30 seconds) during the exposure period.
- Analyze the fluorescence intensity of stained structures over time to determine the rate of photobleaching for each dye.
Protocol 2: Assessment of Dye-Induced Cytotoxicity
This protocol uses a standard MTT assay to compare the cytotoxicity of different styryl dyes.
1. Cell Plating:
- Seed neuronal cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
2. Dye Treatment:
- Prepare serial dilutions of each styryl dye in complete culture medium, ranging from nanomolar to high micromolar concentrations.
- Replace the culture medium in the wells with the dye-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
- Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.
Experimental and Analytical Workflows
To ensure a systematic and reproducible comparison of styryl dyes, a well-defined workflow is essential. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Workflow for comparative analysis of styryl dye performance in neuronal cell staining.
Caption: Decision workflow for selecting an optimal styryl dye based on comparative evaluation.
Conclusion
This compound presents several compelling advantages for researchers in neuroscience and cell biology, most notably its high photostability and low cytotoxicity, which are crucial for long-term live-cell imaging. While direct quantitative comparisons of all performance metrics with other popular styryl dyes like the FM series are not always readily available in the literature, the qualitative evidence suggests that this compound is a robust and reliable tool for staining living nerve terminals. For applications where prolonged imaging is necessary and minimizing perturbation to the biological system is paramount, this compound is an excellent candidate. Researchers are encouraged to use the provided protocols to perform their own comparative studies to determine the most suitable dye for their specific experimental needs and imaging systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Fluorescence Phenomena in Nerve-Labeling Styryl-Type Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Effect of signal-to-noise ratio and spectral linewidth on metabolite quantification at 4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. jneurosci.org [jneurosci.org]
Spectral Overlap Between 4-Di-2-ASP and GFP: A Comparison Guide for Researchers
For researchers and scientists engaged in drug development and cellular imaging, the selection of appropriate fluorescent probes is paramount for successful experimentation. This guide provides a detailed comparison of the spectral properties of the styryl dye 4-Di-2-ASP and Green Fluorescent Protein (GFP), with a focus on their potential for Förster Resonance Energy Transfer (FRET). FRET is a powerful technique for studying molecular interactions, and understanding the spectral overlap between a donor and acceptor fluorophore is the first step in designing a robust FRET assay.
Spectral Properties of this compound and GFP
The efficiency of FRET is critically dependent on the degree of overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. Below is a summary of the key spectral characteristics of this compound and common variants of GFP.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | ~485 - 488[1] | ~603 - 607[1][2][3] | Not readily available | Not readily available |
| Wild-type GFP (wtGFP) | ~395 (major), ~475 (minor)[4][5] | ~509[4][5][6] | Not readily available | 0.79[4] |
| Enhanced GFP (EGFP) | ~488[5][6] | ~509[5][6] | ~55,000 | 0.60 |
Note: Spectral properties of dyes can be solvent-dependent. The values for this compound are reported in methanol.
Analysis of Spectral Overlap for FRET
For FRET to occur, the donor's emission spectrum must overlap with the acceptor's excitation spectrum. When considering this compound and GFP as a potential FRET pair, two scenarios can be envisioned:
-
GFP as the Donor and this compound as the Acceptor: The emission maximum of GFP (both wtGFP and EGFP) is around 509 nm. The excitation maximum of this compound is around 485-488 nm. While there is some separation, the emission spectrum of GFP extends into the excitation range of this compound, suggesting a potential for spectral overlap.
-
This compound as the Donor and GFP as the Acceptor: The emission of this compound is in the longer wavelength red region (~603-607 nm), which does not significantly overlap with the excitation spectrum of either wtGFP or EGFP. Therefore, this orientation is not suitable for FRET.
Alternative FRET Partners for GFP
For researchers seeking well-characterized FRET pairs for GFP, several alternatives to this compound exist. These genetically encoded fluorescent proteins offer the advantage of stoichiometric labeling within cells.
| FRET Pair (Donor - Acceptor) | Excitation Max (Donor) | Emission Max (Donor) | Excitation Max (Acceptor) | Emission Max (Acceptor) | Notes |
| EGFP - YFP (Yellow Fluorescent Protein) | ~488 nm | ~509 nm | ~514 nm | ~527 nm | A widely used and efficient FRET pair, though their emission spectra are close.[6] |
| EGFP - mCherry | ~488 nm | ~509 nm | ~587 nm | ~610 nm | Good spectral separation, making it suitable for FRET studies.[7][8] |
| CFP (Cyan Fluorescent Protein) - YFP | ~433 nm | ~475 nm | ~514 nm | ~527 nm | Another classic FRET pair, but can suffer from complex photophysics of CFP.[7] |
| GFP - DsRed | ~488 nm | ~509 nm | ~558 nm | ~583 nm | Offers good spectral separation but DsRed has a slow maturation time which can complicate FRET measurements.[9] |
Experimental Protocols
To experimentally determine the FRET efficiency between a donor (e.g., EGFP) and an acceptor (e.g., this compound), several methods can be employed. The two most common are sensitized emission and acceptor photobleaching.
Sensitized Emission FRET Microscopy
This method involves exciting the donor and measuring the emission of the acceptor. An increase in acceptor emission upon donor excitation is indicative of FRET.
Protocol:
-
Sample Preparation:
-
Prepare cells co-expressing the EGFP-tagged protein of interest.
-
Prepare control samples: cells expressing only the EGFP-tagged protein and cells labeled only with this compound.
-
Label the cells with this compound according to the manufacturer's protocol.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filter sets for the donor (EGFP) and acceptor (this compound).
-
Acquire three images of the experimental sample:
-
Donor Image: Excite at the donor's excitation wavelength (e.g., 488 nm) and collect emission at the donor's emission wavelength (e.g., 500-540 nm).
-
Acceptor Image: Excite at the acceptor's excitation wavelength (e.g., 561 nm) and collect emission at the acceptor's emission wavelength (e.g., 590-650 nm).
-
FRET Image: Excite at the donor's excitation wavelength (e.g., 488 nm) and collect emission at the acceptor's emission wavelength (e.g., 590-650 nm).
-
-
Acquire the same set of images for the control samples to correct for spectral bleed-through.
-
-
Data Analysis:
-
Correct the raw FRET image for donor bleed-through (the portion of donor emission detected in the FRET channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor excitation wavelength).
-
Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) intensity to quantify the FRET efficiency.
-
Acceptor Photobleaching FRET
This method is based on the principle that if FRET is occurring, photobleaching the acceptor will lead to an increase in the donor's fluorescence intensity (dequenching).
Protocol:
-
Sample Preparation:
-
Prepare cells co-expressing the EGFP-tagged protein and labeled with this compound.
-
-
Image Acquisition:
-
Acquire a pre-bleach image of the donor (EGFP) by exciting at its excitation wavelength and collecting its emission.
-
Select a region of interest (ROI) and photobleach the acceptor (this compound) in that ROI using a high-intensity laser at the acceptor's excitation wavelength.
-
Acquire a post-bleach image of the donor under the same conditions as the pre-bleach image.
-
-
Data Analysis:
-
Measure the donor fluorescence intensity in the bleached and unbleached regions before and after photobleaching.
-
Calculate the FRET efficiency (E) using the following formula:
-
E = 1 - (I_pre / I_post)
-
Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
-
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated using the DOT language.
Caption: FRET from GFP to this compound.
Caption: FRET measurement workflows.
References
- 1. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence resonance energy transfer of GFP and YFP by spectral imaging and quantitative acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitized Emission Based Calibration of FRET Efficiency for Probing the Architecture of Macromolecular Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DsRed as a potential FRET partner with CFP and GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Membrane Potential Probes: 4-Di-2-ASP vs. Rhodamine 123
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of mitochondrial membrane potential (ΔΨm) is crucial for assessing mitochondrial function and overall cellular health. This guide provides a detailed quantitative comparison of two commonly used fluorescent probes, 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP) and Rhodamine 123, to assist researchers in selecting the optimal dye for their specific experimental needs.
At a Glance: Key Quantitative Differences
The following table summarizes the key quantitative parameters of this compound and Rhodamine 123 based on available experimental data.
| Property | This compound | Rhodamine 123 | References |
| Excitation Maximum (λex) | ~485 nm (in Methanol) | ~505 nm (in Methanol), 507 nm, 511 nm (in Ethanol) | [1],[2][3][4] |
| Emission Maximum (λem) | ~603 nm (in Methanol) | ~534 nm (in Ethanol), 529 nm, ~560 nm | [1],[2][3][5] |
| Quantum Yield | Not explicitly found in searches | 0.90 | [6] |
| Photostability | Described as photostable | Subject to photobleaching | [1] |
| Cytotoxicity | Reported as nontoxic to cells | Can be cytotoxic, especially with continuous exposure. Selective for some carcinoma cells. | [1],[7] |
| Cellular Efflux | Not reported to be a significant substrate for efflux pumps. | Substrate for P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP), leading to efflux from certain cells. | [8][9] |
Mechanism of Action and Cellular Uptake
Both this compound and Rhodamine 123 are cationic, lipophilic dyes that accumulate in mitochondria driven by the negative mitochondrial membrane potential.
Rhodamine 123 's accumulation is directly proportional to the ΔΨm.[10][11] In healthy cells with a high ΔΨm, Rhodamine 123 is sequestered in the mitochondrial matrix, exhibiting a bright fluorescence. A decrease in ΔΨm leads to the release of the dye into the cytoplasm and a reduction in mitochondrial fluorescence.[3][12] However, its utility can be complicated by its recognition and active removal from the cell by efflux pumps like P-glycoprotein, which is often overexpressed in multidrug-resistant cancer cells.[8][9]
This compound also accumulates in mitochondria based on the membrane potential.[13] It has been noted for its use in staining living nerve terminals.[14] While the precise mechanism of mitochondrial accumulation is similar to other cationic dyes, it is not widely reported as a substrate for common efflux pumps, which may offer an advantage in certain cell types.
Experimental Workflows and Signaling Pathways
Mitochondrial Staining and Membrane Potential Assessment
The general workflow for assessing mitochondrial membrane potential using either dye involves loading the cells with the dye, allowing for accumulation in the mitochondria, and then measuring the fluorescence intensity via microscopy or flow cytometry. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.
Rhodamine 123 Efflux Pathway
The efflux of Rhodamine 123, particularly in multidrug-resistant cells, is a critical consideration for data interpretation. The following diagram illustrates the P-glycoprotein-mediated efflux pathway.
Detailed Experimental Protocols
Rhodamine 123 Staining for Flow Cytometry
This protocol is adapted from standard procedures for assessing mitochondrial membrane potential.
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of PBS. Repeat the wash step.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS.
-
Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 525/530 nm bandpass filter (FITC channel).
This compound Staining for Fluorescence Microscopy
This protocol provides a general guideline for using this compound to stain mitochondria.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium or a suitable buffer (e.g., HBSS)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Dye Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium or buffer to a final concentration of 1-10 µM.
-
Dye Loading: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with pre-warmed medium or buffer to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with excitation around 485 nm and emission detection around 600 nm.
Concluding Remarks
The choice between this compound and Rhodamine 123 depends on the specific requirements of the experiment.
Rhodamine 123 is a well-characterized and widely used probe for ΔΨm. However, its susceptibility to efflux by P-gp and potential cytotoxicity upon prolonged exposure are important limitations to consider, especially in studies involving cancer cells or long-term imaging.
This compound presents a potentially more photostable and less toxic alternative. Its apparent resistance to efflux by common multidrug resistance pumps could make it a more reliable probe in certain cell lines. However, it is less extensively characterized than Rhodamine 123 for quantitative ΔΨm measurements.
Researchers are encouraged to empirically test and optimize the conditions for each dye in their specific cellular model to obtain the most accurate and reliable data.
References
- 1. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. biotium.com [biotium.com]
- 5. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 4-Di-2-ASP and Other Fluorescent Dyes
For researchers in neuroscience and drug development, the selection of fluorescent dyes for live-cell imaging is a critical decision that directly impacts the quality and reliability of experimental data. Among the myriad of available probes, styryl dyes are extensively used for visualizing neuronal activity, tracking synaptic vesicles, and labeling cell membranes. A key performance characteristic of these dyes is their photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative assessment of the photostability of 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP) against other commonly used and novel styryl dyes, supported by available experimental data and detailed protocols for independent evaluation.
Quantitative Comparison of Dye Photostability
| Dye | Photostability Metric | Excitation Max (nm) | Emission Max (nm) | Reference |
| This compound | Qualitatively described as "photostable" | ~475 | ~605 | |
| FM 1-43 | 30% decrease in fluorescence after 15 min | ~479 | ~598 | |
| FM 4-64 | Greater photostability than FM 1-43 | ~515 | ~640 | |
| SP-468 | ~10% decrease in fluorescence after 1 hour | 430 | 600 | |
| SQ-535 | ~8% decrease in fluorescence after 1 hour | 478 | 660 |
Experimental Protocol for Assessing Photostability
To enable researchers to directly compare the photostability of this compound with other dyes under their specific experimental conditions, the following protocol is provided. This method is based on established principles of photobleaching measurement in live cells.
Objective: To quantify and compare the rate of photobleaching of different fluorescent dyes in live cultured neurons.
Materials:
-
Live cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Fluorescent dyes for comparison (e.g., this compound, FM 1-43, etc.)
-
Imaging medium (e.g., Hibernate-E or similar)
-
Confocal or epifluorescence microscope equipped with a suitable laser line or excitation source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Methodology:
-
Cell Preparation and Staining:
-
Plate cultured neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Prepare stock solutions of each dye according to the manufacturer's instructions.
-
On the day of imaging, dilute the dye stocks to their final working concentration in the imaging medium.
-
Incubate the cells with the dye-containing medium for the recommended time and temperature to achieve adequate membrane staining.
-
Gently wash the cells with fresh imaging medium to remove excess dye.
-
-
Image Acquisition:
-
Mount the dish on the microscope stage and locate a field of view with well-stained neurons.
-
Set the microscope parameters (laser power/light intensity, exposure time, gain, and pinhole size for confocal) to achieve a good signal-to-noise ratio without initial saturation. Crucially, these parameters must be kept constant for all dyes being compared.
-
Acquire a pre-bleach image (time point 0).
-
Continuously illuminate a defined region of interest (ROI) on a stained neuron with the excitation light.
-
Acquire a time-lapse series of images of the illuminated ROI at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-15 minutes).
-
-
Data Analysis:
-
Open the image series in your chosen analysis software.
-
Define an ROI that encompasses the photobleached area and another ROI in a non-illuminated background area.
-
For each time point, measure the mean fluorescence intensity within the bleached ROI and the background ROI.
-
Correct the fluorescence intensity of the bleached ROI at each time point by subtracting the background intensity.
-
Normalize the corrected fluorescence intensity at each time point to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
From the resulting photobleaching curves, the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated.
-
Experimental Workflow
Conclusion
The selection of a fluorescent dye with high photostability is paramount for quantitative and long-term live-cell imaging studies. While this compound is reputed to be a photostable dye, the lack of direct quantitative comparisons in the scientific literature makes a definitive assessment challenging. In contrast, newer styryl dyes such as SP-468 and SQ-535 have demonstrated significantly enhanced photostability over the widely used FM 1-43. The provided experimental protocol offers a standardized method for researchers to directly compare the photostability of this compound and other dyes in their own experimental setup. Such empirical validation will ensure the selection of the most appropriate dye for generating high-quality, reliable, and reproducible fluorescence imaging data.
Revolutionizing Neuronal Imaging: A Guide to 4-Di-2-ASP Alternatives
For researchers, scientists, and drug development professionals at the forefront of neuroscience, the quest for more precise and robust tools to unravel the complexities of neuronal function is perpetual. The fluorescent styryl dye 4-Di-2-ASP has long been a staple for monitoring synaptic vesicle recycling and neuronal activity. However, a new generation of fluorescent probes offers significant advancements in sensitivity, photostability, and versatility. This guide provides a comprehensive comparison of leading alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
This comparative guide delves into the performance of various fluorescent probes, including other styryl dyes, genetically encoded indicators, and novel small molecules. We will explore their mechanisms of action, key performance metrics, and suitability for diverse applications, from tracking synaptic vesicle dynamics to measuring membrane potential.
At a Glance: Comparing the Alternatives
To facilitate a clear and concise comparison, the following table summarizes the key quantitative data for this compound and its principal alternatives. This data is compiled from various studies and provides a snapshot of the probes' performance characteristics.
| Probe Family | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| Styryl Dyes | This compound | ~488 | ~610 | Well-established, activity-dependent staining | Can have off-target effects, moderate photostability |
| SynaptoGreen™ (FM®1-43) | ~480 | ~660 (in membranes) | Widely used, good signal-to-noise | Can be slow to destain, potential for non-specific binding | |
| SynaptoRed™ (FM®4-64) | ~510 | ~750 (in membranes) | Red-shifted spectra for multicolor imaging | Similar limitations to FM®1-43 | |
| SP-468 / SQ-535 | 468 / 535 | Not specified | Improved brightness and photostability, reduced cross-talk compared to FM1-43[1][2] | Newer, less established than FM dyes | |
| Genetically Encoded | Synapto-pHluorin (sypHy) | ~488 | ~510 | High specificity, allows for chronic imaging, ratiometric potential | Requires genetic manipulation, lower signal-to-noise than some dyes |
| Membrane Potential | FMP | Not specified | Not specified | 14-fold faster response than DiBAC(4)(3)[3][4] | Primarily for high-throughput screening, may not be suitable for all imaging modalities |
| Di-4-ANNEPS | ~497 | ~714 | Fast response for measuring electrical activity | Can be phototoxic |
In-Depth Analysis of Key Alternatives
Styryl Dyes: The Workhorses of Synaptic Imaging
Styryl dyes, such as the FM® series (SynaptoGreen™ and SynaptoRed™), are lipophilic molecules that reversibly stain synaptic vesicles in an activity-dependent manner.[5][6] They are non-fluorescent in aqueous solution but become brightly fluorescent upon insertion into lipid membranes.[5] This property allows for the visualization of synaptic vesicle endocytosis and exocytosis.
Recent advancements have led to the development of modified styryl dyes like SP-468 and SQ-535, which exhibit enhanced photophysical properties.[1][2] Studies have shown that these newer probes offer higher brightness and improved photostability compared to the traditional FM dyes, along with reduced spectral cross-talk, making them more suitable for multi-color imaging experiments.[1][2] For experiments requiring fixation, aldehyde-fixable analogs such as FM 1-43FX and FM 4-64FX are also available.[7][8]
Genetically Encoded Indicators: Precision and Specificity
Genetically encoded indicators, particularly the pH-sensitive fluorescent protein variant synapto-pHluorin (sypHy), have revolutionized the study of synaptic vesicle dynamics.[9][10][11] These probes consist of a pH-sensitive GFP fused to a synaptic vesicle protein, such as synaptophysin or VAMP.[9][10] The fluorescence of synapto-pHluorin is quenched in the acidic environment of the synaptic vesicle lumen and increases dramatically upon exocytosis when exposed to the neutral pH of the synaptic cleft.[11][12] This allows for precise, real-time monitoring of vesicle fusion events with high specificity.[12] While offering unparalleled specificity, the signal-to-noise ratio of genetically encoded indicators can be lower than that of some synthetic dyes, and their use requires transfection of the target cells.[13]
Membrane Potential-Sensitive Dyes: Visualizing Neuronal Firing
For directly monitoring changes in membrane potential associated with neuronal activity, a range of voltage-sensitive dyes are available. These can be broadly categorized into slow-response and fast-response dyes.[14] Slow-response dyes, like DiBAC4(3), exhibit larger fluorescence changes but with slower kinetics.[14] In contrast, fast-response dyes, such as Di-4-ANNEPS, can track rapid changes in membrane potential, making them suitable for imaging action potentials.[14] A notable development in this area is the FLIPR Membrane Potential (FMP) Assay Kit, which features a novel dye that is reportedly 14-fold faster than DiBAC(4)(3), offering a significant improvement for high-throughput screening applications.[3][4]
Experimental Protocols and Methodologies
To ensure the successful implementation of these alternative probes, it is crucial to follow optimized experimental protocols. Below are representative methodologies for using styryl dyes and genetically encoded indicators.
Protocol: Activity-Dependent Staining with SynaptoGreen™ (FM®1-43)
-
Preparation of Staining Solution: Prepare a working solution of SynaptoGreen™ (e.g., 10 µM) in a suitable physiological buffer (e.g., Tyrode's solution).
-
Stimulation and Staining: Incubate the neuronal culture or tissue preparation with the SynaptoGreen™ solution. Stimulate synaptic vesicle cycling using a method appropriate for the preparation (e.g., high potassium depolarization, electrical field stimulation).
-
Washing: After stimulation, wash the preparation thoroughly with dye-free buffer to remove the dye from the plasma membrane. The internalized dye within synaptic vesicles will remain.
-
Imaging of Uptake: Acquire fluorescence images of the stained presynaptic terminals. The fluorescence intensity is proportional to the number of recycled vesicles.
-
Stimulation of Release (Destaining): To observe exocytosis, stimulate the preparation again in the absence of the dye.
-
Imaging of Release: Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released from the fusing vesicles.
Protocol: Imaging Synaptic Vesicle Recycling with Synapto-pHluorin
-
Transfection: Transfect cultured neurons with a plasmid encoding the synapto-pHluorin construct. Allow for sufficient expression time (typically 48-72 hours).
-
Cell Culture and Imaging Setup: Plate the transfected neurons on coverslips suitable for high-resolution microscopy. Mount the coverslip in a perfusion chamber on the microscope stage.
-
Baseline Imaging: Acquire baseline fluorescence images of the transfected neurons. The resting fluorescence should be low due to the acidic environment of the vesicles.
-
Stimulation: Perfuse the chamber with a stimulation solution (e.g., buffer containing elevated potassium or an electrical stimulus) to induce synaptic vesicle exocytosis.
-
Time-Lapse Imaging: Acquire a time-lapse series of images throughout the stimulation period and subsequent recovery. An increase in fluorescence indicates exocytosis, and the subsequent decay represents endocytosis and re-acidification.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of exocytosis and endocytosis.
Visualizing the Processes: Workflows and Pathways
To better illustrate the experimental logic and underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for activity-dependent labeling of synaptic vesicles using a styryl dye.
Caption: Mechanism of action for the genetically encoded indicator synapto-pHluorin.
Conclusion
The field of neuronal imaging is continuously evolving, with an expanding toolkit of fluorescent probes that offer significant advantages over older dyes like this compound. Styryl dyes such as SynaptoGreen™ and its improved derivatives provide robust, activity-dependent labeling, while genetically encoded indicators like synapto-pHluorin offer unparalleled specificity for tracking the synaptic vesicle cycle. For direct measurement of neuronal activity, novel voltage-sensitive dyes present faster and more sensitive alternatives. The choice of probe will ultimately depend on the specific experimental question, the model system, and the available imaging instrumentation. By understanding the comparative performance and methodologies of these alternatives, researchers can make more informed decisions to advance our understanding of the nervous system.
References
- 1. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Methods of measuring presynaptic function with fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Frontiers | Advanced Fluorescence Protein-Based Synapse-Detectors [frontiersin.org]
- 10. Synapto-pHluorin - Wikipedia [en.wikipedia.org]
- 11. Imaging pHluorin-based probes at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Synaptic Vesicle Endocytosis in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 14. biotium.com [biotium.com]
A Comparative Guide to Validating 4-Di-2-ASP Specificity in Diverse Tissues
For researchers, scientists, and drug development professionals, the precise labeling of cellular structures is critical for accurate experimental outcomes. The styryl dye 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP) is a versatile fluorescent probe widely employed for visualizing living nerve terminals and as a mitochondrial marker.[1][2][3] Its utility spans a range of tissues, including neuromuscular junctions, epidermis, and neuroepithelial bodies.[1][2][4][5] However, its specificity can vary depending on the tissue type and experimental conditions. This guide provides an objective comparison of this compound with alternative probes and outlines a systematic approach to validate its staining specificity, ensuring reliable and reproducible results.
Mechanism of Action and the Need for Validation
This compound is a cationic, lipophilic dye that partitions into cellular membranes. Its fluorescence intensity is dependent on the membrane potential, making it a sensitive indicator of neuronal activity. This voltage sensitivity is a hallmark of styryl dyes. Additionally, its positive charge leads to accumulation in organelles with a strong negative membrane potential, most notably mitochondria.[1][2] This dual characteristic is a primary reason why validating its specificity is crucial. In a given tissue, it is essential to determine whether the observed fluorescence originates from the plasma membrane of active cells (e.g., neurons) or from mitochondrial clusters within various cell types.
Performance Comparison: this compound vs. Alternatives
The choice of a fluorescent probe depends on factors such as the target structure, required temporal resolution, and the experimental model. While this compound is effective, several alternatives offer distinct advantages, such as improved cell-type specificity or suitability for long-term imaging. Genetically encoded voltage indicators (GEVIs), for instance, overcome the issue of non-specific labeling by allowing expression in targeted cell populations and are ideal for longitudinal studies due to their low phototoxicity.[6]
| Probe | Type | Typical Ex/Em (nm) | Key Advantages | Key Limitations | Primary Application |
| This compound | Styryl Dye (VSD) | ~488 / ~607[5] | Photostable, non-toxic, good signal for nerve terminals.[4][5] | Can accumulate in mitochondria, lacks genetic targetability. | Staining active nerve terminals, mitochondrial mapping.[1][2] |
| Di-4-ANEPPS | Styryl Dye (VSD) | ~530 / ~590[7] | Fast response, well-characterized for cardiac and neural mapping. | Higher phototoxicity and faster bleaching than some alternatives.[8] | Optical mapping of action potentials. |
| RH795 | Styryl Dye (VSD) | ~530 / ~712[7] | Slower bleaching and lower phototoxicity, suitable for longer experiments.[8] | Signal-to-noise ratio may be lower than other dyes.[8] | Long-term imaging of neuronal population activity. |
| ANNINE-6plus | Hemicyanine Dye (VSD) | ~488 / ~650 | High voltage sensitivity (ΔF/F >30% per 100 mV), fast electrochromic response.[7][9] | Can be technically demanding to apply effectively. | High-speed neuronal and cardiac voltage imaging. |
| VSFP-Butterfly | GEVI | ~485 / ~540 (ratiometric) | Genetically targetable to specific cell types, stable for long-term imaging.[6] | Slower kinetics than dyes, may not resolve individual action potentials.[6] | In vivo imaging of population activity in defined circuits.[6] |
| ASAP1 | GEVI | ~488 / ~515 | Fast kinetics for a GEVI, capable of resolving action potentials.[6] | Lower signal-to-noise compared to bright VSDs. | Imaging action potentials in genetically targeted neurons. |
| MitoTracker Red | Mitochondrial Probe | ~579 / ~599 | Highly specific for mitochondria, simple staining protocol. | Not voltage-sensitive, primarily for tracking mitochondrial morphology. | Co-localization studies to confirm mitochondrial staining. |
Experimental Protocols
Protocol 1: Validating this compound Specificity in Tissue Slices
This protocol describes a method to validate whether this compound is labeling the intended target (e.g., presynaptic nerve terminals) versus accumulating non-specifically in mitochondria. The core principle is to co-label the tissue with a known marker for the target structure or a marker for potential off-target sites.
Reagents and Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Tissue-appropriate physiological buffer (e.g., artificial cerebrospinal fluid for brain slices)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS)
-
Primary antibody against a target-specific protein (e.g., anti-synaptophysin for nerve terminals)
-
Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 647)
-
Mitochondria-specific dye (e.g., MitoTracker Deep Red)
-
Mounting medium with DAPI
-
High-resolution confocal microscope
Methodology:
-
Tissue Preparation: Prepare acute or fixed tissue slices (e.g., 30-50 µm thickness) according to standard laboratory protocols.
-
This compound Staining (Live Tissue):
-
Dilute the this compound stock solution in physiological buffer to a final working concentration (typically 1-10 µM).
-
Incubate the live tissue slices in the staining solution for 10-30 minutes at room temperature or 37°C, protected from light.[10]
-
Wash the slices 2-3 times with fresh physiological buffer.
-
-
Optional MitoTracker Co-staining (Live Tissue):
-
Prior to or concurrently with this compound staining, incubate slices with a mitochondria-specific dye (e.g., 100-500 nM MitoTracker Deep Red) following the manufacturer's protocol.
-
-
Imaging or Fixation:
-
For live imaging, proceed directly to the microscope.
-
For validation by immunohistochemistry, fix the stained tissue with 4% PFA for 15-20 minutes at room temperature.
-
-
Immunohistochemistry (Fixed Tissue):
-
Wash the fixed slices with PBS.
-
Permeabilize the tissue with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-synaptophysin) overnight at 4°C.
-
Wash slices with PBS and incubate with the corresponding fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
-
Mounting and Imaging:
-
Wash the slices thoroughly, mount them on slides using a DAPI-containing mounting medium.
-
Image the slices using a confocal microscope with appropriate laser lines and emission filters for this compound, the antibody fluorophore, MitoTracker, and DAPI.
-
-
Analysis:
-
Quantify the degree of co-localization between the this compound signal and the synaptophysin signal (for nerve terminal specificity) or the MitoTracker signal (for mitochondrial accumulation). High co-localization with the target marker and low co-localization with the mitochondrial marker validates specificity.
-
Visualizations
// Nodes prep [label="Tissue Preparation\n(e.g., Brain Slices)"]; stain [label="Live Staining with this compound\n(1-10 µM, 10-30 min)"]; costain [label="Co-staining with Specific Marker\n(e.g., MitoTracker or Antibody Target)"]; fix [label="Fixation\n(4% PFA)"]; immuno [label="Immunohistochemistry\n(If using antibody co-stain)"]; image [label="Confocal Microscopy\n(Acquire multi-channel images)"]; analyze [label="Image Analysis\n(Co-localization analysis)"]; validate [label="Validate Specificity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges prep -> stain; stain -> costain; costain -> fix [label="If post-staining\n with antibody"]; costain -> image [label="If live co-stain"]; fix -> immuno; immuno -> image; image -> analyze; analyze -> validate; }
Caption: Workflow for validating this compound staining specificity in tissue.
Caption: Mechanism of this compound as a voltage-sensitive probe.
References
- 1. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]
- 5. This compound [cogershop.com]
- 6. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 7. scimedia.com [scimedia.com]
- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: The Chemical Probe 4-Di-2-ASP Versus Genetically Encoded Mitochondrial Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of mitochondrial research, the choice of fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the styrylpyridinium dye 4-Di-2-ASP and the versatile class of genetically encoded mitochondrial probes, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Mitochondria, the powerhouses of the cell, are central to a vast array of cellular processes, from energy production to programmed cell death. The ability to visualize and quantify mitochondrial functions in real-time is paramount for understanding disease mechanisms and for the development of novel therapeutics. This has led to the development of a diverse toolkit of fluorescent probes, each with its own set of advantages and limitations.
This guide will delve into a detailed comparison of two major classes of these tools: the chemical dye this compound and the ever-expanding family of genetically encoded probes. We will explore their mechanisms of action, key performance indicators, and provide the necessary experimental details to empower researchers to make informed decisions for their specific applications.
At a Glance: this compound vs. Genetically Encoded Probes
| Feature | This compound | Genetically Encoded Probes |
| Probe Type | Chemical Dye (Small Molecule) | Protein-based |
| Mechanism of Action | Accumulates in mitochondria based on the negative mitochondrial membrane potential. | Fused to a mitochondrial targeting sequence; mechanism is specific to the fused sensor (e.g., voltage-sensitive protein, Ca2+-binding protein, redox-sensitive protein). |
| Targeting | Dependent on mitochondrial membrane potential. Loss of potential can lead to probe leakage. | Specific targeting to mitochondrial sub-compartments (matrix, inner membrane, outer membrane) is possible. |
| Specificity | Primarily reports on mitochondrial membrane potential. | Can be designed to report on a wide range of parameters including membrane potential, Ca2+ concentration, ATP levels, pH, and reactive oxygen species (ROS). |
| Delivery Method | Simple incubation with live cells. | Requires genetic modification of the cells (e.g., transfection, viral transduction). |
| Long-term Imaging | Can be prone to photobleaching and potential cytotoxicity with prolonged exposure. | Generally more suitable for long-term and longitudinal studies due to stable expression and often lower phototoxicity. |
| Multiplexing | Spectral properties may limit multiplexing with other fluorescent probes. | A wide variety of fluorescent proteins with different spectral properties are available, facilitating multiplexing. |
Mechanism of Action: A Tale of Two Strategies
This compound: Riding the Potential Gradient
This compound is a lipophilic, cationic styryl dye. Its accumulation within the mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm), which is typically around -150 to -180 mV. Healthy, respiring mitochondria maintain this strong electrochemical gradient, causing the positively charged this compound molecules to be actively sequestered within the mitochondrial matrix. A decrease in the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to a reduction in the accumulation of the dye and a corresponding decrease in its fluorescence intensity.[1][2][3][4]
Genetically Encoded Probes: Precision Engineering for Specific Readouts
Genetically encoded mitochondrial probes are fusion proteins. They consist of a fluorescent protein (like GFP, YFP, or RFP) linked to a specific mitochondrial targeting sequence (MTS), which directs the probe to the desired mitochondrial sub-compartment. The key to their versatility lies in the additional functional domain that is incorporated into the fusion protein. This domain can be a voltage-sensitive protein domain, a calmodulin domain for sensing calcium, a redox-sensitive peptide for detecting reactive oxygen species (ROS), or an ATP-binding domain. This modular design allows for the creation of highly specific sensors for a wide array of mitochondrial parameters.
Below is a diagram illustrating the fundamental difference in their mitochondrial targeting and sensing mechanisms.
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound | Genetically Encoded Probes (Examples) | Key Considerations |
| Photostability | Described as "photostable," but quantitative data on photobleaching rates under specific imaging conditions is limited.[4] | Varies significantly depending on the fluorescent protein used. Some newer fluorescent proteins and chemigenetic indicators like Voltron show high photostability.[4][5][6] | Photobleaching is highly dependent on illumination intensity and duration. It is crucial to perform control experiments to quantify photobleaching for any given probe and imaging setup. |
| Cytotoxicity | Generally considered to have low toxicity at working concentrations, but quantitative IC50 values are not readily available in comparative studies.[4] | The expression of foreign proteins can potentially induce cellular stress or alter mitochondrial function. Cytotoxicity can vary depending on the specific probe and its expression level. | Cytotoxicity should be empirically determined for each cell type and experimental condition, for example, using an MTT assay. |
| Signal-to-Noise Ratio (SNR) | Can provide a good SNR, but this is dependent on the mitochondrial membrane potential and can be affected by background fluorescence. | SNR can be very high for bright and well-expressed probes. However, poor expression or mislocalization can lead to a low SNR. | The choice of imaging system and acquisition parameters plays a significant role in determining the SNR. |
Experimental Protocols
To facilitate a direct comparison in your own laboratory, we provide the following generalized protocols. It is recommended to optimize these protocols for your specific cell type and imaging system.
Protocol 1: Staining with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., HBSS) or cell culture medium without phenol (B47542) red
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) balanced salt solution or medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with the balanced salt solution.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with the balanced salt solution.
-
Add fresh, pre-warmed balanced salt solution or medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488/605 nm).
Protocol 2: Expression and Imaging of a Genetically Encoded Mitochondrial Probe
Materials:
-
Plasmid DNA encoding the genetically encoded mitochondrial probe
-
Transfection reagent
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
Procedure:
-
Transfection: Transfect the cells with the plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Expression: Allow 24-48 hours for the cells to express the genetically encoded probe. The optimal expression time should be determined empirically.
-
Imaging:
-
Replace the culture medium with a fresh, pre-warmed imaging medium (e.g., phenol red-free medium or balanced salt solution).
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the specific fluorescent protein used in the probe.
-
Visualizing Mitochondrial Signaling Pathways
Both this compound and genetically encoded probes are powerful tools for dissecting complex mitochondrial signaling pathways. Below are examples of how these pathways can be visualized.
Mitochondrial Membrane Potential in Apoptosis
A decrease in mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. This can be detected by a decrease in the fluorescence of potential-dependent dyes like this compound or by using genetically encoded voltage indicators.
Mitochondrial Calcium Signaling
Mitochondria play a crucial role in buffering cytosolic calcium levels. Genetically encoded calcium indicators targeted to the mitochondria (e.g., mito-r-GECO) are invaluable tools for studying these dynamics.
Mitochondrial ROS Signaling
Mitochondria are a major source of cellular reactive oxygen species (ROS), which can act as both damaging agents and signaling molecules. Genetically encoded ROS sensors can be used to monitor mitochondrial ROS production in real-time.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and genetically encoded mitochondrial probes is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental question.
This compound is an excellent choice for:
-
Rapid and straightforward assessment of mitochondrial membrane potential.
-
High-throughput screening applications where genetic manipulation of cells is not feasible.
-
Endpoint assays of mitochondrial health.
Genetically encoded probes are the preferred tool for:
-
Measuring specific mitochondrial parameters beyond membrane potential.
-
Long-term, dynamic imaging of mitochondrial function in living cells.
-
Investigating mitochondrial function in specific cell types within a mixed population or in whole organisms.
-
Multiplex imaging with other fluorescent reporters.
Ultimately, a comprehensive understanding of mitochondrial biology often benefits from a multi-faceted approach, potentially combining the ease of use of chemical dyes like this compound for initial assessments with the specificity and versatility of genetically encoded probes for more in-depth mechanistic studies. By carefully considering the strengths and weaknesses of each approach, researchers can select the optimal tool to illuminate the intricate workings of the powerhouse of the cell.
References
- 1. Mitochondrial reactive oxygen species regulate cellular signaling and dictate biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparative Evaluation of Genetically Encoded Voltage Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ctn.zuckermaninstitute.columbia.edu [ctn.zuckermaninstitute.columbia.edu]
- 6. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
assessing cytotoxicity of 4-Di-2-ASP compared to similar dyes
Comparative Cytotoxicity Overview
The available literature suggests that many styryl dyes, including 4-Di-2-ASP and FM 4-64, are generally considered to have low cytotoxicity at working concentrations. However, it is important to note that cytotoxicity can be cell-type dependent and influenced by experimental conditions such as dye concentration and incubation time.
| Dye Name | Chemical Name | Reported Cytotoxicity | References |
| This compound | 4-(4-(Diethylamino)styryl)-N-methylpyridinium iodide | Generally described as "nontoxic to cells" and having "no lasting effect on the structure or function of motor nerve terminals". Quantitative IC50 data is not readily available. | [1] |
| FM 4-64 | N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium (B92312) dibromide | Considered to have low cytotoxicity and is widely used for tracking endocytosis and vesicle trafficking in living cells.[2][3] | [2][3][4] |
| DiI | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | Generally exhibits very low cell toxicity. However, the solvent used for solubilization, such as DMSO, can be more toxic than the dye itself.[5] | [5] |
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To enable researchers to quantitatively assess and compare the cytotoxicity of this compound and similar dyes, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for measuring cell viability.[6]
Objective: To determine the IC50 value of a fluorescent dye, which represents the concentration of the dye that inhibits 50% of the metabolic activity of the cells.
Materials:
-
Cells of interest (e.g., neuronal cell line, primary neurons)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Fluorescent dyes to be tested (this compound, FM 4-64, DiI, etc.)
-
Vehicle control (e.g., DMSO, if used to dissolve the dyes)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorescent dyes in complete culture medium. It is advisable to start with a wide range of concentrations to determine the approximate cytotoxic range.
-
Carefully remove the medium from the wells and add 100 µL of the dye dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent used for the highest dye concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the dye concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8]
-
Visualizing the Experimental Workflow and a Relevant Cellular Pathway
To further clarify the experimental process and a potential mechanism of cytotoxicity, the following diagrams are provided.
References
- 1. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral shift of fluorescent dye FM4-64 reveals distinct microenvironment of nuclear envelope in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity in vital fluorescence microscopy: effect of dimethylsulfoxide, rhodamine-123, and DiI-low density lipoprotein on fibroblast growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Mitochondrial Colocalization Analysis: 4-Di-2-ASP vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe 4-Di-2-ASP with other common alternatives for the colocalization analysis of mitochondrial proteins. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the optimal tools for their specific needs.
Introduction to Mitochondrial Colocalization
Colocalization analysis in fluorescence microscopy is a critical technique for determining the spatial overlap of two or more fluorescently labeled molecules within a cell. In the context of mitochondrial research, it is instrumental in understanding the association of proteins with this vital organelle, elucidating their roles in mitochondrial function, dynamics, and signaling pathways. The accuracy and reliability of colocalization studies heavily depend on the choice of fluorescent probes and the methodologies employed for staining and data analysis.
This guide focuses on the styryl dye this compound and compares its performance with a widely used alternative, MitoTracker™ Red CMXRos, for colocalization with the outer mitochondrial membrane protein TOMM20.
Comparison of Mitochondrial Probes: this compound vs. MitoTracker™ Red CMXRos
The selection of a suitable mitochondrial probe is paramount for successful colocalization studies. Key considerations include the probe's mechanism of mitochondrial accumulation, spectral properties, photostability, and compatibility with fixation and immunofluorescence protocols.
| Feature | This compound | MitoTracker™ Red CMXRos |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential. | Accumulates in active mitochondria and covalently binds to thiol groups of mitochondrial proteins. |
| Excitation Maximum | ~485 nm[1] | 579 nm[2][3] |
| Emission Maximum | ~603 nm[1] | 599 nm[2][3] |
| Fixability | Not well-retained after fixation. Best for live-cell imaging. | Well-retained after formaldehyde (B43269) fixation, allowing for subsequent immunofluorescence.[2] |
| Membrane Potential Dependency | Highly dependent on mitochondrial membrane potential. | Accumulation is dependent on membrane potential, but retention after covalent binding is not.[3] |
| Photostability | Described as a photostable dye.[1] | Good photostability. |
| Reported Toxicity | Generally considered nontoxic to cells at working concentrations.[1] | Low cytotoxicity at typical working concentrations. |
Quantitative Colocalization Analysis
The degree of colocalization is typically quantified using correlation coefficients, such as the Pearson's Correlation Coefficient (PCC) and the Manders' Overlap Coefficient (MOC).
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the fluorescence intensities of the two probes. A value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.
-
Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one probe that overlaps with the signal of the other probe. It is split into two coefficients (M1 and M2), each representing the overlap of one channel with respect to the other.
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound for Colocalization with a Fluorescently-Tagged Mitochondrial Protein
This protocol is designed for the colocalization of this compound with a transiently or stably expressed fluorescently-tagged mitochondrial protein (e.g., TOMM20-GFP).
Materials:
-
This compound (stock solution in DMSO)
-
Cultured cells expressing the fluorescently-tagged mitochondrial protein
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Confocal microscope equipped with appropriate lasers and filters and a live-cell imaging chamber.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and allow them to adhere and reach the desired confluency.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM. Optimize the concentration for your specific cell type and experimental conditions.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging: Immediately image the cells using a confocal microscope.
-
Acquire images in the appropriate channels for this compound (e.g., excitation at 488 nm and emission at 580-640 nm) and the fluorescent protein (e.g., GFP).
-
Acquire Z-stacks for 3D colocalization analysis.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin) to perform quantitative colocalization analysis and calculate PCC and MOC values.
Protocol 2: Colocalization of MitoTracker™ Red CMXRos with Immunostained TOMM20
This protocol allows for the colocalization of a mitochondrial probe with an endogenous mitochondrial protein detected by immunofluorescence.
Materials:
-
MitoTracker™ Red CMXRos (stock solution in DMSO)
-
Cultured cells
-
Culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TOMM20
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
Mounting medium with DAPI
-
Confocal microscope.
Procedure:
-
Cell Culture: Plate cells on coverslips in a petri dish and grow to the desired confluency.
-
MitoTracker™ Staining: Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed culture medium (typically 100-500 nM). Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against TOMM20 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope and perform quantitative colocalization analysis as described in Protocol 1.
Signaling Pathway and Experimental Workflow Visualization
PINK1/Parkin-Mediated Mitophagy
A key cellular process where mitochondrial protein localization is critical is mitophagy, the selective degradation of damaged mitochondria. The PINK1/Parkin pathway is a major regulator of this process. A loss of mitochondrial membrane potential is an initial signal that leads to the accumulation of the kinase PINK1 on the outer mitochondrial membrane. PINK1 then recruits the E3 ubiquitin ligase Parkin, which ubiquitinates outer mitochondrial membrane proteins, targeting the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.
Caption: PINK1/Parkin-mediated mitophagy signaling pathway.
Experimental Workflow for Colocalization Analysis
The following diagram illustrates the general workflow for a colocalization experiment, from sample preparation to data analysis.
Caption: General experimental workflow for colocalization analysis.
Conclusion
Both this compound and MitoTracker™ Red CMXRos are valuable tools for staining mitochondria. The choice between them depends on the specific experimental requirements. For live-cell imaging where the preservation of mitochondrial membrane potential is crucial and fixation is not required, this compound is a suitable option. For experiments that necessitate fixation and subsequent immunofluorescence to colocalize with endogenous proteins, MitoTracker™ Red CMXRos is the preferred choice due to its covalent binding and retention.
Further direct comparative studies are needed to quantitatively assess the colocalization efficiency of this compound with specific mitochondrial proteins against other commonly used probes. Such studies would provide researchers with more definitive data to guide their experimental design.
References
A Comparative Guide to 4-Di-2-ASP and Alternative Fluorescent Probes for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe 4-Di-2-ASP with other commonly used dyes for evaluating cellular and subcellular structures and functions in various microscopy setups. The aim is to offer an objective analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable probe for your research needs.
Introduction to this compound
4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as this compound, is a lipophilic cationic styryl dye. It is widely used for visualizing and monitoring dynamic cellular processes. Its fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to lipid membranes. This property makes it an excellent tool for staining and tracking various cellular components, particularly active mitochondria and nerve terminals.[1][2]
Comparison with Alternative Probes
The performance of this compound is best evaluated in comparison to other fluorescent probes used for similar applications. This guide focuses on three key alternatives:
-
Di-4-ANEPPS: A fast-response styryl dye primarily used for measuring changes in plasma membrane potential.[3]
-
DiBAC4(3): A slow-response anionic dye that reports changes in plasma membrane potential.[4][5]
-
Tetramethylrhodamine, Ethyl Ester (TMRE): A cell-permeant, cationic red-orange dye that accumulates in active mitochondria and is used to measure mitochondrial membrane potential.[6][7]
The selection of a fluorescent probe is critically dependent on its spectral properties and compatibility with available instrumentation. The following table summarizes the key spectral characteristics of this compound and its alternatives.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| This compound | ~488 | ~607 | Environment-dependent | Moderate |
| Di-4-ANEPPS | ~496 (in MeOH) | ~705 (in MeOH) | Environment-dependent | Moderate, less stable than Di-8-ANEPPS[5] |
| DiBAC4(3) | ~490 | ~516 | Environment-dependent | Moderate |
| TMRE | ~549 | ~575 | Environment-dependent | Moderate, can be phototoxic[8] |
Performance in Different Microscopy Setups
The choice of microscopy technique significantly impacts the performance and utility of a fluorescent probe. This section compares the application of this compound and its alternatives in confocal and two-photon microscopy.
Confocal Microscopy
Confocal microscopy is a widely used technique for high-resolution imaging of fluorescently labeled specimens. The performance of a dye in this setup is determined by factors such as its brightness, photostability, and signal-to-noise ratio (SNR).
While direct quantitative comparisons of this compound with all the listed alternatives in a single study are scarce, data from various sources allow for an informed evaluation. For styryl dyes like this compound and Di-4-ANEPPS, the signal quality can be high for short-term experiments, but photobleaching can be a limitation for long-term imaging.[9] DiBAC4(3) is known to have a strong signal-to-noise ratio in images.[10] TMRE is widely used for its specific accumulation in mitochondria, providing a clear signal, though it can exhibit phototoxicity with prolonged exposure.[8]
| Feature | This compound | Di-4-ANEPPS | DiBAC4(3) | TMRE |
| Primary Target | Mitochondria, Nerve Terminals | Plasma Membrane Potential | Plasma Membrane Potential | Mitochondrial Membrane Potential |
| Signal-to-Noise Ratio (SNR) | Good | High for short-term imaging | Strong[10] | Good |
| Photostability | Moderate | Moderate, can photobleach rapidly | Moderate | Moderate, can be phototoxic[8] |
| Temporal Resolution | Fast | Fast (millisecond range)[3] | Slow (seconds to minutes) | Slow (accumulates over minutes) |
Two-Photon Microscopy
Two-photon microscopy offers advantages for imaging deep within scattering tissues with reduced phototoxicity compared to confocal microscopy. The efficiency of a dye in this setup is determined by its two-photon action cross-section.
| Feature | This compound | Di-4-ANEPPS | DiBAC4(3) | TMRE |
| Two-Photon Compatibility | Reported, but quantitative data is limited | Demonstrated for action potential recording[11] | Less common, typically used in one-photon microscopy | Commonly used |
| Two-Photon Action Cross-Section | Not widely reported | Available in some databases | Not widely reported | Available in some databases |
| Advantages in Two-Photon | Reduced phototoxicity for deep tissue imaging | Deeper tissue penetration and localized excitation | Limited data available | Good for deep tissue mitochondrial imaging |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results.
Protocol 1: Staining of Neurons with this compound for Confocal Microscopy
This protocol is a general guideline for staining live neurons. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Neuronal culture medium or appropriate physiological saline
-
Confocal microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~600 nm)
Procedure:
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium or saline to a final concentration of 1-10 µM.
-
Cell Staining: Replace the culture medium with the staining solution and incubate the cells for 5-20 minutes at 37°C, protected from light.
-
Washing (Optional): For applications requiring lower background fluorescence, you can wash the cells once with fresh, pre-warmed medium or saline. However, for continuous monitoring of dynamic processes, imaging can be performed in the presence of the dye.
-
Imaging: Mount the cells on the confocal microscope. Use a 488 nm laser line for excitation and collect the emission between 580-630 nm. Adjust laser power and detector gain to obtain an optimal signal-to-noise ratio while minimizing photobleaching.
Workflow for Staining Neurons with this compound
Protocol 2: Measuring Mitochondrial Membrane Potential with TMRE
This protocol provides a general procedure for using TMRE to assess mitochondrial membrane potential in live cells.
Materials:
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Fluorescence microscope or plate reader with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a control for depolarization (optional)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate or on coverslips.
-
Preparation of Staining Solution: Dilute the TMRE stock solution in pre-warmed culture medium to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Replace the culture medium with the TMRE staining solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Control (Optional): For a depolarization control, treat a separate set of cells with FCCP (e.g., 5-10 µM) for 5-10 minutes prior to or during TMRE incubation.
-
Washing: Gently wash the cells twice with pre-warmed medium or buffer to remove excess dye.
-
Imaging/Measurement: Immediately image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while depolarized cells (e.g., FCCP-treated) will show a significant decrease in fluorescence.[6]
Workflow for Mitochondrial Membrane Potential Assay using TMRE
Protocol 3: Measuring Plasma Membrane Potential with DiBAC4(3)
This protocol outlines a general method for using DiBAC4(3) to monitor changes in plasma membrane potential.
Materials:
-
DiBAC4(3) stock solution (e.g., 1 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope or plate reader with appropriate filters (e.g., excitation ~490 nm, emission ~516 nm)
-
High potassium buffer for depolarization control (optional)
Procedure:
-
Preparation of Staining Solution: Dilute the DiBAC4(3) stock solution in the physiological buffer to a final concentration of 1-10 µM.
-
Cell Loading: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light. Unlike some other dyes, DiBAC4(3) is typically not washed out before measurement.
-
Baseline Measurement: Record the baseline fluorescence of the cells.
-
Stimulation and Measurement: Add the stimulus of interest (e.g., ion channel agonist/antagonist) and continuously record the fluorescence changes. Depolarization will lead to an influx of the anionic dye and an increase in fluorescence, while hyperpolarization will cause dye efflux and a decrease in fluorescence.[4]
-
Control (Optional): At the end of the experiment, add a high potassium buffer to induce maximal depolarization and record the maximal fluorescence signal.
Signaling Pathway for DiBAC4(3) Response to Membrane Potential Changes
Conclusion
This compound is a versatile fluorescent probe for imaging mitochondria and nerve terminals in live cells. Its performance is comparable to other styryl dyes in terms of temporal resolution but may be limited by photostability in long-term imaging experiments. When choosing a probe, researchers should consider the specific application, the target organelle or process, and the microscopy setup available. For plasma membrane potential measurements, Di-4-ANEPPS (fast response) and DiBAC4(3) (slow response) are established alternatives. For specifically assessing mitochondrial membrane potential, TMRE remains a widely used and reliable option. The provided protocols offer a starting point for utilizing these dyes, but optimization for specific experimental systems is always recommended.
References
- 1. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurements of multiphoton action cross sections for multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Styryl Dames for Live Neuronal Imaging
For researchers, scientists, and drug development professionals, the real-time visualization of neuronal activity is paramount. Styryl dyes, a class of fluorescent probes, have become indispensable tools for this purpose, enabling the study of synaptic vesicle recycling and membrane potential dynamics in living neurons. This guide provides a comparative analysis of commonly used styryl dyes, supported by experimental data, to aid in the selection of the most appropriate probe for your research needs.
This guide focuses on two main families of styryl dyes: the FM series (FM1-43 and FM4-64) for tracking synaptic vesicle endocytosis and exocytosis, and the ANEPPS series (di-4-ANEPPS and di-8-ANEPPS) for measuring changes in membrane potential. We will delve into their mechanisms of action, key performance metrics, and provide detailed experimental protocols.
Mechanism of Action: Visualizing Neuronal Dynamics
Styryl dyes are lipophilic molecules that exhibit low fluorescence in aqueous environments but become intensely fluorescent upon insertion into lipid membranes.[1] This property is central to their application in neuroscience.
FM Dyes for Vesicle Tracking: FM dyes are amphipathic, with a hydrophilic head group that prevents them from crossing the cell membrane and a lipophilic tail that anchors them in the outer leaflet of the plasma membrane. During synaptic activity, when vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved (endocytosis), the dye present on the plasma membrane is internalized along with the vesicular membrane. This traps the fluorescent dye within the newly formed vesicles, allowing for their visualization. Subsequent exocytosis in a dye-free medium leads to the release of the dye and a decrease in fluorescence, providing a measure of synaptic vesicle release.[2]
ANEPPS Dyes for Voltage Sensing: ANEPPS dyes are designed to respond to changes in the electrical potential across the neuronal membrane.[3] These dyes embed in the plasma membrane and undergo a rapid change in their electronic structure in response to shifts in the transmembrane electric field.[4] This change manifests as a shift in their fluorescence excitation or emission spectra, which can be measured to monitor neuronal firing and other changes in membrane potential with millisecond temporal resolution.[5]
Quantitative Performance Comparison
The selection of a styryl dye is dictated by the specific experimental requirements, including the desired spectral properties, photostability, and potential for cytotoxicity. The following tables summarize the key quantitative performance metrics for the selected styryl dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | Primary Application |
| FM1-43 | ~473 (in membrane)[6] | ~579 (in membrane)[6] | >40-fold increase in liposomes vs. aqueous solution[7] | Moderate | Synaptic Vesicle Tracking |
| FM4-64 | ~505 (in membrane)[6] | ~725 (in membrane)[6] | High in membrane | Generally considered more photostable than FM1-43[8] | Synaptic Vesicle Tracking (red-shifted) |
| di-4-ANEPPS | ~475 (bound to neuronal membranes)[9][10] | ~617 (bound to neuronal membranes)[9][10] | ~10% fluorescence change per 100 mV[5][10] | Moderate | Membrane Potential Imaging |
| di-8-ANEPPS | ~467 (in phospholipid vesicles)[10] | ~631 (in phospholipid vesicles)[10] | ~2-10% fluorescence change per 100 mV[5] | More photostable and less phototoxic than di-4-ANEPPS[11] | Membrane Potential Imaging (long-term) |
Note: Spectral properties of styryl dyes are highly dependent on the local environment. The values presented here are approximations for a membrane-bound state and may vary between different cell types and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for using FM and ANEPPS dyes in live neuronal imaging.
Protocol 1: Staining and Destaining of Synaptic Vesicles with FM Dyes
This protocol is adapted from established methods for dissociated hippocampal neuron cultures.[2]
Materials:
-
Dissociated neuronal culture on coverslips
-
Tyrode's solution (or other suitable physiological saline)
-
High K+ Tyrode's solution (for stimulation)
-
FM dye stock solution (e.g., 1-10 mM in water or DMSO)
-
Imaging setup with appropriate fluorescence excitation and emission filters
Procedure:
-
Preparation:
-
Prepare a working solution of the FM dye (e.g., 2-15 µM for FM1-43, 2.5-20 µM for FM4-64) in high K+ Tyrode's solution.[2]
-
Transfer the coverslip with cultured neurons to an imaging chamber pre-filled with normal Tyrode's solution.
-
-
Staining (Loading):
-
Replace the normal Tyrode's solution with the FM dye-containing high K+ solution to stimulate synaptic vesicle recycling and dye uptake.
-
Incubate for 1-2 minutes at room temperature.
-
-
Wash:
-
Thoroughly wash the cells with dye-free normal Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane.
-
-
Imaging (Uptake):
-
Acquire fluorescence images of the stained synaptic boutons.
-
-
Destaining (Release):
-
To observe vesicle exocytosis, stimulate the neurons again in dye-free Tyrode's solution (e.g., with high K+ solution or electrical field stimulation).
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released.
-
Protocol 2: Imaging Membrane Potential with ANEPPS Dyes
This protocol provides a general guideline for using ANEPPS dyes to measure membrane potential changes.
Materials:
-
Neuronal culture on coverslips
-
Physiological saline solution
-
ANEPPS dye stock solution (e.g., 1-10 mM in DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Imaging setup capable of rapid image acquisition and, ideally, ratiometric imaging.
Procedure:
-
Preparation:
-
Prepare a loading solution of the ANEPPS dye (e.g., 5-10 µM) in physiological saline. For di-8-ANEPPS, the addition of Pluronic F-127 (e.g., 0.02-0.1%) can improve solubility.
-
-
Staining:
-
Incubate the neuronal culture with the loading solution for 20-30 minutes at room temperature, protected from light.
-
-
Wash:
-
Gently wash the cells with fresh physiological saline to remove excess dye.
-
-
Imaging:
-
Acquire fluorescence images using appropriate excitation and emission wavelengths. For ratiometric measurements with di-4-ANEPPS or di-8-ANEPPS, acquire images at two different excitation wavelengths (e.g., ~440 nm and ~530 nm) and calculate the ratio of the fluorescence intensities.[9][10]
-
Record time-lapse series to capture dynamic changes in membrane potential during neuronal activity.
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams were generated using Graphviz.
Choosing the Right Dye for Your Experiment
-
For tracking synaptic vesicle recycling:
-
FM1-43 is a well-established and widely used green-emitting dye.
-
FM4-64 offers a red-shifted emission spectrum, making it ideal for multi-color imaging experiments, for instance, in combination with GFP-tagged proteins. It is also reported to be more photostable than FM1-43.[8]
-
-
For measuring membrane potential:
-
di-4-ANEPPS is a sensitive probe for detecting rapid changes in membrane potential. However, it can be rapidly internalized by cells, making it more suitable for short-term experiments.[12]
-
di-8-ANEPPS is more lipophilic and is better retained in the plasma membrane, making it the preferred choice for long-term imaging studies.[11] It also exhibits greater photostability and lower phototoxicity compared to di-4-ANEPPS.[11]
-
By carefully considering the specific requirements of your experimental design and the comparative data presented in this guide, you can select the optimal styryl dye to illuminate the intricate workings of live neurons.
References
- 1. scispace.com [scispace.com]
- 2. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do ANEP dyes work? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. abpbio.com [abpbio.com]
- 6. Different rates of endocytic activity and vesicle transport from the apical and synaptic poles of the outer hair cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
Safety Operating Guide
Proper Disposal of 4-Di-2-ASP: A Guide for Laboratory Professionals
Effective management and disposal of 4-Di-2-ASP are critical for ensuring laboratory safety and minimizing environmental impact. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this fluorescent dye responsibly.
This compound, a styryl-based dye, is a valuable tool in neuroscience and cell biology for labeling mitochondria and studying membrane potential.[1][2] While it is often described as non-toxic to cells in experimental contexts, its disposal requires careful consideration due to its chemical properties and potential environmental hazards.[3][4]
Key Safety and Chemical Data
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes essential data for this compound.
| Property | Value | Reference |
| Chemical Name | 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide | |
| CAS Number | 105802-46-8 | |
| Molecular Formula | C₁₈H₂₃IN₂ | |
| Molecular Weight | 394.29 g/mol | |
| Appearance | Red solid powder | |
| Solubility | Soluble in DMSO and Methanol | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Respiratory Protection: For handling larger quantities or if dust is generated, a dust mask (type N95 or equivalent) is recommended.
-
Lab Coat: A standard laboratory coat should be worn.
Handling:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The high water hazard classification of this compound necessitates that it is disposed of as hazardous chemical waste. Do not discharge it down the drain.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, clearly labeled hazardous waste container. The container should be a sealed bag or a screw-top bottle.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound, such as pipette tips or needles, must be disposed of in a designated sharps container for hazardous waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-(4-Diethylaminostyryl)-1-methylpyridinium iodide," and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines for waste manifest and pickup procedures.
-
Environmental Hazards of Synthetic Dyes
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound [cogershop.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Synthetic Dyes and the Environment | CSDT [csdt.org]
- 6. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wllw.eco [wllw.eco]
- 8. images.fibre2fashion.com [images.fibre2fashion.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Di-2-ASP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Di-2-ASP, a fluorescent dye commonly used as a mitochondrial and neuronal marker. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
While this compound is noted to be nontoxic to cells at working concentrations, it is crucial to handle it with care as a chemical substance.[1][2][3] The following personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes of the chemical solution. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact with the dye. |
| Body Protection | Laboratory coat. | Protects skin and clothing from accidental spills. |
This information is based on general laboratory safety standards for handling chemical dyes. Always refer to your institution's specific safety protocols.
Chemical Properties and Storage
Proper storage is critical to maintaining the stability and efficacy of this compound.
| Property | Specification |
| Physical Form | Solid, dark red crystalline powder.[2] |
| Solubility | Soluble in DMSO, DMF, and chloroform.[2] |
| Storage (Short-term) | +4°C.[4] |
| Storage (Long-term) | +4°C, desiccated and protected from light.[5] Stock solutions can be stored at -20°C for one month or -80°C for six months.[4] |
| Stability | Stable for at least two years when stored correctly.[3] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, to ensure a safe and efficient workflow.
Experimental Protocol: Mitochondrial Staining in Live Cells
This compound is a lipophilic cationic dye that accumulates in mitochondria due to the mitochondrial membrane potential. The following is a general protocol for its use in staining mitochondria in live cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Live cell culture
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 1-5 mM.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Cell Staining:
-
Grow cells on coverslips or in imaging dishes.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the this compound working solution at 37°C for 15-30 minutes.
-
-
Wash: Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of this compound (Excitation/Emission: ~485/603 nm).
Mechanism of Action: Mitochondrial Accumulation
The mechanism by which this compound stains mitochondria is not a signaling pathway in the traditional sense but rather a process of electrophoretic accumulation driven by the negative-inside mitochondrial membrane potential.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not pour solutions down the drain.
Solid Waste:
-
Dispose of all contaminated materials, including pipette tips, gloves, and culture dishes, in a designated hazardous waste bag.
-
This bag should be clearly labeled and sealed.
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
